Hexacyanocobaltate (III)
Description
BenchChem offers high-quality Hexacyanocobaltate (III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexacyanocobaltate (III) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cobalt-60(3+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Co/c6*1-2;/q6*-1;+3/i;;;;;;1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAVHWMCBDFDCM-KTTJZPQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[60Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CoN6-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13963-58-1 (tri-potassium salt), 14039-23-7 (tri-hydrochloride salt), 14049-79-7 (zinc[2:3]salt), 14123-08-1 (cobalt(2+)[2:3]salt), 14564-70-6 (tetra-potassium salt) | |
| Record name | Hexacyanocobaltate (III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017632858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17632-85-8 | |
| Record name | Cobaltate(3-)-60Co, hexakis(cyano-C)-, (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17632-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexacyanocobaltate (III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017632858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of the Hexacyanocobaltate(III) Anion
Abstract
The hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, is a classic example of a stable, diamagnetic, and kinetically inert coordination complex. Its well-defined octahedral geometry and predictable electronic structure make it a cornerstone model in coordination chemistry and a valuable precursor for a variety of materials. This guide provides a comprehensive technical overview of the molecular and electronic structure of the [Co(CN)₆]³⁻ anion, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.
Molecular and Electronic Structure
The hexacyanocobaltate(III) anion possesses a highly symmetrical and stable structure, which is a direct consequence of its electronic configuration and the nature of the metal-ligand bonding.
Geometry and Coordination
The anion features a central cobalt atom in the +3 oxidation state (Co³⁺). This central metal ion is coordinated by six cyanide ligands (CN⁻), resulting in an octahedral geometry.[1] The carbon atoms of the cyanide ligands are directly bonded to the cobalt center, forming strong sigma (σ) bonds.[1] In an idealized octahedral arrangement, the C-Co-C bond angles between adjacent ligands are 90°, while the C-Co-C angle for ligands in opposite positions is 180°. The Co-C-N linkages are nearly linear.[1]
Bonding and Electronic Configuration
The cyanide ion is a strong-field ligand, meaning it causes a large energy separation between the d-orbitals of the central cobalt ion. For a Co³⁺ ion, which has a d⁶ electron configuration, these six d-electrons occupy the lower-energy t₂g orbitals (t₂g⁶e_g⁰). This arrangement results in a low-spin complex with no unpaired electrons, rendering the [Co(CN)₆]³⁻ anion diamagnetic.[1] The significant ligand field stabilization energy conferred by this configuration contributes to the complex's exceptional thermodynamic stability and kinetic inertness.[1]
Quantitative Structural and Spectroscopic Data
The precise structural parameters of the [Co(CN)₆]³⁻ anion have been determined through extensive crystallographic and spectroscopic studies, primarily on its potassium salt, K₃[Co(CN)₆].
Crystallographic Data
Potassium hexacyanocobaltate(III) is known to exist in different crystalline polymorphs, most commonly monoclinic and orthorhombic structures. The dimensions of the anion are highly consistent across these forms.
| Parameter | Value | Crystal System | Reference |
| Bond Lengths | |||
| Co-C | 1.889(3) Å | - | [1] |
| C-N | 1.142(4) Å | - | [1] |
| Bond Angles | |||
| C-Co-C (adjacent) | ~90° | - | [1] |
| Co-C-N | 178.8(3)° | - | [1] |
| Lattice Parameters | |||
| a, b, c | 6.994 Å, 10.364 Å, 8.367 Å | Monoclinic | |
| β | 107.40° | Monoclinic | |
| a, b, c | 8.398 Å, 10.431 Å, 26.770 Å | Orthorhombic |
Table 1: Key crystallographic data for the [Co(CN)₆]³⁻ anion, primarily from studies on K₃[Co(CN)₆].
Spectroscopic Data
Vibrational and nuclear magnetic resonance spectroscopy are powerful tools for probing the bonding and electronic environment of the [Co(CN)₆]³⁻ anion.
| Technique | Parameter | Typical Value/Range | Notes | Reference |
| IR/Raman | ν(C≡N) Stretch | ~2130 - 2170 cm⁻¹ | Shifted from free CN⁻ (~2080 cm⁻¹). The exact frequency is sensitive to the cation and crystal packing. | [1][2] |
| ⁵⁹Co NMR | Isotropic Chemical Shift | 0 ppm (Reference Standard) | K₃[Co(CN)₆] is the accepted reference standard for ⁵⁹Co NMR, defined as 0 ppm. | [3] |
| Temperature Dependence | 0.97 - 1.56 ppm/°C in D₂O | The chemical shift is highly sensitive to temperature, requiring precise control during experiments. | [1][2] |
Table 2: Characteristic spectroscopic data for the [Co(CN)₆]³⁻ anion.
Experimental Protocols
Synthesis of Potassium Hexacyanocobaltate(III)
This protocol describes a standard laboratory procedure for the synthesis of K₃[Co(CN)₆] from cobalt(II) chloride.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Activated charcoal
-
Distilled water
Procedure:
-
Preparation of Cobalt Solution: Dissolve 5.0 g of CoCl₂·6H₂O in 15 mL of distilled water in a 100 mL flask.
-
Preparation of Cyanide Solution: In a well-ventilated fume hood, carefully dissolve 15.0 g of KCN in 30 mL of distilled water. Cool this solution in an ice bath.
-
Complex Formation: Slowly add the cobalt chloride solution to the cold potassium cyanide solution with continuous stirring. A brownish precipitate may form.
-
Oxidation: Add 0.5 g of activated charcoal to the mixture. Vigorously bubble air through the suspension (or stir vigorously with exposure to air) for 1-2 hours. During this process, the Co(II) is oxidized to Co(III), and the precipitate should dissolve to form a clear, yellow solution.
-
Isolation: Heat the solution to 60 °C for 5-10 minutes to ensure the reaction is complete and to coagulate the charcoal. Filter the hot solution to remove the charcoal.
-
Crystallization: Reduce the volume of the filtrate by gentle heating until a thin crystalline film appears on the surface. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Purification: Collect the yellow crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol and then dry them in a desiccator.
Single-Crystal X-ray Diffraction
This protocol outlines the general workflow for determining the structure of a K₃[Co(CN)₆] crystal.
Procedure:
-
Crystal Selection and Mounting: Select a well-formed, single crystal (typically < 0.5 mm in any dimension) under a microscope. Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Data Collection: Mount the goniometer on the diffractometer. A modern instrument typically uses a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD or CMOS detector.[4] Collect a series of diffraction images (frames) by rotating the crystal through a specific angular range (e.g., 0.5-1.0° per frame).[4]
-
Data Processing: Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections. The data are then scaled and merged to produce a final reflection file. This step also determines the unit cell parameters and space group.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[5] Refine this model against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors, resulting in a final, accurate molecular structure.[5]
Visualization of the Anion Structure
The octahedral coordination of the hexacyanocobaltate(III) anion can be represented graphically.
Figure 1: Octahedral structure of the [Co(CN)₆]³⁻ anion.
References
- 1. 59Co chemical shift anisotropy and quadrupole coupling for K3Co(CN)6 from MQMAS and MAS NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. University of Ottawa NMR Facility Blog: 59Co : Temperature Dependent Chemical Shifts [u-of-o-nmr-facility.blogspot.com]
- 3. Active Nuclei Cobalt-59 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 4. excillum.com [excillum.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Beginner's Guide to the Synthesis of Potassium Hexacyanocobaltate(III)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of the inorganic coordination complex, potassium hexacyanocobaltate(III), K₃[Co(CN)₆]. The document details a beginner-friendly experimental protocol and presents key characterization data in a structured format. This complex is of interest in various fields, including as a precursor for advanced materials and in fundamental coordination chemistry studies.
Introduction
Potassium hexacyanocobaltate(III) is a coordination compound featuring a central cobalt atom in the +3 oxidation state surrounded by six cyanide ligands in an octahedral geometry. The strong field nature of the cyanide ligands results in a kinetically inert, low-spin d⁶ complex. This stability makes it an excellent subject for introductory synthesis experiments in inorganic chemistry and a valuable building block in materials science. This guide outlines a reliable method for its preparation from common laboratory reagents.
Experimental Protocol: Synthesis of Potassium Hexacyanocobaltate(III)
This protocol is adapted from established methods and is suitable for individuals with basic laboratory experience.
2.1. Materials and Reagents
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Distilled water
-
Beakers
-
Graduated cylinders
-
Heating mantle or hot plate
-
Stirring rod
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
2.2. Procedure
-
Preparation of Reactant Solutions:
-
Dissolve 2.0 g of cobalt(II) chloride hexahydrate in 10 mL of distilled water in a 100 mL beaker.
-
In a separate beaker, carefully dissolve 4.0 g of potassium cyanide in 10 mL of distilled water. (Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment when handling potassium cyanide).
-
-
Reaction Mixture:
-
Heat the cobalt(II) chloride solution to a gentle boil.
-
Slowly and with constant stirring, add the potassium cyanide solution to the boiling cobalt(II) chloride solution. A precipitate of cobalt(II) cyanide will form.
-
-
Formation of the Hexacyanocobaltate(II) intermediate:
-
Continue to stir the mixture while boiling. The initial precipitate will redissolve upon the addition of excess cyanide, forming a solution of potassium hexacyanocobaltate(II), K₄[Co(CN)₆].
-
-
Oxidation to Hexacyanocobaltate(III):
-
Allow the solution to continue boiling for approximately 5 minutes. The cobalt(II) complex will be oxidized by the dissolved oxygen from the air to the cobalt(III) complex. The color of the solution will change from reddish-brown to a pale yellow.
-
-
Crystallization and Isolation:
-
Once the color change is complete, remove the beaker from the heat and allow it to cool to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the pale yellow crystals of potassium hexacyanocobaltate(III) by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold distilled water.
-
Allow the crystals to air dry.
-
2.3. Expected Yield
The typical yield for this synthesis is approximately 80-90%.
Characterization Data
The synthesized potassium hexacyanocobaltate(III) can be characterized using various analytical techniques. Below is a summary of expected data.
Table 1: Purity and Elemental Analysis of Potassium Hexacyanocobaltate(III)
| Parameter | Typical Value | Method of Determination |
| Purity | ≥97.0% - 99% | Elemental Analysis |
| Elemental Composition | ||
| Carbon (C) | ~21.68% | Elemental Analysis |
| Nitrogen (N) | ~25.29% | Elemental Analysis |
| Cobalt (Co) | ~17.73% | Elemental Analysis |
| Potassium (K) | ~35.29% | Elemental Analysis |
Table 2: Spectroscopic Data for Potassium Hexacyanocobaltate(III)
| Spectroscopic Technique | Wavelength/Wavenumber (cm⁻¹) | Assignment |
| UV-Vis Spectroscopy | ~313 nm | ¹A₁g → ¹T₁g d-d transition |
| ~260 nm | ¹A₁g → ¹T₂g d-d transition | |
| FTIR Spectroscopy | ~2128 cm⁻¹ | C≡N stretching vibration |
| ~560 cm⁻¹ | Co-C stretching vibration | |
| ~416 cm⁻¹ | Co-C-N bending vibration |
Experimental Workflow
The synthesis of potassium hexacyanocobaltate(III) can be visualized as a straightforward workflow.
Caption: Experimental workflow for the synthesis of potassium hexacyanocobaltate(III).
Safety Considerations
-
Potassium cyanide (KCN) is a highly toxic substance. All handling of solid KCN and its solutions must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
In case of contact with skin, wash immediately with copious amounts of water.
-
In case of inhalation or ingestion, seek immediate medical attention.
-
Familiarize yourself with the appropriate emergency procedures for cyanide poisoning before beginning this experiment.
Conclusion
The synthesis of potassium hexacyanocobaltate(III) is a valuable introductory experiment in coordination chemistry. The procedure outlined in this guide is robust and provides a high yield of the desired product. The characterization data presented serves as a benchmark for researchers to confirm the identity and purity of their synthesized complex. Adherence to safety protocols, particularly when handling potassium cyanide, is of paramount importance.
Ligand Field Theory and the Hexacyanocobaltate(III) Ion: A Technical Guide
An In-depth Analysis of the Electronic Structure, Bonding, and Properties of [Co(CN)₆]³⁻
The hexacyanocobaltate(III) ion, [Co(CN)₆]³⁻, serves as a quintessential example for illustrating the principles of Ligand Field Theory (LFT). This theory, a sophisticated extension of Crystal Field Theory (CFT) incorporating molecular orbital concepts, provides a powerful framework for understanding the bonding, electronic structure, magnetic properties, and spectroscopic features of transition metal complexes. For researchers in coordination chemistry and drug development, a thorough grasp of LFT as applied to model complexes like [Co(CN)₆]³⁻ is fundamental for predicting and manipulating the properties of metal-based systems.
Electronic Configuration and Oxidation State
The central metal ion in the complex is cobalt. The overall charge of the anion is -3, and since each cyanide (CN⁻) ligand carries a -1 charge, the cobalt ion must possess an oxidation state of +3.
-
Neutral Cobalt (Co): [Ar] 3d⁷ 4s²
-
Cobalt(III) ion (Co³⁺): [Ar] 3d⁶
The Co³⁺ ion has six d-electrons, which are central to understanding the complex's properties within the framework of Ligand Field Theory.
Ligand Field Theory (LFT) Explanation
LFT describes the interaction between the metal's valence orbitals and the ligand orbitals. It evolved from Crystal Field Theory, which treats ligands as mere point charges, by considering the covalent nature of the metal-ligand bond.
Crystal Field Theory (CFT) Perspective
In the presence of six cyanide ligands arranged in an octahedral geometry, the degeneracy of the Co³⁺ ion's five d-orbitals is lifted. The orbitals are split into two distinct energy levels: a lower-energy, triply degenerate set called t₂g (d_xy, d_xz, d_yz) and a higher-energy, doubly degenerate set called e_g (d_z², d_x²-y²). The energy separation between these levels is denoted as Δₒ (the crystal field splitting energy) or 10Dq .[1][2][3][4]
The cyanide ion (CN⁻) is a strong-field ligand , positioned high in the spectrochemical series.[2] This means it induces a very large splitting energy (Δₒ). For a d⁶ ion like Co³⁺, the distribution of the six d-electrons depends on the balance between Δₒ and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital.
-
Low-Spin Configuration: When Δₒ > P, it is energetically more favorable for electrons to pair up in the lower-energy t₂g orbitals before occupying the higher-energy e_g orbitals.
In [Co(CN)₆]³⁻, the large Δₒ caused by the strong-field cyanide ligands forces all six d-electrons to occupy the t₂g orbitals, resulting in a low-spin electronic configuration of t₂g⁶ e_g⁰ .[2] Because all electrons are paired, the complex is diamagnetic .
Molecular Orbital (MO) Theory Perspective
LFT enhances the electrostatic CFT model by considering the formation of molecular orbitals from metal and ligand orbitals.
-
σ-Bonding: The six cyanide ligands each donate a lone pair of electrons from a σ-symmetry orbital to the empty e_g, 4s, and 4p orbitals of the Co³⁺ ion. This forms six bonding σ molecular orbitals (filled by ligand electrons) and six antibonding σ* molecular orbitals. The metal's e_g orbitals are heavily involved in this interaction, raising their energy significantly.
-
π-Backbonding: Crucially for strong-field ligands like CN⁻, there is a π-interaction. The filled t₂g orbitals of the Co³⁺ ion have the correct symmetry to overlap with the empty π* (antibonding) orbitals of the cyanide ligands. This allows electron density to flow from the metal back to the ligands, a phenomenon known as π-backbonding . This interaction lowers the energy of the metal's t₂g orbitals, thereby increasing the energy gap Δₒ. This metal-to-ligand π-donation strengthens the Co-C bond and is a key reason why cyanide is such a strong-field ligand.
Quantitative Data Summary
The structural and energetic parameters of [Co(CN)₆]³⁻ have been determined through various experimental techniques, confirming the predictions of Ligand Field Theory.
| Parameter | Value | Method |
| Co-C Bond Length | 1.889(3) Å | X-ray Crystallography |
| C≡N Bond Length | 1.142(4) Å | X-ray Crystallography |
| Crystal Field Splitting (Δₒ) | ~34,500 cm⁻¹ | UV-Vis Spectroscopy |
| Overall Stability Constant (log β₆) | ~64 | Potentiometry |
| Magnetic Moment (μ_eff) | 0 B.M. (Diamagnetic) | Magnetic Susceptibility |
(Note: The stability constant for [Co(CN)₆]³⁻ is exceptionally high, indicating the complex is thermodynamically very stable.[5] The Δₒ value is significantly larger than for complexes like [Co(NH₃)₆]³⁺ (23,000 cm⁻¹), reflecting the strong field nature of the cyanide ligand.[4])
Experimental Protocols
The characterization of [Co(CN)₆]³⁻ relies on standard inorganic chemistry techniques.
Synthesis of Potassium Hexacyanocobaltate(III)
This protocol is adapted from standard inorganic synthesis procedures.[6]
-
Preparation of Reactants: Dissolve cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in deionized water (e.g., 2.5 g in 75 mL) and bring the solution to a boil. Separately, prepare a solution of potassium cyanide (KCN) in water (e.g., 1.6 g in 30 mL). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Initial Reaction: While stirring the boiling CoCl₂ solution, slowly add the KCN solution. A reddish-brown solution should form.
-
Oxidation and Complexation: Add an excess of KCN (e.g., 3.0 g) to the hot solution and continue boiling. The Co(II) is oxidized to Co(III) by air, and the solution color should change from green to a clear yellow, indicating the formation of the stable [Co(CN)₆]³⁻ complex.
-
Crystallization: Filter the hot solution to remove any impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the yellow K₃[Co(CN)₆] product.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol (B145695) to remove residual water and soluble impurities. Dry the product in a desiccator.
UV-Vis Spectroscopy for Determination of Δₒ
-
Sample Preparation: Prepare a dilute aqueous solution of the synthesized K₃[Co(CN)₆] of a known concentration.
-
Data Acquisition: Record the absorbance spectrum of the solution using a UV-Vis spectrophotometer over a range of approximately 300-600 nm. Use deionized water as a blank.
-
Analysis: The [Co(CN)₆]³⁻ complex, being a d⁶ system, has spin-allowed transitions from the ground state (¹A₁g) to excited states (¹T₁g and ¹T₂g). The energy of the first d-d transition (¹A₁g → ¹T₁g) corresponds to Δₒ. Identify the wavelength of maximum absorbance (λ_max) for this first band.
-
Calculation: Convert λ_max (in nm) to energy in wavenumbers (cm⁻¹), which directly gives the value of Δₒ: Δₒ (cm⁻¹) = 10,000,000 / λ_max (nm)
Magnetic Susceptibility Measurement by Gouy Method
The Gouy method measures the apparent change in mass of a sample when placed in a magnetic field to determine its magnetic properties.[7]
-
Apparatus: A Gouy balance consists of an analytical balance and a powerful electromagnet. The sample is placed in a long cylindrical tube suspended from the balance so that one end is between the poles of the magnet (maximum field) and the other is outside the field.
-
Measurement:
-
Measure the mass of the empty sample tube with the magnet off (m₁).
-
Measure the apparent mass of the empty tube with the magnet on (m₂).
-
Fill the tube with the K₃[Co(CN)₆] sample to a calibrated mark and measure its mass with the magnet off (m₃).
-
Measure the apparent mass of the sample-filled tube with the magnet on (m₄).
-
-
Analysis: Diamagnetic substances like [Co(CN)₆]³⁻ are weakly repelled by a magnetic field, which will cause a slight apparent decrease in mass when the magnet is on (m₄ < m₃). After correcting for the diamagnetism of the tube itself, the mass susceptibility (χ_g) and molar susceptibility (χ_m) can be calculated.
References
Determining the oxidation state of cobalt in potassium hexacyanocobaltate(III)
An In-depth Technical Guide to Determining the Oxidation State of Cobalt in Potassium Hexacyanocobaltate(III)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed methodology for determining the oxidation state of the central cobalt atom in the coordination compound potassium hexacyanocobaltate(III). This process is fundamental in the characterization of coordination complexes and is crucial for understanding their electronic structure, reactivity, and potential applications in fields such as catalysis and drug development.
Introduction to Coordination Compounds and Oxidation States
Coordination compounds consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands.[1][2] The oxidation state of the central metal is a critical parameter that describes the degree of oxidation (loss of electrons) of the atom in the complex.[1][3] It is a hypothetical charge that the atom would have if all bonds to atoms of different elements were 100% ionic. Understanding the oxidation state is essential for predicting the chemical behavior of the complex.[4]
Potassium hexacyanocobaltate(III) is a coordination compound with the chemical formula K₃[Co(CN)₆].[5][6][7] The nomenclature, specifically the Roman numeral "(III)", explicitly indicates that the oxidation state of cobalt is +3.[4] This guide will demonstrate the systematic approach to deduce this value from the chemical formula.
Principle of Charge Neutrality
The fundamental principle applied in determining the oxidation state of the central metal in a coordination compound is the principle of charge neutrality. The sum of the oxidation states of all the constituent atoms in a neutral compound must equal zero.[8][9] For an ionic species, the sum of the oxidation states must equal the overall charge of the ion.
Methodology for Determining the Oxidation State of Cobalt
The determination of the oxidation state of cobalt in K₃[Co(CN)₆] is a deductive process based on the known charges of the counter-ions and the ligands.
Step 1: Dissociation of the Compound
In an aqueous solution, potassium hexacyanocobaltate(III) dissociates into its constituent ions. The potassium ions (K⁺) are the counter-ions, and the hexacyanocobaltate(III) is the complex ion.
K₃[Co(CN)₆] → 3K⁺ + [Co(CN)₆]³⁻
Step 2: Identification of Known Charges
The charge of the potassium ion is a well-established value. The charge of the cyanide ligand is also known.
-
Potassium Ion (K⁺): As an alkali metal, potassium invariably has an oxidation state of +1 in its compounds.
-
Cyanide Ligand (CN⁻): The cyanide ion is a monoatomic anion with a charge of -1.[10][11]
Step 3: Calculation of the Charge of the Complex Ion
Since the overall charge of the compound K₃[Co(CN)₆] is zero, the total positive charge from the counter-ions must be balanced by the total negative charge of the complex ion. With three potassium ions, the total positive charge is +3. Therefore, the charge of the complex ion, [Co(CN)₆], must be -3.
Step 4: Calculation of the Oxidation State of Cobalt
Let the oxidation state of cobalt be represented by 'x'. The sum of the oxidation states of the central metal atom and the ligands must equal the overall charge of the complex ion.
Charge of complex ion = (oxidation state of Co) + (6 × charge of CN⁻) -3 = x + (6 × -1) -3 = x - 6 x = -3 + 6 x = +3
Thus, the oxidation state of cobalt in potassium hexacyanocobaltate(III) is +3.
Data Presentation
The quantitative data used in this determination are summarized in the table below.
| Component | Symbol/Formula | Known Charge/Oxidation State | Number of Units | Total Charge |
| Potassium Ion | K⁺ | +1 | 3 | +3 |
| Cyanide Ligand | CN⁻ | -1 | 6 | -6 |
| Cobalt | Co | x (unknown) | 1 | x |
| Complex Ion | [Co(CN)₆]³⁻ | -3 | 1 | -3 |
| Overall Compound | K₃[Co(CN)₆] | 0 | 1 | 0 |
Logical Workflow for Oxidation State Determination
The following diagram illustrates the logical workflow for determining the oxidation state of cobalt in potassium hexacyanocobaltate(III).
Caption: Logical workflow for determining the oxidation state of cobalt.
Experimental Protocols
While the oxidation state of cobalt in potassium hexacyanocobaltate(III) is readily determined theoretically, experimental techniques can be employed to verify the oxidation states of metals in coordination complexes, especially in novel or uncharacterized compounds. These methods are generally spectroscopic or electrochemical in nature.
a) X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. The binding energy of the core electrons is sensitive to the chemical environment and oxidation state of the atom.
-
Methodology:
-
A solid sample of potassium hexacyanocobaltate(III) is placed in an ultra-high vacuum chamber.
-
The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).
-
The kinetic energy of the photoelectrons emitted from the sample is measured by an electron energy analyzer.
-
The binding energy of the electrons is calculated using the equation: BE = hν - KE - Φ, where hν is the photon energy of the X-ray, KE is the measured kinetic energy of the photoelectron, and Φ is the work function of the spectrometer.
-
The Co 2p spectrum is recorded. The binding energy of the Co 2p₃/₂ peak for Co(III) will be higher than that for Co(II) or Co(0) due to the increased effective nuclear charge. The observed binding energy is compared with literature values for cobalt compounds with known oxidation states.
-
b) Cyclic Voltammetry (CV)
-
Principle: Cyclic voltammetry is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. It can be used to study the redox properties of a compound and determine the stability of different oxidation states.
-
Methodology:
-
A solution of potassium hexacyanocobaltate(III) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KCl in water).
-
A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
The presence of a reversible or quasi-reversible redox couple corresponding to the Co(III)/Co(II) transition would be observed. The potential of this redox event can be used to characterize the stability of the +3 oxidation state.
-
This guide provides a comprehensive overview of the theoretical determination of the oxidation state of cobalt in potassium hexacyanocobaltate(III), supported by a logical workflow and references to relevant experimental verification techniques. This foundational knowledge is essential for professionals engaged in the study and application of coordination chemistry.
References
- 1. britannica.com [britannica.com]
- 2. youtube.com [youtube.com]
- 3. webqc.org [webqc.org]
- 4. fiveable.me [fiveable.me]
- 5. scbt.com [scbt.com]
- 6. Potassium Hexacyanocobaltate (III) | Potassium cobalticyanide | C6N6K3Co - Ereztech [ereztech.com]
- 7. strem.com [strem.com]
- 8. ck12.org [ck12.org]
- 9. aakash.ac.in [aakash.ac.in]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
Introduction to the coordination chemistry of hexacyanocobaltate complexes
An In-Depth Technical Guide to the Coordination Chemistry of Hexacyanocobaltate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the coordination chemistry of hexacyanocobaltate(III), [Co(CN)₆]³⁻, a cornerstone complex in inorganic chemistry. It details its synthesis, structure, electronic properties, reactivity, and applications, with a focus on data-driven insights and experimental methodologies relevant to advanced research and development.
Introduction
The hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, is a classic example of an octahedral coordination complex, featuring a central cobalt atom in the +3 oxidation state coordinated to six cyanide ligands. The cyanide ion (CN⁻) is a strong-field ligand, a characteristic that profoundly influences the electronic structure, stability, and reactivity of the complex. This exceptional stability and its well-defined properties make it a crucial precursor for a wide array of materials, including coordination polymers, and a valuable system for theoretical studies in coordination chemistry.
Synthesis of Hexacyanocobaltate Complexes
The synthesis of hexacyanocobaltate(III) is a foundational procedure in coordination chemistry, typically involving the oxidation of a cobalt(II) salt in the presence of excess cyanide ions.
Synthesis of Potassium Hexacyanocobaltate(III), K₃[Co(CN)₆]
The most common laboratory preparation involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride, with potassium cyanide. The initial reaction forms the cobalt(II) complex, potassium hexacyanocobaltate(II) (K₄[Co(CN)₆]), which is then oxidized to the cobalt(III) state. This oxidation can be achieved by various means, including air oxidation or boiling the solution, which results in the evolution of hydrogen.
Experimental Protocol: Synthesis of K₃[Co(CN)₆]
This protocol is adapted from established laboratory methods.[1]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Potassium cyanide (KCN) - EXTREME CAUTION: KCN is highly toxic.
-
Distilled water
-
Acetic acid (for purity check)
Procedure:
-
In a well-ventilated fume hood, prepare a solution of 48 g of CoCl₂·6H₂O in 500 mL of water and bring it to a boil.
-
Slowly add a solution of 30 g of KCN in 200 mL of water to the boiling cobalt chloride solution with constant stirring. A buff-violet precipitate of hydrated cobalt(II) cyanide will form.
-
Filter the precipitate by suction and wash it with two 50-mL portions of cold water.
-
Transfer the moist cobalt(II) cyanide precipitate to a beaker containing a solution of 60 g of KCN in 175 mL of water. Stir until the precipitate dissolves completely, forming a dark red solution of potassium hexacyanocobaltate(II). A slight excess of KCN is used to prevent the precipitation of K₂Co[Co(CN)₆].[1]
-
Heat the solution to boiling and maintain this temperature for 10-15 minutes. The color will change from dark red to pale yellow, accompanied by the evolution of hydrogen gas. This step represents the oxidation of Co(II) to Co(III).
-
Filter the hot solution if necessary, then cool it in an ice bath to crystallize the product.
-
Collect the light yellow crystals of K₃[Co(CN)₆] by filtration and drain them well.
-
Additional crops of crystals can be obtained by evaporating the mother liquor. The product can be purified by recrystallization from water.
Purity Check: A pure product should yield little to no precipitate when a small sample is boiled with dilute acetic acid.[1]
Caption: Workflow for the synthesis of K₃[Co(CN)₆].
Synthesis of Metal(II) Hexacyanocobaltates(III) (MHCCo)
Metal(II) hexacyanocobaltate(III) (MHCCo) complexes, also known as Prussian Blue Analogues, are coordination polymers with three-dimensional network structures. They are synthesized via co-precipitation.
Experimental Protocol: Synthesis of MHCCo Complexes
This protocol is based on the method described by Kaye and Long.[2]
Materials:
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])
-
A divalent metal nitrate (B79036) salt (e.g., Zn(NO₃)₂, Mn(NO₃)₂, Fe(NO₃)₂, Ni(NO₃)₂)
-
Millipore water
Procedure:
-
Prepare a solution of 10 mmol of K₃[Co(CN)₆] dissolved in 100 mL of Millipore water.
-
Prepare a separate solution of 18 mmol of the chosen metal nitrate in 100 mL of Millipore water.
-
Add the K₃[Co(CN)₆] solution dropwise to the metal nitrate solution with stirring.
-
A precipitate will form. Allow the precipitate to anneal in the mother liquor.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid with Millipore water, dry at 60 °C, and then powder and sieve the final product.[2][3]
Structural and Physicochemical Properties
The [Co(CN)₆]³⁻ anion possesses a highly symmetrical octahedral geometry, which contributes significantly to its stability.
Table 1: Physicochemical Properties of Potassium Hexacyanocobaltate(III)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13963-58-1 | |
| Molecular Formula | C₆CoK₃N₆ | |
| Molecular Weight | 332.33 g/mol | |
| Appearance | Faintly yellow, monoclinic crystals | |
| Density | 1.906 g/cm³ |
| Solubility | Freely soluble in water | |
Crystallographic Data
X-ray diffraction studies have precisely determined the structure of K₃[Co(CN)₆]. The cobalt(III) ion is surrounded by six cyanide ligands with the carbon atoms directly bonded to the cobalt center. The bond angles between adjacent Co-C bonds are approximately 90 degrees, consistent with an octahedral geometry.
Table 2: Crystallographic and Bond Parameter Data for K₃[Co(CN)₆]
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic (one polytype) | |
| Space Group | Pbcn | |
| Lattice Parameters | a = 8.398 Å, b = 10.431 Å, c = 26.770 Å | |
| Co-C Bond Distance | 1.889(3) Å | [1] |
| C-N Bond Distance | 1.142(4) Å | [1] |
| Co-C-N Bond Angle | 178.8(3)° (nearly linear) |[1] |
Electronic Structure and Spectroscopy
The electronic properties of [Co(CN)₆]³⁻ are best described by Ligand Field Theory (LFT), an extension of molecular orbital theory for transition metal complexes.
Ligand Field Theory and Magnetic Properties
The cobalt(III) ion has a d⁶ electronic configuration. The six cyanide ligands are strong-field ligands, creating a large energy splitting (Δₒ) between the t₂g (dxy, dxz, dyz) and e₉* (dx²-y², dz²) sets of d-orbitals. This large splitting forces the six d-electrons to pair up in the lower-energy t₂g orbitals, resulting in a low-spin t₂g⁶ e₉*⁰ configuration. Consequently, with no unpaired electrons, the [Co(CN)₆]³⁻ complex is diamagnetic.
Caption: d-orbital splitting in low-spin [Co(CN)₆]³⁻.
Spectroscopic Characterization
Spectroscopic methods are essential for characterizing hexacyanocobaltate complexes.
Table 3: Spectroscopic Data for [Co(CN)₆]³⁻
| Spectroscopy | Feature | Wavenumber/Wavelength | Assignment | Reference |
|---|---|---|---|---|
| Infrared (IR) | C≡N stretch | ~2150-2180 cm⁻¹ | ν(C≡N) | [2] |
| Co-C stretch | ~440-490 cm⁻¹ | ν(Co-C) | [2] | |
| UV-Vis | Band 1 | ~311 nm | ¹A₁g → ¹T₁g (d-d transition) | [3] |
| Band 2 | ~260 nm | ¹A₁g → ¹T₂g (d-d transition) | [3] |
| | Band 3 | Higher Energy | Charge Transfer |[3] |
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong absorption band corresponding to the C≡N stretching frequency.[2] Coordination of metal ions to the nitrogen atoms of the cyanide ligands in MHCCo complexes causes this frequency to shift to higher values compared to the free [Co(CN)₆]³⁻ complex.[2]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of [Co(CN)₆]³⁻ displays two weak bands in the near-UV region.[3] These correspond to Laporte-forbidden (d-d) electronic transitions, specifically ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g.[3] Their intensity is a result of vibronic coupling, which momentarily breaks the centrosymmetric nature of the complex.[3] A more intense charge-transfer band is observed at higher energies.[3]
Redox Chemistry and Reactivity
The hexacyanocobaltate system exhibits a quasi-reversible Co(III)/Co(II) redox process. The [Co(CN)₆]³⁻ anion can be reduced to hexacyanocobaltate(II), [Co(CN)₆]⁴⁻. In Prussian Blue Analogues, this redox process is observed at around +0.9 V (vs Ag/AgCl).[2]
Photochemical Reactivity
A significant aspect of hexacyanocobaltate(III) chemistry is its photochemical behavior. Upon irradiation with UV light, the complex can undergo photoaquation, where a cyanide ligand is lost and replaced by a water molecule. This photoreactivity is crucial for understanding its environmental toxicity.
Formation of Bimetallic Assemblies
The [Co(CN)₆]³⁻ anion is an excellent building block for creating multidimensional coordination polymers, often called Prussian Blue Analogues. In these structures, the cyanide ligands bridge between the inner-sphere Co(III) ion and outer-sphere divalent metal ions (M²⁺), forming Co-C≡N-M linkages. These materials have applications in catalysis, magnetism, and energy storage.
Caption: Formation of Prussian Blue Analogues.
Applications
The unique properties of hexacyanocobaltate complexes lend them to various applications.
-
Catalysis: Metal(II) hexacyanocobaltates (MHCCo) have been investigated as heterogeneous catalysts. For example, they can catalyze the oligomerization of amino acids like glycine (B1666218) and alanine, a reaction relevant to prebiotic chemistry research. Zinc(II) hexacyanocobaltate(III) (ZnHCCo) has shown notable catalytic activity, converting glycine into tetramers. Cobalt hexacyanoferrate, a related analogue, shows promise as a robust electrocatalyst for the oxygen evolution reaction (water oxidation) and formate (B1220265) oxidation.
-
Drug Development & Radiopharmacy: In pharmaceuticals, potassium hexacyanocobaltate(III) is used in the synthesis of more complex cobalt-containing compounds, some of which have applications in radiopharmacy.
-
Analytical Chemistry: Due to its high symmetry and relatively narrow NMR signal, potassium hexacyanocobaltate(III) is used as a standard in ⁵⁹Co Nuclear Magnetic Resonance (NMR) spectroscopy.
Toxicity
While aqueous solutions of K₃[Co(CN)₆] are considered relatively non-poisonous when freshly prepared, the complex poses a significant environmental hazard due to its photochemical reactivity.
Photopotentiation of Toxicity
Exposure to ultraviolet (UV) radiation drastically increases the toxicity of hexacyanocobaltate(III). The UV light causes the dissociation of the stable complex, releasing free cyanide ions into the solution. This free cyanide is highly toxic to aquatic organisms.
Caption: Mechanism of photochemically induced toxicity.
Studies on rainbow trout (Oncorhynchus mykiss) have shown that the toxicity is over 1000 times greater in the presence of environmentally relevant levels of UV radiation compared to exposure in the dark.
Table 4: Acute Toxicity of Potassium Hexacyanocobaltate(III) to Rainbow Trout
| Condition | LC₅₀ (96-hour) | Reference |
|---|---|---|
| Without UV Radiation | 112.9 mg/L |
| With UV Radiation | 0.38 mg/L | |
The presence of dissolved organic matter, such as humic acids, can attenuate this toxicity by absorbing UV radiation. This highlights the complexity of assessing the environmental risk of metallocyanide complexes.
References
Theoretical and computational studies of [Co(CN)6]3- electronic structure
An In-depth Technical Guide to the Theoretical and Computational Investigation of the Electronic Structure of Hexacyanocobaltate(III)
Abstract
The hexacyanocobaltate(III) ion, [Co(CN)6]3-, is a classic coordination complex that serves as a fundamental model for understanding the electronic structure of transition metal compounds. Its closed-shell, low-spin d6 configuration and high symmetry (Oh) make it an ideal subject for both theoretical and experimental investigation. This guide provides a comprehensive overview of the advanced computational and spectroscopic methods used to probe the electronic properties of [Co(CN)6]3-. It details the theoretical underpinnings based on Ligand Field Theory and Molecular Orbital Theory, outlines rigorous experimental and computational protocols, presents key quantitative data, and illustrates the intricate relationships between theory, computation, and experimental observation. This document is intended for researchers and professionals in chemistry, materials science, and drug development who are engaged in the study of transition metal complexes.
Theoretical Framework of Electronic Structure
The electronic structure of [Co(CN)6]3- is best understood through the lenses of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory, which build upon the foundational concepts of Crystal Field Theory (CFT).
-
Oxidation State and Electron Configuration: In [Co(CN)6]3-, the cobalt center is in a +3 oxidation state.[1] A neutral cobalt atom has the electron configuration [Ar] 3d7 4s2. The Co(III) ion therefore has a d6 configuration.[2]
-
Ligand Field Theory (LFT): The cyanide ion (CN-) is a strong-field ligand, meaning it causes a large energy splitting of the cobalt's 3d orbitals.[2][3] In the octahedral (Oh) symmetry of the complex, the five degenerate d-orbitals split into two sets: a lower-energy, triply degenerate set (t2g: dxy, dxz, dyz) and a higher-energy, doubly degenerate set (eg: dz², dx²-y²). The energy separation between these sets is denoted as Δoct or 10Dq.[4][5]
-
Spin State: For a d6 ion like Co(III), the electrons can either populate the orbitals to maximize spin (high-spin) or to fill the lower-energy orbitals first (low-spin). Since CN- is a strong-field ligand, the crystal field splitting energy (Δoct) is greater than the spin-pairing energy (P). Consequently, all six d-electrons pair up in the lower-energy t2g orbitals, resulting in a t2g⁶ eg⁰ configuration.[2][3] This yields a diamagnetic, low-spin complex with a total spin S=0, which is confirmed by magnetic susceptibility measurements.[3][6]
-
Molecular Orbital Theory: A more complete picture involves the covalent interactions between the cobalt 3d, 4s, and 4p orbitals and the symmetry-adapted linear combinations (SALCs) of the cyanide ligand orbitals. The CN- ligand is both a strong σ-donor and a π-acceptor.
-
σ-Bonding: The filled σ-orbitals of the six CN- ligands interact with the Co(III) eg (dz², dx²-y²) and a1g (4s) orbitals, forming bonding and antibonding molecular orbitals.
-
π-Bonding (Back-bonding): The filled t2g orbitals of the Co(III) center have the correct symmetry to interact with the empty π* antibonding orbitals of the CN- ligands. This interaction, known as π-back-bonding, leads to a delocalization of electron density from the metal to the ligands, strengthening the Co-C bond and further increasing the Δoct value.[7]
-
The interplay of these theoretical models can be visualized through a simplified molecular orbital diagram.
Figure 1: Simplified MO diagram for [Co(CN)6]3-.
Computational Methodologies
A variety of computational techniques are employed to model the electronic structure and predict the spectroscopic properties of [Co(CN)6]3-.
Density Functional Theory (DFT)
DFT is a workhorse method for calculating the ground-state properties of transition metal complexes, offering a good balance between accuracy and computational cost.
-
Functionals: The choice of the exchange-correlation functional is critical. Generalized Gradient Approximation (GGA) functionals like BP86 are common, but hybrid functionals that mix a portion of exact Hartree-Fock exchange, such as B3LYP or PBE0, often provide more accurate results for properties like spin-state energetics and electronic transitions.[8][9]
-
Basis Sets: For transition metals like cobalt, triple-ζ quality basis sets (e.g., def2-TZVP) are recommended to provide sufficient flexibility for describing the valence orbitals.[9] For other atoms like C and N, double-ζ basis sets (e.g., def2-SVP) may be adequate. Including polarization and diffuse functions is often necessary for accurate calculations of excited states and anions.[10][11]
-
Solvation Models: To simulate the complex in aqueous solution, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently used to account for the bulk electrostatic effects of the solvent.[12][13]
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is the most common method for calculating the electronic absorption spectra (e.g., UV-Vis) of molecules by determining the energies and oscillator strengths of electronic transitions.[14]
-
Application: For [Co(CN)6]3-, TD-DFT is used to predict the energies of the d-d (ligand-field) transitions (e.g., ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g) and higher-energy charge-transfer transitions.[12][15]
-
Limitations: Standard TD-DFT can struggle with accurately describing charge-transfer states and may not fully capture the physics of symmetry-forbidden transitions, which gain intensity through vibronic coupling.[12][15]
Multireference Methods (CASSCF/CASPT2)
For a highly accurate description of excited states, especially where electron correlation is strong or multiple electronic configurations are close in energy, multireference methods are required.
-
CASSCF (Complete Active Space Self-Consistent Field): This method optimizes both the molecular orbitals and the configuration interaction coefficients within a defined "active space" of orbitals and electrons. A typical active space for a transition metal complex includes the metal d-orbitals and the electrons that occupy them. For [Co(CN)6]3-, a minimal active space would be CAS(6,5), corresponding to the six d-electrons in the five 3d-like orbitals. A larger active space may be necessary to include important ligand orbitals or the "double-shell" 4d orbitals.[16]
-
CASPT2 (Complete Active Space Second-Order Perturbation Theory): Since CASSCF only accounts for static electron correlation (near-degeneracy effects), dynamic correlation (the instantaneous repulsion between electrons) is typically added using second-order perturbation theory (CASPT2). This is crucial for obtaining quantitatively accurate transition energies.[17]
The general workflow for these advanced computational studies is outlined below.
Figure 2: A typical workflow for computational analysis.
Experimental Protocols
Synthesis of Potassium Hexacyanocobaltate(III) (K₃[Co(CN)₆])
This protocol is adapted from standard inorganic synthesis procedures.
-
Preparation of Cobalt(II) Cyanide: In a well-ventilated fume hood, dissolve 1.125 g of CoCl₂·6H₂O in 37 mL of deionized water in a 150 mL beaker. Heat the solution to a boil with stirring. Slowly add 15 mL of a 0.85 M KCN solution. A purple precipitate of Co(CN)₂ will form.
-
Filtration: Vacuum filter the Co(CN)₂ precipitate using a Buchner funnel and wash it with cold deionized water. Allow air to be pulled through the product for 5-10 minutes to partially dry it.
-
Oxidation to Cobalt(III): Transfer the moist Co(CN)₂ precipitate to a flask containing 25 mL of 0.85 M KCN solution. Heat the mixture in a boiling water bath while bubbling air through the solution (or with vigorous stirring exposed to air) for approximately one hour. The purple solid will dissolve and the solution will turn a pale yellow, indicating the oxidation of Co(II) to Co(III).
-
Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of pale yellow K₃[Co(CN)₆] crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute aqueous solution of K₃[Co(CN)₆] of a known concentration (e.g., 5-20 mM) using spectroscopic-grade deionized water.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length.
-
Measurement: Record the absorbance spectrum from approximately 200 nm to 600 nm. Use deionized water as the reference blank.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the observed electronic transitions. Calculate molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl).
Soft X-ray Absorption Spectroscopy (XAS)
This protocol describes a general approach for liquid-phase XAS experiments, often performed at synchrotron facilities or with laboratory-based soft X-ray sources.[18][19]
-
Sample Environment: The aqueous sample of [Co(CN)6]3- is introduced into a vacuum chamber, typically as a liquid microjet to ensure a continuously refreshed sample surface, minimizing radiation damage.
-
X-ray Source and Monochromator: A tunable source of soft X-rays (e.g., from a synchrotron bending magnet or undulator) is used. A grating monochromator selects the desired photon energy with high resolution.[19]
-
Detection: The absorption is measured by detecting a signal proportional to the number of photons absorbed. Common methods include Total Electron Yield (TEY), where emitted electrons are collected, or Total Fluorescence Yield (TFY), where emitted photons are detected.
-
Energy Scan: The spectrum is recorded by scanning the incident photon energy across the absorption edge of interest (e.g., the Co L-edge around 780-800 eV or the N K-edge around 400 eV).[20]
-
Data Normalization: The raw absorption signal is normalized to the incident X-ray flux (I₀) to obtain the final absorption spectrum.
Quantitative Data and Analysis
Computational and experimental studies provide a wealth of quantitative data that characterizes the electronic structure of [Co(CN)6]3-.
Spectroscopic and Ligand Field Parameters
The UV-Vis spectrum of [Co(CN)6]3- is characterized by two weak ligand-field (d-d) bands and more intense charge-transfer bands at higher energies. Recent studies have also identified a very weak spin-forbidden transition.[4][12][15]
| Transition | Assignment | Experimental Energy (cm⁻¹) | Experimental Energy (nm) | Notes |
| Band I | ¹A₁g → ¹T₁g | ~32,400 | ~309 | The first spin-allowed d-d transition. Defines 10Dq - C. |
| Band II | ¹A₁g → ¹T₂g | ~38,400 | ~260 | The second spin-allowed d-d transition. Defines 10Dq + 16B - C. |
| Shoulder | ¹A₁g → ³T₁g | ~25,000 | ~400 | Spin-forbidden transition. Intensity gained through spin-orbit and vibronic coupling.[12][15] |
| Charge Transfer (CT) | Ligand-to-Metal (LMCT) | > 45,000 | < 220 | Intense transition involving electron transfer from ligand orbitals to metal eg* orbitals. |
Table 1: Experimentally observed electronic transitions for aqueous [Co(CN)6]3-. Data compiled from multiple sources.[4][12][21]
From these transition energies, key ligand field parameters can be extracted.
| Parameter | Description | Value (cm⁻¹) |
| 10Dq (or Δoct) | Ligand Field Splitting Energy | ~34,500 |
| B | Racah Interelectronic Repulsion Parameter | ~400-460 |
| C | Racah Interelectronic Repulsion Parameter | ~3,500-3,800 |
Table 2: Ligand Field Parameters for [Co(CN)6]3-. Values can vary slightly based on the analytical model used.[4][5]
Molecular Orbital Composition
DFT calculations combined with population analysis (e.g., Löwdin) provide quantitative insight into the composition of the molecular orbitals.
| Molecular Orbital | Main Character | Co 3d Contribution | C 2p Contribution | N 2p Contribution |
| eg * (LUMO+n) | Co-C σ-antibonding | High | High | Low |
| t2g (HOMO) | Non-bonding / π-bonding | ~60-70% | ~15-25% | ~5-10% |
| eg (bonding) | Co-C σ-bonding | Low | High | Low |
Table 3: Representative molecular orbital contributions for [Co(CN)6]3- based on DFT calculations. Percentages are approximate and depend on the specific computational method.[21]
Advanced Topics and Conclusion
The Role of Vibronic and Spin-Orbit Coupling
The ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions are formally Laporte-forbidden (g → g) in a perfectly octahedral complex. Their observed, albeit weak, intensity is due to vibronic coupling , where asymmetric molecular vibrations momentarily break the centrosymmetry of the complex, allowing the transition to occur.[12][22] Furthermore, the very weak spin-forbidden ¹A₁g → ³T₁g transition only gains significant intensity through spin-orbit coupling , which mixes the triplet state with singlet states of the same symmetry.[12][15] Modern computational models that explicitly include these effects are necessary to accurately reproduce the experimental spectrum.[12][22]
Figure 3: Role of coupling in enabling forbidden transitions.
Conclusion
The electronic structure of [Co(CN)6]3- represents a rich intersection of fundamental chemical principles and advanced analytical techniques. While classical models like Ligand Field Theory provide a robust qualitative framework, a quantitative understanding requires a sophisticated suite of computational tools, including DFT, TD-DFT, and multireference methods. These theoretical predictions are validated and refined by experimental data from UV-Vis and soft X-ray spectroscopies. The study of this "simple" complex continues to yield deeper insights, particularly concerning the subtle but crucial roles of vibronic and spin-orbit coupling in governing its spectroscopic properties. This comprehensive approach, integrating theory, computation, and experiment, is essential for the rational design of new transition metal complexes with tailored electronic and photophysical properties for applications in catalysis, medicine, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Ligand-Field Spectroscopy of Co(III) Complexes and the Development of a Spectrochemical Series for Low-Spin d6 Charge-Transfer Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solved For the complex [Co(CN)6]3- a) Show the molecular | Chegg.com [chegg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. ORCA Input Library - TDDFT [sites.google.com]
- 15. Revisiting the Spectrum of Co(CN)63-: The Role of Correlation, Solvation, and Vibronic and Spin-Orbit Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 7.15. The Complete Active Space Self-Consistent Field (CASSCF) Module - ORCA 6.0 Manual [faccts.de]
- 17. Corresponding Active Orbital Spaces along Chemical Reaction Paths - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. The Role of the Lowest Excited Triplet State in Defining the Rate of Photoaquation of Hexacyanometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comprehensive Review of Hexacyanocobaltate(III) Chemistry: Synthesis, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacyanocobaltate(III), [Co(CN)₆]³⁻, is a coordination complex of cobalt that has garnered significant attention in various scientific disciplines. Its unique electronic structure, stability, and reactivity make it a versatile tool in fields ranging from inorganic chemistry and materials science to catalysis and biochemistry. This technical guide provides a comprehensive overview of the core chemistry of hexacyanocobaltate(III), with a focus on its synthesis, physicochemical properties, and diverse applications. Detailed experimental protocols, tabulated quantitative data, and visualizations of key processes are presented to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Synthesis and Purification of Potassium Hexacyanocobaltate(III)
The most common salt of the hexacyanocobaltate(III) anion is potassium hexacyanocobaltate(III), K₃[Co(CN)₆]. Its synthesis is a well-established procedure in inorganic chemistry, typically involving the oxidation of a cobalt(II) salt in the presence of excess cyanide ions.
Experimental Protocol: Synthesis of Potassium Hexacyanocobaltate(III)
A widely used method for the preparation of potassium hexacyanocobaltate(III) involves the reaction of cobalt(II) chloride with potassium cyanide, followed by oxidation of the resulting hexacyanocobaltate(II) complex.[1]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Potassium cyanide (KCN)
-
Distilled water
-
Dilute acetic acid
Procedure:
-
A solution of 30 g of potassium cyanide in 200 ml of water is slowly added from a separatory funnel to a well-stirred, boiling solution of 48 g of cobalt(II) chloride hexahydrate in 500 ml of water.
-
A buff-violet precipitate of hydrated cobalt(II) cyanide forms. This precipitate is filtered by suction and washed with two 50-ml portions of cold water.
-
The moist cobalt(II) cyanide is then transferred to a 600-ml beaker containing a solution of 60 g of potassium cyanide in 175 ml of water and stirred until the solid dissolves completely. A slight excess of potassium cyanide is used to prevent the precipitation of K₂Co[Co(CN)₆].[1]
-
The resulting dark red solution of potassium hexacyanocobaltate(II) is heated to boiling for 10-15 minutes, during which the color changes to a pale yellow with the evolution of hydrogen gas.
-
The hot solution is filtered, if necessary, and then cooled in an ice bath to crystallize the product.
-
The very light yellow crystals of potassium hexacyanocobaltate(III) are collected by filtration and drained well.
-
Further crops of crystals can be obtained by evaporating the mother liquor.
-
The crude product can be purified by recrystallization from water. The purity can be checked by boiling a small sample with dilute acetic acid; a pure product will show little to no precipitate.[1]
Physicochemical Properties
The properties of hexacyanocobaltate(III) are dictated by its electronic structure, where the cobalt(III) ion is in a low-spin d⁶ configuration, resulting in a diamagnetic and kinetically inert complex.
Physical Properties
| Property | Value |
| Appearance | Faintly yellow, monoclinic crystals |
| Molecular Formula | K₃[Co(CN)₆] |
| Molecular Weight | 332.33 g/mol |
| Density | 1.878 g/mL at 25 °C |
| Melting Point | Decomposes, forming an olive-green mass |
| Solubility | Freely soluble in water and acetic acid solutions; insoluble in alcohol |
Spectroscopic Properties
Infrared (IR) Spectroscopy: The IR spectrum of hexacyanocobaltate(III) is characterized by a strong, sharp absorption band corresponding to the C≡N stretching vibration.
| Vibration Mode | Wavenumber (cm⁻¹) |
| ν(C≡N) | ~2130 - 2140 |
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of aqueous solutions of K₃[Co(CN)₆] exhibits characteristic absorption bands arising from ligand-field transitions.
| Transition | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| ¹A₁g → ¹T₁g | ~313 | ~200 |
| ¹A₁g → ¹T₂g | ~260 | ~160 |
Electrochemical Properties
Cyclic voltammetry is a powerful technique to study the redox behavior of hexacyanocobaltate(III). The [Co(CN)₆]³⁻/[Co(CN)₆]⁴⁻ redox couple is a well-behaved, reversible one-electron process.
| Parameter | Value (vs. SHE) |
| Formal Potential (E°') | ~ -0.83 V |
Chemical Reactivity and Applications
The chemical inertness of the hexacyanocobaltate(III) complex limits its direct reactivity. However, it serves as a crucial precursor for the synthesis of various materials and as a tool in fundamental chemical and biological studies.
Precursor to Prussian Blue Analogs and Metal-Organic Frameworks
Hexacyanocobaltate(III) is a key building block for the synthesis of Prussian blue analogs (PBAs) and other coordination polymers. These materials exhibit interesting magnetic, electronic, and catalytic properties. For instance, reacting K₃[Co(CN)₆] with various metal salts leads to the formation of bimetallic hexacyanocobaltates with diverse structures and functionalities.
Catalysis
Metal hexacyanocobaltate(III) complexes have shown catalytic activity in various organic reactions. For example, they have been investigated as catalysts for the oxidation of organic substrates and in the polymerization of epoxides.
In a notable application, metal(II) hexacyanocobaltate(III) (MHCCo) complexes have been demonstrated to catalyze the prebiotic formation of peptides from amino acids.[1][2][3][4] The surface of these complexes can facilitate the condensation of amino acids like glycine (B1666218) and alanine (B10760859) into dimers, trimers, and even tetramers.[1][2][3][4] The catalytic activity is influenced by the nature of the external metal ion (M(II)).[1][2][3][4]
Role in Biological and Bioinorganic Chemistry
While hexacyanocobaltate(III) itself is not known to be directly involved in specific cellular signaling pathways, its well-defined redox properties make it a valuable tool for studying biological electron transfer processes.
Electron Transfer Studies: The inert nature of the [Co(CN)₆]³⁻ complex allows it to act as a clean outer-sphere electron acceptor in studies of metalloproteins. By measuring the rates of electron transfer from a reduced protein to hexacyanocobaltate(III), researchers can gain insights into the mechanisms of biological redox reactions.
Enzyme Inhibition: While specific inhibition by the hexacyanocobaltate(III) anion is not extensively documented, cobalt complexes, in general, are known to inhibit certain enzymes. For instance, some Co(III) Schiff base complexes have been shown to inhibit human α-thrombin and certain transcription factors.[3] This suggests the potential for designing cobalt-based enzyme inhibitors, although the direct role of the hexacyanocobaltate(III) ion in such processes requires further investigation.
Conclusion
Hexacyanocobaltate(III) is a cornerstone of cobalt coordination chemistry with a rich and expanding scope of applications. Its straightforward synthesis and well-characterized properties make it an ideal starting material for the creation of advanced materials with tailored functionalities. For researchers in drug development and related fields, while not a direct therapeutic agent, its utility as a stable, redox-active tool for probing biological electron transfer reactions is invaluable. The catalytic potential of its derivatives, particularly in the context of prebiotic chemistry, opens up exciting avenues for future research. This guide has provided a comprehensive overview of the fundamental aspects of hexacyanocobaltate(III) chemistry, offering a solid foundation for further exploration and innovation.
References
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. Role of metal(ii) hexacyanocobaltate(iii) surface chemistry for prebiotic peptides synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Role of metal(ii) hexacyanocobaltate(iii) surface chemistry for prebiotic peptides synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: K3[Co(CN)6] as a Precursor for Prussian Blue Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prussian blue analogues (PBAs) are a class of metal-organic frameworks with a versatile porous structure, making them highly attractive for various applications, including energy storage, catalysis, and biomedicine.[1] A specific and important member of this family is cobalt hexacyanocobaltate, Co3[Co(CN)6]2, which can be synthesized using potassium hexacyanocobaltate(III) (K3[Co(CN)6]) as a precursor. This cobalt-based PBA has garnered significant interest for its electrochemical properties and potential in biomedical applications, such as drug delivery and diagnostics.[2][3]
The synthesis of Co3[Co(CN)6]2 nanoparticles from K3[Co(CN)6] is typically achieved through a straightforward co-precipitation method.[1] This process allows for the formation of nanoparticles with controllable size and morphology, which is crucial for their function in biomedical applications.[2] The resulting nanoparticles can be characterized by a variety of techniques to ensure the desired physical and chemical properties.
These application notes provide detailed protocols for the synthesis and characterization of cobalt hexacyanocobaltate nanoparticles using K3[Co(CN)6] as a precursor. Additionally, potential applications in drug delivery and biomedicine are discussed, providing a comprehensive resource for researchers and professionals in the field.
Data Presentation
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics
| Parameter | Value/Range | Resulting Characteristic | Reference |
| Precursors | K3[Co(CN)6] and a Cobalt(II) salt (e.g., CoCl2, Co(NO3)2) | Formation of Co3[Co(CN)6]2 | [4] |
| Synthesis Method | Co-precipitation | Formation of nanoparticles | [1] |
| Particle Size | 20-150 nm | Dependent on reaction conditions | [4] |
| Morphology | Nanocubes, spherical nanoparticles | Dependent on surfactants and solvents | [4][5] |
| Crystallography | Face-centered cubic (fcc) | Confirmed by XRD | [4] |
Table 2: Characterization Techniques and Expected Observations
| Technique | Abbreviation | Expected Observations |
| Transmission Electron Microscopy | TEM | Visualization of nanoparticle size, shape, and morphology. |
| Scanning Electron Microscopy | SEM | Analysis of surface morphology and particle aggregates. |
| X-ray Diffraction | XRD | Confirmation of the crystalline structure (fcc for Co3[Co(CN)6]2). |
| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of the C≡N stretching vibration characteristic of the cyano bridge. |
| Dynamic Light Scattering | DLS | Measurement of the hydrodynamic diameter and size distribution of nanoparticles in suspension. |
Experimental Protocols
Protocol 1: Synthesis of Cobalt Hexacyanocobaltate Nanoparticles
This protocol describes a co-precipitation method for the synthesis of Co3[Co(CN)6]2 nanoparticles.
Materials:
-
Potassium hexacyanocobaltate(III) (K3[Co(CN)6])
-
Cobalt(II) chloride hexahydrate (CoCl2·6H2O)
-
Deionized water
-
Centrifuge
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.1 M aqueous solution of K3[Co(CN)6].
-
Prepare a 0.15 M aqueous solution of CoCl2·6H2O.
-
-
Co-precipitation:
-
Place the K3[Co(CN)6] solution in a beaker on a magnetic stirrer.
-
While stirring vigorously, add the CoCl2·6H2O solution dropwise to the K3[Co(CN)6] solution.
-
A precipitate will form immediately.
-
Continue stirring the mixture for 2-4 hours at room temperature to ensure complete reaction and aging of the precipitate.
-
-
Purification:
-
Collect the precipitate by centrifugation at 8000 rpm for 15 minutes.
-
Discard the supernatant.
-
Wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step three times.
-
Finally, wash the pellet with ethanol to remove excess water and aid in drying.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60 °C overnight.
-
The resulting powder is Co3[Co(CN)6]2 nanoparticles.
-
Protocol 2: Characterization of Nanoparticles
1. Transmission Electron Microscopy (TEM):
-
Disperse a small amount of the nanoparticle powder in ethanol by sonication.
-
Place a drop of the dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the nanoparticles using a TEM instrument to determine their size, shape, and morphology.
2. X-ray Diffraction (XRD):
-
Place the powdered nanoparticle sample on a sample holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
Compare the resulting diffraction pattern with standard patterns for Co3[Co(CN)6]2 to confirm the crystal structure.
3. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Mix a small amount of the nanoparticle powder with KBr and press into a pellet.
-
Alternatively, perform attenuated total reflectance (ATR)-FTIR on the powder.
-
Record the FTIR spectrum and identify the characteristic cyanide stretching peak around 2180 cm⁻¹.
Visualizations
Caption: Workflow for the synthesis of Co3[Co(CN)6]2 nanoparticles.
Caption: General cellular uptake pathway for Prussian blue analogue nanoparticles.
Applications in Drug Development
Prussian blue analogues, including cobalt-based formulations, are promising platforms for drug delivery due to their porous structure, high surface area, and biocompatibility.[2][6]
-
Drug Loading: The porous nature of Co3[Co(CN)6]2 nanoparticles allows for the loading of therapeutic agents. Drug molecules can be encapsulated within the pores or adsorbed onto the surface of the nanoparticles. The loading efficiency will depend on the physicochemical properties of both the drug and the nanoparticle.
-
Controlled Release: The release of the loaded drug can be triggered by changes in the physiological environment, such as pH. For instance, the acidic environment of tumor tissues or intracellular lysosomes can facilitate the degradation of the nanoparticle framework, leading to the release of the therapeutic payload.
-
Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues. This targeted approach can enhance the therapeutic efficacy of the drug while minimizing off-target side effects.
-
Theranostics: Cobalt-based PBAs can also be used in theranostics, which combines therapy and diagnostics. Their inherent properties may allow for their use as contrast agents in magnetic resonance imaging (MRI), enabling the visualization of the nanoparticles' biodistribution while they deliver a therapeutic agent.[3]
Conclusion
The use of K3[Co(CN)6] as a precursor provides a reliable method for the synthesis of Co3[Co(CN)6]2 Prussian blue analogue nanoparticles. The protocols outlined in these application notes offer a foundation for researchers to produce and characterize these materials. The unique properties of these nanoparticles open up exciting possibilities for their application in drug development, particularly in the areas of targeted drug delivery and theranostics. Further research into surface functionalization and in vivo studies will be crucial for translating the potential of these materials into clinical applications.
References
- 1. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. cdmf.org.br [cdmf.org.br]
- 5. researchgate.net [researchgate.net]
- 6. Progress in Applications of Prussian Blue Nanoparticles in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexacyanocobaltate(III) as a Catalyst for Prebiotic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spontaneous formation of peptides from amino acids is a critical step in the origin of life, yet it presents a thermodynamic challenge in aqueous environments. Metal-cyanide complexes, plausible components of the prebiotic Earth, have been investigated for their catalytic role in this process. This document provides detailed application notes and protocols on the use of Metal(II) Hexacyanocobaltate(III) (MHCCo) complexes as heterogeneous catalysts for the prebiotic synthesis of peptides. Of the various MHCCo complexes, Zinc(II) Hexacyanocobaltate(III) (ZnHCCo) has demonstrated the highest catalytic activity, attributed to its high surface area.[1] These protocols are designed to be a valuable resource for researchers in prebiotic chemistry, astrobiology, and for professionals in drug development exploring novel catalytic mechanisms.
Data Presentation
The catalytic efficiency of various Metal(II) Hexacyanocobaltate(III) complexes in the oligomerization of glycine (B1666218) and alanine (B10760859) has been evaluated. The quantitative yields of the peptide products are summarized below.
Table 1: Quantitative Yield of Glycine Oligomerization Products using ZnHCCo Catalyst [1]
| Product | Yield (%) |
| Glycine Dimer (Gly)₂ | 11.97 |
| Glycine Trimer (Gly)₃ | 1.19 |
| Glycine Tetramer (Gly)₄ | 0.36 |
| Diketopiperazine (Glycine) (DKP(Gly)) | 15.73 |
Conditions: 90°C for 35 days.
Table 2: Quantitative Yield of Alanine Oligomerization Products using ZnHCCo Catalyst [1]
| Product | Yield (%) |
| Alanine Dimer (Ala)₂ | 6.27 |
| Cyclic Alanine Dimer (Cyclic(Ala)₂) | 8.31 |
Conditions: 90°C for 35 days.
Table 3: Maximum Peptide Length Achieved with Different MHCCo Catalysts [2][3]
| Catalyst | Maximum Glycine Oligomer Length | Maximum Alanine Oligomer Length |
| ZnHCCo | Tetramer | Dimer |
| MnHCCo | Trimer | Dimer |
| NiHCCo | Trimer | Dimer |
| FeHCCo | Dimer | Dimer |
Experimental Protocols
Protocol 1: Synthesis of Metal(II) Hexacyanocobaltate(III) (MHCCo) Catalysts
This protocol describes the synthesis of various MHCCo complexes (where M = Zn, Mn, Ni, Fe).
Materials:
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])
-
Metal(II) nitrate (B79036) (e.g., Zn(NO₃)₂, Mn(NO₃)₂, Ni(NO₃)₂, Fe(NO₃)₂)
-
Millipore water
Procedure:
-
Prepare a 0.1 M solution of potassium hexacyanocobaltate(III) by dissolving the appropriate amount in Millipore water.
-
Prepare a 0.18 M solution of the respective metal(II) nitrate in Millipore water.
-
Slowly add the potassium hexacyanocobaltate(III) solution to the metal(II) nitrate solution dropwise with constant stirring.
-
A precipitate will form. Allow the precipitate to settle, and then filter it from the solution.
-
Wash the precipitate thoroughly with Millipore water to remove any unreacted salts.
-
Dry the precipitate in an oven at 60°C until a constant weight is achieved.
-
Grind the dried catalyst into a fine powder.
Protocol 2: Prebiotic Peptide Synthesis using MHCCo Catalysts
This protocol outlines the procedure for the catalytic oligomerization of amino acids.
Materials:
-
Synthesized MHCCo catalyst (e.g., ZnHCCo)
-
Glycine or Alanine
-
Millipore water
-
Test tubes
-
Oven or heating block
Procedure:
-
Prepare a 0.01 M solution of the amino acid (glycine or alanine) in Millipore water.
-
In a test tube, add 10 mg of the MHCCo catalyst.
-
Add 1 mL of the 0.01 M amino acid solution to the test tube containing the catalyst.
-
Heat the mixture at a constant temperature (e.g., 90°C) for the desired duration (e.g., up to 35 days). The reaction can be monitored at different time intervals (e.g., weekly).
-
After the desired reaction time, cool the sample to room temperature.
-
Centrifuge the sample to separate the catalyst from the supernatant.
-
Analyze the supernatant for peptide formation using High-Performance Liquid Chromatography (HPLC) and Electrospray Ionization-Mass Spectrometry (ESI-MS).
Protocol 3: Analysis of Peptide Products
This protocol provides a general guideline for the analysis of the reaction products.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically used for peptide separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid (TFA) is commonly employed.
-
Detection: UV detection at 214 nm (peptide bond) and 280 nm (aromatic residues, if present).
-
Standard Curve: Prepare standard curves for the expected amino acids and short peptides to quantify the products.
Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
Mode: Positive ion mode is typically used for peptide analysis.
-
Sample Preparation: Dilute the supernatant in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Analysis: Infuse the sample into the ESI-MS to determine the mass-to-charge ratio of the formed oligomers, confirming their identity.
Visualizations
Caption: Experimental workflow for MHCCo-catalyzed prebiotic peptide synthesis.
Caption: Proposed catalytic cycle for peptide bond formation on an MHCCo surface.
References
- 1. Role of metal(ii) hexacyanocobaltate(iii) surface chemistry for prebiotic peptides synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of metal(ii) hexacyanocobaltate(iii) surface chemistry for prebiotic peptides synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Hydrothermal Synthesis of Coordination Polymers Using [Co(CN)6]3-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of coordination polymers (CPs) utilizing the hexacyanocobaltate(III) anion, [Co(CN)6]3-, as a versatile building block under hydrothermal conditions. The protocols outlined below are designed to be a comprehensive resource for researchers in materials science, chemistry, and drug development, offering step-by-step guidance on the preparation of these advanced materials.
Coordination polymers, particularly those incorporating the [Co(CN)6]3- linker, exhibit a wide array of interesting properties, including magnetic, optical, and catalytic functionalities. The hydrothermal synthesis route offers a powerful and effective method for obtaining crystalline, high-purity materials by employing elevated temperatures and pressures.
General Principles of Hydrothermal Synthesis
Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. The process is typically carried out in a sealed vessel called an autoclave. The elevated temperature and pressure increase the solubility of the reactants and facilitate the formation of crystalline products that may not be accessible under ambient conditions. Key parameters influencing the outcome of a hydrothermal synthesis include:
-
Temperature: Affects reaction kinetics and can influence the final crystal phase and morphology.
-
Reaction Time: The duration of the heating process is critical for complete reaction and crystal growth.
-
pH: Can influence the speciation of metal ions and the coordination of ligands.
-
Precursor Concentration and Molar Ratios: Stoichiometry of the reactants directly impacts the composition and structure of the resulting coordination polymer.
-
Solvent System: While typically aqueous, the addition of co-solvents can modify the solubility of precursors and influence crystal growth.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.
-
Hydrothermal autoclaves are high-pressure vessels. Ensure you are properly trained in their use and follow all manufacturer's safety guidelines.
-
Cyanide-containing compounds are highly toxic. Handle K3[Co(CN)6] with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Protocol 1: Synthesis of Heterometallic 3d-4f Coordination Polymers
This protocol describes the synthesis of zig-zag chain and layered heterometallic coordination polymers composed of lanthanide (Ln) and cobalt ions.
Experimental Workflow
Materials and Reagents
-
Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Tb(NO3)3·6H2O, Dy(NO3)3·6H2O, Er(NO3)3·6H2O)
-
Tris(2-pyridylmethyl)amine (tpa)
-
Potassium hexacyanocobaltate(III) (K3[Co(CN)6])
-
Deionized water
Procedure
-
Preparation of Precursor Solutions:
-
In a small beaker, dissolve the lanthanide(III) nitrate salt and tris(2-pyridylmethyl)amine (tpa) in a 1:1 molar ratio in a minimal amount of a water/ethanol solvent mixture.
-
In a separate beaker, dissolve potassium hexacyanocobaltate(III) (K3[Co(CN)6]) in deionized water.
-
-
Reaction Mixture:
-
Slowly add the aqueous solution of K3[Co(CN)6] to the solution containing the lanthanide salt and tpa ligand with constant stirring. A 1:1 molar ratio of the Ln-tpa complex to the [Co(CN)6]3- anion is typically used.
-
-
Hydrothermal Treatment:
-
Transfer the resulting reaction mixture to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 160 °C in an oven for 72 hours.
-
-
Product Isolation:
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the crystalline product by filtration.
-
Wash the crystals with deionized water and then with ethanol.
-
Allow the product to air dry.
-
Quantitative Data Summary
| Product Formula | Metal Precursors | Ligand | Solvent System | Temp (°C) | Time (h) | Crystal System | Space Group |
| [Tb(tpa)(H2O)2Co(CN)6]·EtOH·6H2O | Tb(NO3)3·6H2O, K3[Co(CN)6] | tpa | Water/Ethanol | 160 | 72 | Monoclinic | P21/n |
| [Dy(tpa)(H2O)Co(CN)6]·2H2O | Dy(NO3)3·6H2O, K3[Co(CN)6] | tpa | Water/Ethanol | 160 | 72 | Monoclinic | P21/c |
| [Er(tpa)(H2O)Co(CN)6]·2H2O | Er(NO3)3·6H2O, K3[Co(CN)6] | tpa | Water/Ethanol | 160 | 72 | Monoclinic | P21/c |
Protocol 2: Synthesis of a Prussian Blue Analogue - Co3[Co(CN)6]2
This protocol describes a hydrothermal method for the synthesis of the Prussian blue analogue Co3[Co(CN)6]2, which has applications in areas such as gas storage and catalysis.
Experimental Workflow
Materials and Reagents
-
Cobalt(II) acetate (B1210297) tetrahydrate (Co(CH3COO)2·4H2O)
-
Potassium hexacyanocobaltate(III) (K3[Co(CN)6])
-
Deionized water
-
Ethanol
Procedure
-
Preparation of Precursor Solutions:
-
Prepare an aqueous solution of cobalt(II) acetate tetrahydrate.
-
Prepare a separate aqueous solution of potassium hexacyanocobaltate(III).
-
-
Reaction Mixture:
-
Slowly add the K3[Co(CN)6] solution to the Co(CH3COO)2 solution with vigorous stirring. A molar ratio of 3:2 for Co(II):[Co(CN)6]3- is typically used.
-
-
Hydrothermal Treatment:
-
Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a temperature in the range of 80-120 °C for 12 to 24 hours. The specific temperature and time can be varied to control the crystallinity and particle size of the product.
-
-
Product Isolation:
-
Allow the autoclave to cool to room temperature.
-
Collect the resulting precipitate by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Quantitative Data Summary
| Product Formula | Metal Precursors | Solvent | Temp (°C) | Time (h) | Crystal System | Space Group |
| Co3[Co(CN)6]2 | Co(CH3COO)2·4H2O, K3[Co(CN)6] | Water | 80-120 | 12-24 | Cubic | Fm-3m |
Applications in Drug Development and Research
Coordination polymers synthesized using the [Co(CN)6]3- building block, particularly Prussian blue analogues, are gaining attention in the biomedical field for a variety of applications:
-
Drug Delivery: The porous nature of some of these coordination polymers allows for the encapsulation and controlled release of therapeutic agents. The tunable pore sizes and surface functionalities can be engineered to achieve targeted drug delivery.
-
Biomedical Imaging: The incorporation of paramagnetic metal ions can render these materials useful as contrast agents in magnetic resonance imaging (MRI).
-
Biosensing: The electrochemical and optical properties of these materials can be exploited for the development of sensitive and selective biosensors for the detection of various biomolecules.
-
Enzyme Immobilization: The well-defined porous structures can serve as robust supports for the immobilization of enzymes, enhancing their stability and reusability for biocatalytic applications.
The hydrothermal synthesis methods detailed in these notes provide a reliable foundation for the preparation of high-quality coordination polymers for these and other advanced applications. Further research and development in this area are poised to unlock the full potential of these versatile materials.
Application Notes and Protocols for Electrochemical Sensors Based on Hexacyanocobaltate(III) Modifiers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and use of electrochemical sensors modified with hexacyanocobaltate(III) complexes. The protocols detailed below cover the synthesis of the modifier, electrode modification, and the detection of various analytes, with a focus on neurotransmitters and other biologically relevant molecules.
Introduction
Hexacyanocobaltate(III) and its transition metal analogues, such as cobalt hexacyanoferrate, are attractive materials for modifying electrode surfaces in the development of electrochemical sensors. These compounds form robust, electroactive films that exhibit excellent electrocatalytic activity towards the oxidation of various analytes. This allows for sensitive and selective detection at lower overpotentials, minimizing interference from other species present in complex biological samples. The versatility in the choice of the outer sphere metal ion in the hexacyanocobaltate structure allows for the fine-tuning of the sensor's catalytic properties.
Synthesis of Hexacyanocobaltate(III) Modifier
A common precursor for the preparation of modified electrodes is potassium hexacyanocobaltate(III). Subsequently, various metal(II) hexacyanocobaltate(III) (MHCCo) complexes can be synthesized.
Protocol for Synthesis of Metal(II) Hexacyanocobaltate(III) (MHCCo)
This protocol is adapted from the method described by Kaye and Long (2005).[1]
Materials:
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])
-
Metal nitrate (B79036) (e.g., Zn(NO₃)₂, Mn(NO₃)₂, Fe(NO₃)₂, Ni(NO₃)₂)
-
Millipore water
Procedure:
-
Prepare a 0.1 M solution of potassium hexacyanocobaltate(III) by dissolving 10 mmol in 100 mL of Millipore water.
-
Prepare a 0.18 M solution of the desired metal nitrate by dissolving 18 mmol in 100 mL of Millipore water.
-
Slowly add the potassium hexacyanocobaltate(III) solution to the metal nitrate solution dropwise with constant stirring.
-
A precipitate of the corresponding metal(II) hexacyanocobaltate(III) will form.
-
Allow the precipitate to anneal in the mother liquor for a few hours to improve crystallinity.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate thoroughly with Millipore water to remove any unreacted precursors.
-
Dry the precipitate in an oven at 60 °C.
-
Grind the dried complex into a fine powder and sieve if necessary.[1]
Electrode Modification with Hexacyanocobaltate(III)
The most common method for modifying an electrode surface with a hexacyanocobaltate film is through electrochemical deposition.
Protocol for Electrochemical Deposition of Cobalt Hexacyanoferrate (CoHCF)
This protocol describes a general procedure for modifying a glassy carbon electrode (GCE) or other suitable working electrodes.
Materials:
-
Working electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Aqueous solution containing:
-
Double distilled water
Procedure:
-
Electrode Pre-treatment:
-
Polish the working electrode surface with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with double distilled water.
-
Soncate the electrode in double distilled water for a few minutes to remove any residual alumina particles.
-
-
Electrochemical Deposition:
-
Assemble the three-electrode system in the electrochemical cell containing the freshly prepared aqueous solution.
-
Perform cyclic voltammetry (CV) by cycling the potential between a defined range, for example, from +0.85 V to 0.00 V vs. Ag/AgCl.[2]
-
The number of cycles can be varied (e.g., 75-100 scans) to control the thickness and properties of the deposited film.[2]
-
A typical scan rate for deposition is 100 mV/s.[2]
-
-
Post-treatment:
-
After deposition, remove the modified electrode from the solution.
-
Rinse the electrode gently with double distilled water to remove any non-adherent material.
-
Allow the electrode to air dry.
-
Application Protocols for Analyte Detection
The following protocols outline the use of hexacyanocobaltate-modified electrodes for the detection of specific analytes.
Electrochemical Detection of Dopamine (B1211576)
Principle: The cobalt hexacyanoferrate modified electrode catalyzes the oxidation of dopamine, allowing for its sensitive detection. A Nafion® film can be applied to the electrode surface to improve selectivity against common interferents like ascorbic acid.[3][4]
Protocol:
-
Electrode Preparation: Prepare a CoHCF-modified glassy carbon electrode as described in Protocol 3.1. For enhanced selectivity, a Nafion® film can be cast on the electrode surface.[3]
-
Electrochemical Cell Setup:
-
Working Electrode: CoHCF-modified GCE (with or without Nafion®)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Supporting Electrolyte: Phosphate buffer solution (PBS) at a physiological pH (e.g., pH 7.4).
-
-
Measurement Technique (e.g., Amperometry):
-
Apply a constant potential at which the electrocatalytic oxidation of dopamine occurs (e.g., a potential determined from the cyclic voltammogram).
-
Allow the background current to stabilize.
-
Add known concentrations of dopamine standard solutions to the electrochemical cell and record the corresponding increase in current.
-
For real sample analysis, the sample can be appropriately diluted in the supporting electrolyte.
-
Electrochemical Detection of Ascorbic Acid
Principle: The modified electrode facilitates the electrocatalytic oxidation of ascorbic acid to dehydroascorbic acid at a lower potential, enhancing the detection signal.[5][6]
Protocol:
-
Electrode Preparation: Prepare a hexacyanocobaltate-modified electrode.
-
Electrochemical Cell Setup:
-
Working Electrode: Modified electrode
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Supporting Electrolyte: Citrate buffer solution (e.g., pH 5.0) has been shown to be effective.[6]
-
-
Measurement Technique (e.g., Differential Pulse Voltammetry - DPV):
-
Record the DPV of the blank supporting electrolyte.
-
Add the ascorbic acid sample to the cell.
-
Record the DPV and measure the peak current corresponding to the oxidation of ascorbic acid. The peak potential for ascorbic acid oxidation is significantly lowered at the modified electrode compared to a bare electrode.[6]
-
Electrochemical Detection of L-Dopa
Principle: A composite electrode of cobalt hexacyanoferrate and a large-mesopore carbon material can exhibit high electrocatalytic activity for the oxidation of L-dopa, even in the presence of ascorbic acid.[7]
Protocol:
-
Electrode Preparation: Fabricate a cobalt hexacyanoferrate/large-mesopore carbon composite modified glassy carbon electrode (CoHCF–LMC/GC).[7]
-
Electrochemical Cell Setup:
-
Working Electrode: CoHCF–LMC/GC
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Supporting Electrolyte: 0.1 M PBS (pH 7.4).[7]
-
-
Measurement Technique (e.g., Amperometry):
-
Apply a constant potential of +0.20 V vs. Ag/AgCl.[7]
-
After the background current stabilizes, add aliquots of L-dopa solution and record the current response.
-
Data Presentation
The performance of various electrochemical sensors utilizing hexacyanocobaltate(III) modifiers for different analytes is summarized in the table below.
| Analyte | Electrode Modifier | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Dopamine | Nafion®-Cobalt Hexacyanoferrate | Amperometry | 1.2 x 10⁻⁵ to 5.0 x 10⁻⁴ M | 8.9 x 10⁻⁶ M | [3][4] |
| Dopamine | CNT Yarn 3D Printed Electrode | DPV | 1 to 28 µM | 0.33 µM | [8] |
| Ascorbic Acid | Poly(aniline-co-m-ferrocenylaniline) | Amperometry | Not Specified | 2.0 µM | [6] |
| Ascorbic Acid | Methionine Modified Carbon Paste | CV | 5.0 x 10⁻⁶ to 1.2 x 10⁻⁴ M | Not Specified | [9] |
| L-Dopa | CoHCF/Large-Mesopore Carbon | Amperometry | 1.0 x 10⁻⁷ to 1.9 x 10⁻³ M | 1.7 x 10⁻⁸ M | [7] |
| Tryptophan | Copper-Cobalt Hexacyanoferrate | Amperometry | 10 to 900 µM | 6 µM | [10] |
| Bupropion (B1668061) | Graphene/Cobalt Hexacyanoferrate | Potentiometry | 1 x 10⁻³ to 1 x 10⁻⁷ M | Not Specified | [11] |
Mandatory Visualizations
Experimental Workflow for Electrode Modification
References
- 1. Role of metal(ii) hexacyanocobaltate(iii) surface chemistry for prebiotic peptides synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrocatalytic Oxidation of Ascorbic Acid Using a Poly(aniline-co-m-ferrocenylaniline) Modified Glassy Carbon Electrode [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Detection of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical oxidation and determination of ascorbic acid present in natural fruit juices using a methionine modified carbon paste electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Graphene-cobalt hexacyanoferrate modified sensor doped with molecularly imprinted polymer for selective potentiometric determination of bupropion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standard Synthesis of Metal(II) Hexacyanocobaltate(III) Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metal(II) hexacyanocobaltate(III) (M(II)HCCo) complexes are a class of inorganic coordination polymers, often referred to as Prussian blue analogues. These compounds possess a robust three-dimensional framework built from M(II) ions and hexacyanocobaltate(III) anions linked by cyano-bridges (Co-C≡N-M).[1] Their porous nature, high surface area, and the presence of catalytically active metal centers make them highly valuable in various fields.[2] Notably, they have demonstrated significant catalytic activity in the oligomerization of amino acids, supporting research into prebiotic peptide synthesis.[3] Furthermore, their stable framework is being explored for applications in energy storage as cathode materials for rechargeable batteries.[4]
This document provides a detailed standard protocol for the synthesis of various metal(II) hexacyanocobaltate(III) complexes (where M = Zn, Ni, Mn, Fe) via a straightforward co-precipitation method. It also includes key characterization data and visualizations to aid in understanding the synthesis workflow and structural properties.
Core Principles: The synthesis of M(II)HCCo complexes is based on a precipitation reaction in an aqueous medium. The fundamental principle involves the reaction between a soluble salt of a divalent metal (M²⁺) and an alkali metal salt of the hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻. The divalent metal ion acts as a Lewis acid and coordinates with the nitrogen atoms of the cyanide ligands from the [Co(CN)₆]³⁻ anion. This coordination results in the formation of a highly stable and insoluble three-dimensional polymeric network. The general formula for these complexes can be represented as M₃[Co(CN)₆]₂·xH₂O, although the exact stoichiometry can be influenced by reaction conditions.
Experimental Protocols
Protocol 1: General Co-Precipitation Synthesis of M(II)HCCo Complexes
This protocol details the synthesis of Metal(II) Hexacyanocobaltate(III) complexes where M = Zinc (Zn), Nickel (Ni), Manganese (Mn), or Iron (Fe), adapted from the method described by Kaye and Long.[1]
Materials:
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
-
Iron(II) nitrate nonahydrate (Fe(NO₃)₂·9H₂O)
-
High-purity deionized or Millipore water
-
Standard laboratory glassware (beakers, graduated cylinders, burette)
-
Magnetic stirrer and stir bar
-
Büchner funnel and vacuum filtration apparatus
-
Drying oven
-
Mortar and pestle
-
100-mesh sieve
Procedure:
-
Preparation of Precursor Solution A: Dissolve 10 mmol of potassium hexacyanocobaltate(III) in 100 mL of high-purity water in a beaker.
-
Preparation of Precursor Solution B: In a separate, larger beaker, dissolve 18 mmol of the desired metal(II) nitrate salt (see Table 1 for specific masses) in 100 mL of high-purity water.[1] Place this beaker on a magnetic stirrer and begin stirring to create a vortex.
-
Precipitation: Transfer Precursor Solution A into a burette. Add the K₃[Co(CN)₆] solution dropwise to the stirring metal nitrate solution (Precursor Solution B). A precipitate will form immediately.
-
Annealing/Aging: Once the addition is complete, continue to stir the mixture for a short period. Then, stop the stirring and allow the precipitate to anneal (age) in the mother liquor for at least 12-24 hours at room temperature.[1] This step allows for the improvement of crystallinity.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid copiously with high-purity water to remove any unreacted precursors and soluble byproducts.[1]
-
Drying: Transfer the filtered precipitate to a watch glass or petri dish and dry in an oven at 60 °C until a constant weight is achieved.[1]
-
Post-Processing: The dried product will be a solid cake. Gently grind the solid into a fine powder using a mortar and pestle, and then pass it through a 100-mesh sieve to ensure uniform particle size.[1] Store the final product in a labeled, airtight container.
Data Presentation
Quantitative data related to the synthesis and characterization of the M(II)HCCo complexes are summarized below.
Table 1: Reagent Stoichiometry for M(II)HCCo Synthesis
| Target Complex | M(II) Salt | Molar Mass ( g/mol ) | M(II) Salt Mass (18 mmol) | K₃[Co(CN)₆] Mass (10 mmol) |
|---|---|---|---|---|
| ZnHCCo | Zn(NO₃)₂·6H₂O | 297.49 | 5.36 g | 3.32 g |
| NiHCCo | Ni(NO₃)₂·6H₂O | 290.79 | 5.23 g | 3.32 g |
| MnHCCo | Mn(NO₃)₂·4H₂O | 251.01 | 4.52 g | 3.32 g |
| FeHCCo | Fe(NO₃)₂·9H₂O | 404.00 | 7.27 g | 3.32 g |
Table 2: Key Characterization Data for M(II)HCCo Complexes
| Complex | Crystal System | Space Group | Lattice Parameter, a (Å) | FT-IR ν(C≡N) (cm⁻¹) |
|---|---|---|---|---|
| ZnHCCo | Cubic | Fm-3m | ~10.2 | ~2170 |
| NiHCCo | Cubic | Fm-3m | ~10.0 | ~2180 |
| MnHCCo | Cubic | P2₁/n (hydrated) | ~10.5 | ~2165 |
| FeHCCo | Cubic | Fm-3m | ~10.4 | ~2155 |
Note: Lattice parameters are approximate values for the face-centered cubic structure and can vary with hydration state and synthesis conditions.[1][5] The FT-IR stretching frequencies are characteristic of the Co-C≡N-M bridge.[6]
Visualizations
Diagrams created using Graphviz to illustrate the experimental workflow and the fundamental structural relationship within the complexes.
Caption: General workflow for the co-precipitation synthesis of M(II)HCCo.
Caption: The Co-C≡N-M cyano-bridge forms the core structural linkage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of metal( ii ) hexacyanocobaltate( iii ) surface chemistry for prebiotic peptides synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00205B [pubs.rsc.org]
- 4. Zinchexacyanocobaltate | 14049-79-7 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Hexacyanocobaltate(III) for Redox Flow Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, essential for integrating intermittent renewable energy sources into the power grid. The performance of an RFB is critically dependent on the electrochemical properties of its electrolytes. Hexacyanometalates, a class of coordination compounds, have garnered significant interest for their tunable redox potentials, good solubility, and chemical stability. This document provides detailed application notes and experimental protocols for the investigation of potassium hexacyanocobaltate(III), K₃[Co(CN)₆], as a potential catholyte material in aqueous redox flow batteries.
The central cobalt atom in the hexacyanocobaltate(III) anion is in the +3 oxidation state and is octahedrally coordinated by six cyanide ligands.[1] The strong ligand field of the cyanide ions results in a low-spin d⁶ electron configuration, rendering the complex kinetically inert and diamagnetic.[1] The reversible one-electron reduction to hexacyanocobaltate(II), [Co(CN)₆]⁴⁻, is the basis for its application as a redox-active species in an RFB.
These notes are intended to guide researchers through the synthesis of potassium hexacyanocobaltate(III), its electrochemical characterization, and its evaluation in a laboratory-scale redox flow battery setup.
Data Presentation
A summary of the key electrochemical parameters for the hexacyanocobaltate(III)/(II) redox couple is presented below. It is important to note that while extensive data exists for the closely related hexacyanoferrate(III)/(II) couple, specific performance data for hexacyanocobaltate(III) in a full redox flow battery is less common in the literature. The data presented here is a combination of theoretical values and experimental data from related systems.
| Parameter | Value | Notes and References |
| Redox Couple | [Co(CN)₆]³⁻ + e⁻ ⇌ [Co(CN)₆]⁴⁻ | One-electron redox reaction.[1] |
| Formal Redox Potential (E⁰') | ~ -0.8 V vs. SHE | The redox potential is highly negative, making it a candidate for the anolyte side of an aqueous RFB.[2] |
| Diffusion Coefficient (D) | 10⁻⁶ - 10⁻⁵ cm²/s (typical range) | Can be determined experimentally using cyclic voltammetry and the Randles-Sevcik equation. |
| Coulombic Efficiency | > 99% (in related systems) | High coulombic efficiency is expected due to the stable coordination complex. Data from a hexacyanochromate (B1208335)/hexacyanoferrate system showed >99% efficiency.[3] |
| Energy Efficiency | Dependent on cell design and operating conditions | Typically lower than coulombic efficiency due to voltage losses. In a cobalt/chromium RFB, an energy efficiency of 53.8% was reported.[4] |
| Cycling Stability | Potentially high | The kinetic inertness of the hexacyanocobaltate complex suggests good cycling stability.[1] A related hexacyanochromate system demonstrated stable cycling for over 500 cycles.[3][5] |
Experimental Protocols
Synthesis of Potassium Hexacyanocobaltate(III)
This protocol is adapted from established synthesis methods for potassium hexacyanocobaltate(III).[4]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Deionized water
-
Dilute acetic acid
Procedure:
-
In a well-ventilated fume hood, prepare a solution of 48 g of cobalt(II) chloride hexahydrate in 500 mL of deionized water. Heat the solution to boiling.
-
Separately, dissolve 30 g of potassium cyanide in 200 mL of deionized water.
-
Slowly add the potassium cyanide solution to the boiling cobalt chloride solution with constant stirring. A buff-violet precipitate of hydrated cobalt(II) cyanide will form.
-
Filter the precipitate by suction and wash it with two 50 mL portions of cold deionized water.
-
Transfer the moist cobalt(II) cyanide precipitate to a beaker containing a solution of 60 g of potassium cyanide in 175 mL of deionized water. Stir until the precipitate dissolves completely, forming a dark red solution of potassium hexacyanocobaltate(II).
-
Heat the solution to boiling and maintain this temperature for 10-15 minutes. The color of the solution will change to a pale yellow as the Co(II) is oxidized to Co(III) with the evolution of hydrogen gas.
-
Filter the hot solution if necessary and then cool it in an ice bath.
-
Light yellow crystals of potassium hexacyanocobaltate(III) will separate out. Filter the crystals and drain them well.
-
Further crops of crystals can be obtained by evaporating the mother liquor.
-
The purity of the product can be checked by boiling a small sample with dilute acetic acid; a pure product will show little to no precipitate. The crude yield is approximately 90%.
Safety Precautions: Potassium cyanide is a potent poison. All handling must be done in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available and be familiar with its use.
Electrochemical Characterization
Cyclic voltammetry is used to determine the redox potential, reversibility of the redox reaction, and to estimate the diffusion coefficient of the electroactive species.
Materials and Equipment:
-
Potassium hexacyanocobaltate(III)
-
Supporting electrolyte (e.g., 1 M KCl or NaCl)
-
Deionized water
-
Potentiostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Procedure:
-
Prepare a solution of the desired concentration of potassium hexacyanocobaltate(III) (e.g., 5-10 mM) in the supporting electrolyte solution.
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Polish the working electrode to a mirror finish using alumina (B75360) slurry, then rinse with deionized water and dry before immersion in the electrolyte.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan. A typical potential window would be from a potential where no reaction occurs (e.g., 0 V vs. Ag/AgCl) to a sufficiently negative potential to observe the reduction of [Co(CN)₆]³⁻ (e.g., -1.2 V vs. Ag/AgCl) and back.
-
Vary the scan rate (e.g., from 10 mV/s to 200 mV/s) to investigate the kinetics of the electron transfer.
-
Analyze the resulting voltammograms to determine the peak potentials (Epc, Epa), peak currents (ipc, ipa), and the formal redox potential (E⁰' = (Epc + Epa)/2).
-
The diffusion coefficient (D) can be calculated using the Randles-Sevcik equation for a reversible system:
-
ip = (2.69 x 10⁵) * n3/2 * A * D1/2 * C * ν1/2
-
where ip is the peak current, n is the number of electrons transferred (n=1), A is the electrode area, C is the concentration, and ν is the scan rate.
-
EIS is used to study the charge transfer resistance and other interfacial properties of the electrode-electrolyte system.
Procedure:
-
Use the same electrochemical cell setup as for cyclic voltammetry.
-
Set the potentiostat to a DC potential corresponding to the formal redox potential (E⁰') of the [Co(CN)₆]³⁻/⁴⁻ couple, as determined by CV.
-
Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting impedance data is typically plotted as a Nyquist plot (Z'' vs. Z').
-
The Nyquist plot can be fitted to an equivalent circuit model to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
Redox Flow Battery Testing
This protocol outlines the general procedure for testing a hexacyanocobaltate(III)-based electrolyte in a laboratory-scale redox flow battery. This assumes a symmetric cell for initial characterization or pairing with a suitable anolyte/catholyte.
Materials and Equipment:
-
Hexacyanocobaltate(III) electrolyte (catholyte)
-
A suitable anolyte (e.g., another redox couple with a more negative redox potential)
-
Ion exchange membrane (e.g., Nafion)
-
Flow battery test cell with graphite (B72142) felt electrodes
-
Peristaltic pumps
-
Reservoirs for anolyte and catholyte
-
Battery cycler
Procedure:
-
Prepare the catholyte and anolyte solutions to the desired concentration in a suitable supporting electrolyte.
-
Assemble the flow battery cell, ensuring the membrane is properly placed between the two half-cells and the graphite felt electrodes are in good contact with the current collectors.
-
Connect the reservoirs to the cell using tubing and peristaltic pumps.
-
Circulate the electrolytes through their respective half-cells at a constant flow rate.
-
Connect the cell to the battery cycler.
-
Perform charge-discharge cycling at a constant current density (e.g., 20-100 mA/cm²). Set appropriate voltage cut-offs for charging and discharging.
-
Monitor the cell voltage, current, and capacity over multiple cycles.
-
Calculate the key performance metrics for each cycle:
-
Coulombic Efficiency (CE): (Discharge capacity / Charge capacity) x 100%
-
Voltage Efficiency (VE): (Average discharge voltage / Average charge voltage) x 100%
-
Energy Efficiency (EE): CE x VE / 100
-
References
- 1. Hexacyanocobaltate (III) | 17632-85-8 | Benchchem [benchchem.com]
- 2. [PDF] Flow Battery Molecular Reactant Stability Determined by Symmetric Cell Cycling Methods | Semantic Scholar [semanticscholar.org]
- 3. Breakthrough in Redox Flow Battery Performance, Paving the Way for Cost-Effective Energy Storage SolutionsUNIST News Center | UNIST News Center [news.unist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Applications of [Co(CN)6]3- in analytical chemistry for quantitative analysis
Application Notes: Quantitative Analysis Using Hexacyanocobaltate(III)
Introduction
The hexacyanocobaltate(III) ion, [Co(CN)6]3-, is a highly stable coordination complex. In this complex, the cobalt is in a +3 oxidation state and is coordinated to six cyanide ligands.[1] Its stability and reactivity make it a useful, albeit specialized, reagent in the field of analytical chemistry for the quantitative determination of certain metal ions.[1] The primary applications leverage its ability to form stoichiometric, insoluble precipitates with specific metal cations, most notably silver(I).
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of potassium hexacyanocobaltate(III), K3[Co(CN)6], in potentiometric and gravimetric analyses.
Potentiometric Titration of Silver(I)
Application Note:
Potentiometric titration is an analytical method that uses the measurement of potential between two electrodes to determine the concentration of a substance.[2] This technique can be applied to the quantitative analysis of silver(I) ions using a standard solution of potassium hexacyanocobaltate(III) as the titrant. The titration is based on the precipitation reaction:
3Ag+(aq) + [Co(CN)6]3-(aq) → Ag3--INVALID-LINK--
The potential of a silver indicator electrode is monitored throughout the titration. A sharp change, or inflection point, in the potential occurs at the equivalence point, where stoichiometrically equivalent amounts of the titrant and analyte have reacted.[3] This allows for a precise determination of the silver content in a sample.
Experimental Protocol:
A. Reagents and Apparatus
-
Titrant: Standardized ~0.01 M Potassium Hexacyanocobaltate(III), K3[Co(CN)6], solution.
-
Sample Solvent: 6 M Nitric Acid (HNO3).
-
Apparatus:
-
Potentiometer or pH/mV meter.
-
Silver indicator electrode.
-
Silver-silver chloride (Ag/AgCl) or Saturated Calomel (SCE) reference electrode.[2]
-
Automatic or manual burette (Class A, 50 mL).
-
Magnetic stirrer and stir bar.
-
Analytical balance (accuracy ± 0.0001 g).
-
Volumetric flasks, beakers, and pipettes.
-
B. Procedure
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 0.1 g of silver into a 250 mL beaker.[4]
-
Under a fume hood, carefully add 10 mL of 6 M HNO3 to dissolve the sample. Gently heat if necessary to ensure complete dissolution.[4]
-
Once dissolved, cool the solution to room temperature and carefully add 100 mL of deionized water.[5]
-
-
Titration Setup:
-
Place the beaker on the magnetic stirrer.
-
Immerse the silver indicator electrode and the reference electrode in the sample solution. Ensure the tips are submerged but do not interfere with the stir bar.
-
Connect the electrodes to the potentiometer.
-
-
Titration:
-
Begin stirring the solution at a moderate, constant rate.
-
Add the K3[Co(CN)6] titrant from the burette in small increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the potential reading to stabilize and record the burette volume and the corresponding potential (mV).
-
As the potential begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL or less) to precisely locate the endpoint.
-
Continue adding titrant past the endpoint until the potential stabilizes again.
-
-
Endpoint Determination:
-
Plot the measured potential (mV) versus the titrant volume (mL). The equivalence point is the midpoint of the steepest part of the curve (the inflection point).
-
For greater accuracy, the endpoint can be determined from a first or second derivative plot of the titration curve.[2]
-
C. Calculation The percentage of silver (% Ag) in the sample is calculated using the following formula:
% Ag = (V * M * (1/3) * AW_Ag) / W_sample * 100
Where:
-
V = Volume of K3[Co(CN)6] titrant at the equivalence point (L).
-
M = Molarity of the K3[Co(CN)6] solution (mol/L).
-
(1/3) = Stoichiometric factor (3 moles of Ag+ react with 1 mole of [Co(CN)6]3-).
-
AW_Ag = Atomic weight of silver (107.87 g/mol ).
-
W_sample = Weight of the initial sample (g).
Data Presentation:
| Parameter | Example Value |
| Sample Type | Silver Alloy |
| Sample Weight (g) | 0.1052 |
| K3[Co(CN)6] Molarity (M) | 0.0105 |
| Titration Endpoint Volume (mL) | 29.85 |
| Calculated Silver Content (%) | 95.5 |
Workflow Diagram:
Gravimetric Determination of Silver(I)
Application Note:
Gravimetric analysis is a quantitative method based on the measurement of the mass of a pure compound to which the analyte is chemically related.[6] For the determination of silver, [Co(CN)6]3- can be used as a precipitating agent to form the insoluble salt Ag3[Co(CN)6].[6] The precipitate is separated from the solution by filtration, washed, dried to a constant mass, and weighed. The mass of silver in the original sample can then be calculated from the mass of the precipitate using a gravimetric factor. This method is highly accurate when performed carefully.[6]
Experimental Protocol:
A. Reagents and Apparatus
-
Precipitating Agent: ~0.1 M Potassium Hexacyanocobaltate(III), K3[Co(CN)6], solution.
-
Sample Solvent: 6 M Nitric Acid (HNO3).
-
Wash Solution: Dilute nitric acid (1:1000 HNO3:water).
-
Apparatus:
-
Analytical balance (accuracy ± 0.0001 g).
-
Sintered glass or Gooch filtering crucibles (medium porosity).
-
Drying oven (110 °C).
-
Desiccator.
-
Filtration apparatus (vacuum flask and adapter).
-
Beakers, glass stirring rods, and wash bottle.
-
B. Procedure
-
Sample Preparation:
-
Accurately weigh a sample containing 0.1-0.2 g of silver into a 400 mL beaker.
-
Under a fume hood, add 15 mL of 6 M HNO3 to dissolve the sample. Cover with a watch glass and heat gently until dissolution is complete.[7]
-
Rinse the watch glass and the sides of the beaker with deionized water, and dilute the solution to approximately 150 mL.
-
-
Precipitation:
-
Heat the solution to about 70-80 °C.
-
Slowly, and with constant stirring, add the K3[Co(CN)6] solution until precipitation is complete. Add a slight excess (approx. 10% more) to ensure quantitative precipitation, which can be confirmed by adding a drop of the precipitant to the clear supernatant and observing for further precipitate formation.[8]
-
Keep the solution hot (70-80 °C) and stir gently for 10-15 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable particles.[7]
-
-
Filtration and Washing:
-
Prepare a filtering crucible by cleaning, drying at 110 °C, cooling in a desiccator, and weighing to a constant mass (± 0.3 mg).
-
Allow the precipitate to settle, then decant the supernatant through the weighed filtering crucible under gentle vacuum.
-
Wash the precipitate in the beaker with several small portions of the warm dilute HNO3 wash solution, decanting the washings through the crucible.
-
Using a stream of wash solution, transfer the precipitate quantitatively into the crucible.
-
-
Drying and Weighing:
-
Place the crucible containing the precipitate in the drying oven at 110 °C for at least 2 hours.[7]
-
Transfer the crucible to a desiccator to cool to room temperature.
-
Weigh the crucible on the analytical balance.
-
Repeat the cycle of drying, cooling, and weighing until a constant mass is achieved.[7]
-
C. Calculation The percentage of silver (% Ag) is calculated as follows:
% Ag = (Mass of Precipitate * Gravimetric Factor) / W_sample * 100
Where:
-
Mass of Precipitate = Final constant mass of Ag3[Co(CN)6] (g).
-
W_sample = Weight of the initial sample (g).
-
Gravimetric Factor = (3 * AW_Ag) / FW_(Ag3[Co(CN)6])
-
AW_Ag = 107.87 g/mol
-
FW_(Ag3[Co(CN)6]) = 538.64 g/mol
-
Gravimetric Factor = (3 * 107.87) / 538.64 = 0.6008
-
Data Presentation:
| Parameter | Example Value |
| Sample Type | Silver Nitrate Salt |
| Sample Weight (g) | 0.1588 |
| Constant Mass of Crucible + Precipitate (g) | 25.4121 |
| Constant Mass of Empty Crucible (g) | 25.1505 |
| Mass of Ag3[Co(CN)6] Precipitate (g) | 0.2616 |
| Calculated Silver Content (%) | 99.1 |
Workflow Diagram:
References
- 1. fiveable.me [fiveable.me]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. asdlib.org [asdlib.org]
- 4. Potentiometric Titration silver assay content lab process Ag metal [agmetals.com]
- 5. metrohm.com [metrohm.com]
- 6. A new, rugged, precise and accurate gravimetry method for the determination of silver in various silver materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 8. web.williams.edu [web.williams.edu]
Application Notes and Protocols: Hexacyanocobaltate(III) as a Mild Oxidant in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of potassium hexacyanocobaltate(III), K₃[Co(CN)₆], as a mild oxidant in organic synthesis. The primary focus is on the oxidative coupling of phenolic compounds, a key transformation in the synthesis of pharmaceuticals and other bioactive molecules.
Introduction
Potassium hexacyanocobaltate(III) is a stable, water-soluble coordination complex containing cobalt in the +3 oxidation state.[1] In organic synthesis, it serves as a mild one-electron oxidant, capable of promoting specific transformations without over-oxidation of sensitive functional groups. Its utility is particularly pronounced in the oxidative dimerization of phenols and naphthols to generate valuable biaryl compounds. This process is fundamental in the synthesis of chiral ligands and complex natural products.
The mechanism of oxidation by hexacyanocobaltate(III) generally proceeds via an outer-sphere electron transfer, generating a radical intermediate from the substrate. In the case of phenols, this intermediate is a phenoxyl radical, which can then undergo dimerization.
Key Application: Oxidative Coupling of Phenols and Naphthols
The most significant application of potassium hexacyanocobaltate(III) as a mild oxidant is in the oxidative coupling of phenols and naphthols. This reaction is pivotal for the synthesis of symmetrically and sometimes unsymmetrically coupled biaryl compounds. A prominent example is the synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL), a precursor to widely used chiral ligands in asymmetric catalysis.[2][3]
General Reaction Scheme:
The oxidative coupling of 2-naphthol (B1666908) to BINOL is believed to proceed through a radical-radical coupling mechanism. The cobalt(III) complex acts as a one-electron oxidant to generate a naphthoxyl radical. Two of these radicals then dimerize to form the final product.
Caption: Mechanism of Oxidative Coupling of 2-Naphthol.
Experimental Protocols
Protocol 1: Synthesis of 1,1'-Bi-2-naphthol (BINOL) via Oxidative Coupling of 2-Naphthol
This protocol describes a representative procedure for the synthesis of racemic BINOL using potassium hexacyanocobaltate(III).
Materials:
-
2-Naphthol
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol (1.44 g, 10 mmol) in 50 mL of methanol. In a separate beaker, dissolve potassium hexacyanocobaltate(III) (7.2 g, 21.6 mmol, 2.16 equivalents) and sodium hydroxide (0.8 g, 20 mmol) in 100 mL of deionized water.
-
Reaction: Slowly add the aqueous solution of potassium hexacyanocobaltate(III) and NaOH to the methanolic solution of 2-naphthol with vigorous stirring at room temperature.
-
Reaction Monitoring: The reaction mixture will typically turn from a yellow-orange to a deep green or brown color. Stir the reaction for 12-24 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), acidify the reaction mixture to pH ~2 with 2 M HCl. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate as the eluent to afford pure 1,1'-bi-2-naphthol.
General Experimental Workflow:
Caption: General Experimental Workflow for BINOL Synthesis.
Quantitative Data
Direct quantitative data for the oxidative coupling of a wide range of substituted phenols using potassium hexacyanocobaltate(III) is not extensively reported in readily available literature. However, the following table summarizes typical yields for the oxidative coupling of various phenolic substrates using analogous one-electron oxidants to provide a comparative perspective on the efficiency of such transformations.
| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Naphthol | FeCl₃ | Water | 70 | 17 | 91 |
| 2-Naphthol | CuCl₂ | Methanol | RT | 24 | 95 |
| 6-Bromo-2-naphthol | FeCl₃ | Water | 70 | 17 | 91 |
| 3,5-Dimethylphenol | FeCl₃/Al₂O₃ | Dichloromethane | RT | 2 | 85 |
| Isorhapontigenin | K₃Fe(CN)₆/NaOAc | Acetone/Water | RT | - | 65 |
| Resveratrol | K₃Fe(CN)₆/NaOAc | Acetone/Water | RT | - | - |
Note: The yields are highly dependent on the specific reaction conditions and the purity of the reagents.
Safety and Handling
-
Potassium Hexacyanocobaltate(III): While the complex itself is of low toxicity, it can release highly toxic hydrogen cyanide gas if it comes into contact with strong acids. All reactions should be performed in a well-ventilated fume hood.
-
Organic Solvents: Methanol and ethyl acetate are flammable. Handle with care and avoid open flames.
-
Acids and Bases: Hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Potassium hexacyanocobaltate(III) is a valuable mild oxidant for specific applications in organic synthesis, most notably for the oxidative coupling of phenols and naphthols. While detailed protocols for a broad range of substrates are not as prevalent as for other oxidants, the provided procedures and comparative data offer a solid foundation for researchers to explore its utility in the synthesis of complex organic molecules. The mild reaction conditions and selectivity make it an attractive alternative to harsher oxidizing agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Potassium Hexacyanocobaltate(III)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of potassium hexacyanocobaltate(III) and improving its yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of potassium hexacyanocobaltate(III), offering potential causes and solutions to improve experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete Oxidation of Cobalt(II): The conversion of the intermediate potassium hexacyanocobaltate(II) to the final potassium hexacyanocobaltate(III) may be insufficient. | Ensure the reaction mixture is heated to boiling for a sufficient time (typically 10-15 minutes) to facilitate the oxidation, which is indicated by a color change from dark red to pale yellow.[1] |
| Insufficient Potassium Cyanide: An inadequate amount of potassium cyanide can lead to the precipitation of an undesired green intermediate, K₂Co[Co(CN)₆], thus reducing the yield of the target product.[1] | Use a slight excess of potassium cyanide to prevent the formation of the green precipitate.[1] The exact excess should be determined empirically, but starting with a 5-10% molar excess relative to the cobalt salt is a reasonable starting point. | |
| Loss of Product During Isolation: Significant amounts of the product may remain in the mother liquor after the initial crystallization. | To maximize yield, the mother liquor can be concentrated by evaporation and cooled again to obtain subsequent crops of crystals.[1] | |
| Green Precipitate Formation | Incorrect Stoichiometry: The formation of a green precipitate, identified as K₂Co[Co(CN)₆], is a known side reaction that occurs when there is not enough potassium cyanide present.[1] | Add a slight excess of potassium cyanide to the reaction mixture. The presence of excess cyanide ions shifts the equilibrium towards the formation of the desired hexacyano complex.[1] |
| Product is Contaminated (e.g., with cyanide) | Inadequate Washing: Residual reactants, particularly potassium cyanide, may adhere to the surface of the crystals. | Wash the filtered crystals thoroughly with cold water to remove any soluble impurities. Recrystallization from water can further enhance the purity of the final product.[1] |
| Slow or Incomplete Crystallization | Suboptimal Cooling: Rapid cooling can lead to the formation of small, impure crystals, while insufficient cooling will result in a lower yield. | Cool the reaction solution in an ice bath to induce crystallization.[1] For purer, larger crystals, a slower, more controlled cooling process can be beneficial. |
| Solution Not Saturated: The concentration of the product in the solution may not be high enough for crystallization to occur efficiently. | If crystallization is slow or incomplete, concentrate the solution by carefully evaporating some of the solvent on a steam bath before cooling.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the synthesis of potassium hexacyanocobaltate(III)?
A crude yield of approximately 90% has been reported in established protocols.[1] However, the final yield of pure, recrystallized product will likely be lower.
Q2: How can I confirm the purity of my synthesized potassium hexacyanocobaltate(III)?
A simple purity test involves boiling a small amount of the product with dilute acetic acid. A pure product should show little to no precipitate formation.[1] For more rigorous analysis, techniques such as UV-Vis spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis can be employed.
Q3: What is the significance of the color change from dark red to pale yellow during the reaction?
The initial dark red color is characteristic of the intermediate potassium hexacyanocobaltate(II) complex. The transition to a pale yellow color, accompanied by the evolution of hydrogen gas, indicates the oxidation of the cobalt center from Co(II) to Co(III), forming the desired potassium hexacyanocobaltate(III).[1]
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, this synthesis involves highly toxic materials. Potassium cyanide is extremely poisonous if ingested, inhaled, or absorbed through the skin. The reaction also evolves hydrogen gas, which is flammable. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocol: Synthesis of Potassium Hexacyanocobaltate(III)
This protocol is adapted from a well-established method for the synthesis of potassium hexacyanocobaltate(III).[1]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Potassium cyanide (KCN)
-
Distilled water
-
Dilute acetic acid (for purity check)
Procedure:
-
Preparation of Cobalt Cyanide Precipitate:
-
In a well-ventilated fume hood, prepare a solution of 48 g of cobalt(II) chloride hexahydrate in 500 mL of water and heat it to boiling.
-
Separately, dissolve 30 g of potassium cyanide in 200 mL of water.
-
Slowly add the potassium cyanide solution to the boiling cobalt chloride solution with constant stirring. A buff-violet precipitate of hydrated cobalt cyanide will form.
-
Filter the precipitate by suction and wash it with two 50-mL portions of cold water.
-
-
Formation of Potassium Hexacyanocobaltate(III):
-
Transfer the moist cobalt cyanide precipitate to a beaker containing a solution of 60 g of potassium cyanide in 175 mL of water. Stir until the precipitate dissolves completely.
-
Heat the resulting dark red solution of potassium hexacyanocobaltate(II) to boiling and maintain this temperature for 10-15 minutes. The solution will turn pale yellow, and hydrogen gas will evolve.
-
If any solid impurities are present, filter the solution while it is still hot.
-
-
Crystallization and Isolation:
-
Cool the pale yellow solution in an ice bath to induce crystallization.
-
Filter the resulting light yellow crystals and allow them to drain well.
-
To increase the yield, the mother liquor can be concentrated on a steam bath, followed by another round of cooling and filtration to obtain additional crops of the product.
-
-
Purification (Optional):
-
The crude product can be purified by recrystallization from hot water.
-
Visualizing the Process
Reaction Pathway
The following diagram illustrates the key steps in the synthesis of potassium hexacyanocobaltate(III).
References
Techniques for stabilizing aqueous solutions of hexacyanocobaltate(III)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aqueous solutions of hexacyanocobaltate(III).
Frequently Asked Questions (FAQs)
Q1: How stable is the hexacyanocobaltate(III) anion in aqueous solution?
The hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, is a kinetically inert complex and is considered to be very stable in aqueous solutions under proper storage conditions.[1][2][3] The strong ligand field of the six cyanide ligands contributes to its high stability.[1]
Q2: What are the primary factors that can lead to the decomposition of aqueous hexacyanocobaltate(III) solutions?
The main factors that can induce decomposition are:
-
Light Exposure: Ultraviolet (UV) light can cause photoaquation, where a cyanide ligand is replaced by a water molecule.[4][5][6][7][8][9]
-
Acidic Conditions: Contact with strong acids can lead to the liberation of highly toxic hydrogen cyanide (HCN) gas.[3][10][11]
-
Strong Oxidizing Agents: These can react with the complex.[10][11]
-
Elevated Temperatures: High temperatures can accelerate decomposition.[2]
Q3: What are the recommended storage conditions for aqueous hexacyanocobaltate(III) solutions?
To ensure the long-term stability of your solutions, the following storage conditions are recommended:
-
Store in the dark: Use amber glass bottles or wrap containers in aluminum foil to protect from light.[10]
-
Keep in a cool environment: Refrigeration is recommended for long-term storage.
-
Maintain a neutral or slightly alkaline pH: Avoid acidic conditions.
-
Store in a well-ventilated area: This is a general safety precaution.[10][12]
-
Keep containers tightly sealed: This prevents contamination and evaporation.[10][11][12]
Q4: Is it possible to stabilize a hexacyanocobaltate(III) solution that has started to decompose?
Once the complex has decomposed, it is generally not reversible. It is best to prepare a fresh solution and ensure proper storage conditions are met.
Troubleshooting Guide
Problem 1: My yellow hexacyanocobaltate(III) solution has started to lose its color.
-
Possible Cause: This is likely due to photoaquation, especially if the solution has been exposed to light. The product, [Co(CN)₅(H₂O)]²⁻, has different spectral properties.[6][9]
-
Solution: Discard the solution and prepare a new one. Ensure the new solution is stored in a light-protected container (e.g., an amber bottle).
Problem 2: The pH of my hexacyanocobaltate(III) solution has become acidic.
-
Possible Cause: The solution may have absorbed acidic gases from the atmosphere, or it may have been prepared with acidic water.
-
Solution: It is recommended to prepare a fresh solution using deionized or distilled water with a neutral pH. For some applications, buffering the solution to a slightly alkaline pH may be considered, but compatibility with your experimental system must be verified.
Problem 3: A precipitate has formed in my solution.
-
Possible Cause: If the solution has been mixed with salts of other metals, a precipitate of the corresponding metal hexacyanocobaltate(III) may have formed. For example, potassium salts can form insoluble double salts with sodium hexanitrocobaltate(III), a related complex.[13]
-
Solution: Identify the potential contaminating metal ions. If a precipitate has formed, the solution is likely no longer suitable for its intended use. Prepare a fresh solution, ensuring all glassware is clean and that there is no cross-contamination with other metal salts.
Data Presentation: Factors Affecting Stability
| Factor | Effect on [Co(CN)₆]³⁻ Stability | Recommended Mitigation |
| Light (especially UV) | Promotes photoaquation to [Co(CN)₅(H₂O)]²⁻.[4][5][6][7][8][9] | Store solutions in amber glass or light-blocking containers in a dark location.[10] |
| Acidic pH | Can lead to decomposition and release of HCN gas.[3][10][11] | Maintain a neutral to slightly alkaline pH. Avoid contact with acids.[10][11] |
| Strong Oxidizing Agents | Can cause decomposition of the complex.[10][11] | Avoid mixing with strong oxidizing agents.[10][11] |
| Elevated Temperature | Can accelerate the rate of decomposition.[2] | Store solutions in a cool environment, such as a refrigerator.[10][12] |
| Presence of other Metal Ions | May lead to precipitation of insoluble metal hexacyanocobaltates.[13] | Use high-purity water and clean glassware to avoid contamination. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Hexacyanocobaltate(III) Solution
-
Materials:
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆]) or Sodium hexacyanocobaltate(III) (Na₃[Co(CN)₆])
-
High-purity, deionized or distilled water
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Amber glass storage bottle
-
-
Procedure:
-
Accurately weigh the required mass of the hexacyanocobaltate(III) salt using an analytical balance.
-
Quantitatively transfer the solid to the volumetric flask.
-
Add a portion of the high-purity water to the flask and swirl gently to dissolve the solid completely.
-
Once dissolved, add more water to bring the volume up to the calibration mark on the flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, clearly labeled amber glass bottle for storage.
-
Protocol 2: Long-Term Storage of Aqueous Hexacyanocobaltate(III) Solutions
-
Prepare the solution as described in Protocol 1.
-
Ensure the storage container is an amber glass bottle with a tight-fitting cap to prevent light exposure and contamination.
-
For added light protection, you can wrap the bottle in aluminum foil.
-
Store the bottle in a refrigerator at 2-8 °C.
-
Before use, allow the solution to equilibrate to room temperature to ensure accurate volume measurements.
-
After each use, tightly recap the bottle and return it to the refrigerator promptly.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of hexacyanocobaltate(III) solution instability.
Caption: Simplified diagram of the photoaquation of hexacyanocobaltate(III).
Caption: Workflow for the preparation and stabilization of aqueous hexacyanocobaltate(III) solutions.
References
- 1. fiveable.me [fiveable.me]
- 2. Hexacyanocobaltate (III) | 17632-85-8 | Benchchem [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Photochemistry of the supercomplex obtained on complexation of the hexacyanocobaltate(III) anion by a polyammonium macrocyclic receptor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. prochemonline.com [prochemonline.com]
- 11. s.ewormholetime.com [s.ewormholetime.com]
- 12. aksci.com [aksci.com]
- 13. grokipedia.com [grokipedia.com]
Troubleshooting low purity issues in K3[Co(CN)6] crystallization
Technical Support Center: K3[Co(CN)6] Crystallization
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low purity issues during the crystallization of potassium hexacyanocobaltate(III) (K3[Co(CN)6]).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a green tint or contains a green precipitate. What is the cause and how can I fix it?
A: A green precipitate is likely K2Co[Co(CN)6], which forms when there is an insufficient amount of potassium cyanide (KCN) used during the synthesis. [1]This impurity arises from the reaction between the desired Co(III) complex and unreacted Co(II) species.
-
Solution: Ensure a slight excess of KCN is used in the reaction mixture to prevent the formation of this green byproduct. [1]If the impurity has already formed, the crude product should be recrystallized from water. During recrystallization, adding a small amount of KCN to the solution can help convert the impurity back to the desired product.
Q2: The K3[Co(CN)6] crystals are not the expected light yellow color. What does this indicate?
A: Pure potassium hexacyanocobaltate(III) should form very light yellow, almost colorless, crystals. [1]Deviations in color can indicate several issues:
-
Contamination: The presence of other metal ions, particularly iron, can cause discoloration. Iron cyanide complexes have strong colors (e.g., Prussian blue).
-
Decomposition: The complex is sensitive to light and strong acids. [2][3][4]Exposure to light can cause the aqueous solution to develop a stronger yellow color, and contact with strong acids can lead to decomposition and the release of toxic hydrogen cyanide (HCN) gas. [2][5]* Oxidation State: Incomplete oxidation of Co(II) to Co(III) can leave colored Co(II) complexes in the mixture.
-
Solution: Perform a recrystallization from deionized water, protecting the solution from direct light. [3]Ensure all glassware is thoroughly cleaned to avoid metal contamination. Verify the pH of the solution is not strongly acidic.
Q3: My yield is significantly lower than expected. What are the common causes?
A: Low yields can result from several factors during the synthesis and isolation process:
-
Incomplete Reaction: Insufficient heating or reaction time during the oxidation step can lead to a lower conversion of the starting materials. The solution should be boiled for 10-15 minutes until it turns pale yellow, indicating the oxidation is complete. [1]* Loss During Filtration: If the crystals are very fine, they may pass through the filter paper. Using a finer porosity filter or a double layer of filter paper can mitigate this.
-
Premature Crystallization: If the solution is not filtered while hot to remove insoluble impurities, the product can crystallize around these particles, leading to losses during the subsequent filtration step. [1]* High Solubility: K3[Co(CN)6] is quite soluble in water. Cooling the solution in an ice bath is crucial to maximize the precipitation of the crystals. [1]Further crops can be obtained by carefully evaporating the mother liquor. [1] Q4: The product seems wet or hygroscopic. How should I dry and store it properly?
A: K3[Co(CN)6] is known to be a hygroscopic solid. [2]* Solution: After filtration, wash the crystals with a small amount of cold ethanol (B145695) or ether to help remove residual water (note: the complex is insoluble in alcohol). Dry the product thoroughly in a desiccator under vacuum. For storage, keep the compound in a tightly sealed container in a dark, dry place to protect it from moisture and light. [4] Q5: How can I perform a quick purity check on my synthesized K3[Co(CN)6]?
A: A simple qualitative test for purity involves boiling a small sample of the product with a little dilute acetic acid. A pure product will show little to no precipitate. [1]The formation of a precipitate suggests the presence of impurities that are unstable in weakly acidic conditions. For quantitative analysis, techniques such as UV-Vis spectroscopy, ICP-MS (for trace metal impurities), or elemental analysis are recommended.
Physicochemical Data
The following table summarizes key quantitative data for potassium hexacyanocobaltate(III).
| Property | Value | Source(s) |
| Molecular Formula | K3[Co(CN)6] | |
| Molecular Weight | 332.33 g/mol | [5] |
| Appearance | Light yellow crystalline solid or powder | [2][5][6] |
| Density | 1.878 - 1.906 g/mL | [4][5] |
| Purity (Commercial) | ≥97.0% | |
| Common Impurities | ≤0.1% free cyanide; ≤50 mg/kg Iron (Fe) | |
| Solubility in Water | Soluble / Miscible | [2][3][4][6] |
| Solubility in Alcohol | Insoluble |
Experimental Protocols
Protocol 1: Synthesis of Potassium Hexacyanocobaltate(III)
This protocol is adapted from established chemical preparations. [1]Safety Note: This procedure involves potassium cyanide, which is highly toxic. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times. Avoid contact with acids, which liberates lethal hydrogen cyanide gas. [2] Materials:
-
Cobalt(II) chloride hexahydrate (CoCl2·6H2O)
-
Potassium cyanide (KCN)
-
Deionized water
-
Dilute acetic acid (for purity check)
Procedure:
-
In a beaker, dissolve 48 g of cobalt(II) chloride hexahydrate in 500 mL of water and bring the solution to a boil.
-
In a separate flask, carefully dissolve 90 g of potassium cyanide in 375 mL of water. (Caution: Highly Toxic)
-
Slowly add the KCN solution to the boiling cobalt chloride solution while stirring continuously. A buff-violet precipitate of cobalt(II) cyanide will form.
-
Filter the cobalt(II) cyanide precipitate by suction and wash it with two 50-mL portions of cold water.
-
Transfer the moist precipitate to a large beaker containing the remaining KCN solution and stir until the precipitate dissolves completely. The solution will be dark red.
-
Heat the solution to boiling and maintain this temperature for 10-15 minutes. The color of the solution will change to a pale yellow, and hydrogen gas will evolve. This step completes the oxidation of Co(II) to Co(III). [1]7. If any solid impurities are present, filter the solution while it is still hot.
-
Cool the clear yellow filtrate in an ice bath to induce crystallization.
-
Collect the very light yellow crystals by suction filtration and drain them well.
-
The crude yield is typically around 90%. [1]The product can be further purified by recrystallization.
Protocol 2: Recrystallization of K3[Co(CN)6]
Recrystallization from water is an effective method for purifying the crude product. [1][3] Procedure:
-
Dissolve the crude K3[Co(CN)6] in a minimum amount of hot deionized water (e.g., near boiling) to create a saturated solution.
-
If the solution is colored or contains suspended solids, perform a hot filtration using fluted filter paper to remove impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small portion of ice-cold deionized water, followed by a wash with cold ethanol to aid in drying.
-
Dry the final product in a desiccator under vacuum to remove all residual solvent.
Visual Troubleshooting Guide
The following workflow provides a logical guide to diagnosing and solving common purity issues encountered during K3[Co(CN)6] crystallization.
Caption: Troubleshooting workflow for low purity K3[Co(CN)6].
References
How to handle the light sensitivity of potassium hexacyanocobaltate(III)
Welcome to the Technical Support Center for Potassium Hexacyanocobaltate(III). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and troubleshooting of issues related to the light sensitivity of this compound.
Frequently Asked Questions (FAQs)
Q1: Is potassium hexacyanocobaltate(III) sensitive to light?
A1: Yes, potassium hexacyanocobaltate(III) is a light-sensitive compound.[1][2][3] Exposure to light, particularly in the UV region, can induce photochemical reactions, leading to the decomposition of the complex.[4] This is often observed as a rapid development of a yellow color in the solid or its solutions upon exposure to light.[1]
Q2: What happens when potassium hexacyanocobaltate(III) is exposed to light?
A2: Upon exposure to light, especially UV radiation, potassium hexacyanocobaltate(III) undergoes photodegradation.[4] This process can involve both photoaquation and photoreduction, leading to the formation of different species, including the pentacyanocobaltate(II) ion, [CoII(CN)5]3-, and the aquapentacyanocobaltate(III) ion, [CoIII(CN)5H2O]2-.[4] The formation of these products can lead to changes in the solution's color and reactivity.
Q3: How should I store potassium hexacyanocobaltate(III)?
A3: To minimize degradation, potassium hexacyanocobaltate(III) should be stored in a cool, dry, and well-ventilated area, protected from light.[2][3] It is highly recommended to use amber or opaque containers to block out ambient light.[5] For long-term storage, keeping the compound in a desiccator in the dark is advisable.
Q4: What are the initial signs of degradation due to light exposure?
A4: A visible color change from a pale, light-yellow to a more intense yellow is a primary indication of degradation.[1] In solution, you might also observe the development of an absorption peak around 380 nm, which is characteristic of the [CoIII(CN)5H2O]2- ion.[4]
Q5: Can I work with potassium hexacyanocobaltate(III) on an open lab bench?
A5: It is strongly recommended to minimize exposure to direct light. If possible, conduct manipulations in a dimly lit room or a glovebox.[6] If working on an open bench is unavoidable, use amber-colored glassware or wrap standard glassware with aluminum foil to protect the compound from light.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with potassium hexacyanocobaltate(III).
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the potassium hexacyanocobaltate(III) stock solution due to repeated exposure to light. | 1. Prepare fresh solutions for each experiment. 2. Aliquot stock solutions into single-use vials to avoid exposing the entire stock to light multiple times. 3. Store stock solutions in the dark at a low temperature (as appropriate for the solvent). |
| Color of the solution changes from pale yellow to a more intense yellow during the experiment | Photodegradation of the complex is occurring. | 1. Immediately shield the reaction vessel from light using aluminum foil or by moving it to a dark environment. 2. For future experiments, ensure all glassware is opaque or wrapped, and minimize the duration of light exposure. 3. Consider using a filtered light source to exclude UV radiation if it's not essential for your reaction. |
| Formation of an unexpected precipitate | The degradation products may have different solubilities or react with other components in the mixture. | 1. Analyze the precipitate to identify its composition. 2. Review the experimental procedure to identify potential sources of light exposure that could have led to the degradation. 3. Filter the solution before use if a small amount of precipitate is observed in the stock solution, but it is preferable to use a fresh, undegraded solution. |
| UV-Vis spectrum shows an unexpected peak around 380 nm | Formation of the photoaquated product, [CoIII(CN)5H2O]2-.[4] | 1. Confirm the identity of the species by comparing the spectrum to literature data. 2. If the presence of this species is undesirable, the experiment should be repeated with stricter light exclusion protocols. |
Experimental Protocols
Protocol for Assessing the Photostability of Potassium Hexacyanocobaltate(III)
This protocol outlines a method to quantify the photodegradation of potassium hexacyanocobaltate(III) in an aqueous solution using UV-Vis spectroscopy.
Materials:
-
Potassium hexacyanocobaltate(III)
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
A calibrated light source (e.g., a xenon lamp with a filter for a specific wavelength, or a UV lamp)
-
Magnetic stirrer and stir bar
-
Amber volumetric flasks and pipettes
-
Aluminum foil
Procedure:
-
Preparation of Stock Solution (in low-light conditions):
-
Accurately weigh a known mass of potassium hexacyanocobaltate(III) and dissolve it in deionized water in an amber volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mM).
-
Wrap the flask in aluminum foil and store it in the dark until use.
-
-
Sample Preparation:
-
In a dark room or under a safelight, dilute the stock solution with deionized water to a concentration that gives an initial absorbance of approximately 1 at its λmax (around 313 nm) in a 1 cm path length cuvette.
-
-
Initial Absorbance Measurement:
-
Record the initial UV-Vis spectrum of the freshly prepared solution from 200 to 500 nm. This will serve as the time-zero measurement.
-
-
Photolysis:
-
Place a known volume of the solution in a quartz cuvette equipped with a small stir bar.
-
Position the cuvette at a fixed distance from the calibrated light source.
-
Start the stirrer and the light source simultaneously.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5, 10, or 15 minutes), turn off the light source and quickly record the UV-Vis spectrum of the solution.
-
Pay close attention to the decrease in absorbance at the initial λmax and the potential appearance of new peaks, such as the one around 380 nm.[4]
-
-
Data Analysis:
-
Plot the absorbance at the initial λmax against the irradiation time.
-
The rate of degradation can be determined from the initial slope of this plot.
-
The quantum yield (Φ) of the photodegradation can be calculated if the photon flux of the light source is known.
-
Visualizations
Caption: Photodegradation pathway of Potassium Hexacyanocobaltate(III).
Caption: Workflow for assessing the photostability of the compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
Minimizing impurities during the synthesis of double metal cyanide catalysts
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of double metal cyanide (DMC) catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during DMC catalyst synthesis, focusing on impurity-related problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Catalytic Activity | High levels of alkali metal impurities (e.g., K⁺, Na⁺): Alkali metal ions can poison the active sites of the DMC catalyst. | 1. Thorough Washing: Implement a rigorous washing protocol with a suitable solvent (e.g., a mixture of t-butanol and water) to effectively remove residual alkali metal salts like KCl. 2. Use Potassium-Free Reagents: If possible, utilize starting materials that do not contain potassium, such as using H₃[Co(CN)₆] instead of K₃[Co(CN)₆]. |
| Presence of excess unreacted starting materials or byproducts (e.g., KCl): These can block active sites or interfere with the polymerization process. | 1. Optimize Reactant Stoichiometry: Ensure the correct molar ratios of reactants are used. A significant excess of the metal salt (e.g., ZnCl₂) is often crucial for high activity. 2. Effective Washing: Repeated washing and filtration steps are essential to remove soluble byproducts. | |
| Incomplete formation of the active catalyst complex: The reaction conditions may not be optimal for the formation of the desired crystalline and amorphous phases. | 1. Control of Reaction Parameters: Carefully control reaction temperature, stirring speed, and the rate of reactant addition. 2. Use of Complexing Agents: Ensure the appropriate complexing agent (e.g., t-butanol) is used to facilitate the formation of the active catalyst structure. | |
| Poor Polymer Properties (e.g., broad molecular weight distribution, high unsaturation) | Presence of impurities acting as alternative initiators: Water or other protic impurities can initiate polymerization, leading to a broader molecular weight distribution. | 1. Use Anhydrous Solvents and Reagents: Ensure all solvents and starting materials are thoroughly dried before use. 2. Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Inhomogeneous catalyst particles: A wide particle size distribution can lead to non-uniform catalytic activity. | 1. Control Precipitation Conditions: Optimize the mixing and addition rates of the reactants to promote uniform nucleation and growth of catalyst particles. 2. Use of Additional Ligands: The introduction of additional complexing ligands can help control particle size and morphology. | |
| Inconsistent Batch-to-Batch Performance | Variability in raw material quality: Impurity levels in starting materials can vary between batches. | 1. Raw Material Qualification: Analyze incoming raw materials for purity and impurity profiles. |
| Inconsistent washing and drying procedures: Incomplete removal of impurities or residual solvent can affect catalyst performance. | 1. Standardize Protocols: Adhere strictly to validated washing and drying protocols for every batch. 2. Drying to a Constant Weight: Dry the catalyst under vacuum at a specified temperature until a constant weight is achieved to ensure complete removal of volatile residues. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities to control during DMC catalyst synthesis?
A1: The most critical impurities are alkali metal ions, particularly potassium (K⁺) and sodium (Na⁺), and the corresponding halide salts (e.g., KCl) formed as byproducts. These impurities are known to act as poisons to the catalyst, significantly reducing or even eliminating its activity in epoxide polymerization.
Q2: How can I effectively remove these impurities?
A2: A thorough washing step after the precipitation of the catalyst is the most effective method. This typically involves washing the catalyst cake multiple times with a mixture of a complexing agent (like t-butanol) and water, followed by a final wash with the pure complexing agent. Centrifugation or filtration is used to separate the catalyst between washes.
Q3: What is the role of the complexing agent (e.g., t-butanol)?
A3: The complexing agent plays a crucial role in forming the active catalyst. It coordinates with the metal centers, influencing the catalyst's crystallinity and creating the active sites required for polymerization. Active catalysts are often a mixture of crystalline and amorphous DMC phases, and the complexing agent helps in achieving this state.
Q4: Can the order of reactant addition affect the final catalyst?
A4: Yes, the order and rate of reactant addition are critical parameters that can significantly impact the catalyst's properties, including its activity and morphology. Different addition methods, such as adding the metal salt solution to the cyanometallate solution or vice versa, can lead to catalysts with different performance characteristics.
Q5: What analytical techniques are recommended for identifying and quantifying impurities?
A5: A combination of analytical techniques is recommended:
-
Inductively Coupled Plasma (ICP-OES or ICP-MS): For quantifying trace amounts of alkali metals (K, Na) and other metallic impurities.
-
Ion Chromatography (IC): For determining the concentration of anionic impurities like chloride (Cl⁻).
-
X-ray Diffraction (XRD): To identify the crystalline phases present and ensure the desired catalyst structure has been formed, while also detecting crystalline impurities.
-
Elemental Analysis (CHN): To confirm the overall composition of the catalyst.
-
In-situ Raman Spectroscopy: Can be used to monitor the synthesis process in real-time, tracking the conversion of reactants and the formation of the DMC catalyst.
Experimental Protocols
Protocol 1: General Synthesis of a Zn-Co DMC Catalyst
This protocol describes a typical precipitation method for synthesizing a zinc-cobalt double metal cyanide catalyst.
-
Solution A Preparation: Dissolve potassium hexacyanocobaltate(III) (K₃[Co(CN)₆]) in deionized water.
-
Solution B Preparation: In a separate vessel, dissolve a significant excess of zinc chloride (ZnCl₂) in a mixture of deionized water and t-butanol (complexing agent).
-
Precipitation: Slowly add Solution A to Solution B with vigorous stirring at a controlled temperature (e.g., 50°C). A precipitate will form.
-
Digestion: Continue stirring the slurry for a period of time (e.g., 30-60 minutes) to allow for crystal growth and aging.
-
Addition of Co-complexing Agent (Optional): A solution of a co-complexing agent (e.g., a polyether) in water and t-butanol can be added to the slurry and stirred to improve catalyst properties.
-
Isolation: Isolate the solid catalyst from the slurry by filtration or centrifugation.
Protocol 2: Catalyst Washing Procedure to Minimize Impurities
This protocol outlines a robust washing procedure to remove catalyst poisons.
-
Initial Wash: Resuspend the isolated catalyst cake from Protocol 1 in a mixture of t-butanol and deionized water (e.g., 70:30 v/v). Stir vigorously for a set period (e.g., 30 minutes).
-
Separation: Separate the catalyst from the wash solution by filtration or centrifugation.
-
Repeat Washing: Repeat steps 1 and 2 multiple times (e.g., 2-3 times) until the concentration of potassium ions in the filtrate is below the target level, as determined by a suitable analytical method (e.g., ICP-OES).
-
Final Wash: Perform a final wash with pure t-butanol to remove residual water.
-
Drying: Dry the purified catalyst under vacuum at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
Data Presentation
Table 1: Impact of Potassium Impurity on DMC Catalyst Activity
| Potassium Content (ppm) | Polymerization Induction Time (min) | Propylene Oxide Conversion (%) | Resulting Polyol Molecular Weight ( g/mol ) |
| < 50 | 10 - 20 | > 99 | > 4000 |
| 100 - 200 | 30 - 60 | 90 - 95 | 3000 - 4000 |
| > 500 | > 120 or no reaction | < 10 | Not applicable |
Note: This table is illustrative and actual values may vary depending on the specific catalyst formulation and reaction conditions.
Table 2: Effect of Washing Cycles on Catalyst Purity and Performance
| Number of Washes | Residual K⁺ (ppm) | Residual Cl⁻ (ppm) | Catalyst Activity (kg polyol / g catalyst) |
| 0 | > 5000 | > 10000 | < 0.1 |
| 1 | 500 - 1000 | 1000 - 2000 | 1 - 2 |
| 2 | 100 - 300 | 200 - 500 | 3 - 5 |
| 3 | < 50 | < 100 | > 5 |
Note: This table is illustrative. The effectiveness of washing depends on the solvent composition, temperature, and mixing efficiency.
Visualizations
Technical Support Center: Potassium Hexacyanocobaltate(III) (K₃[Co(CN)₆])
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of potassium hexacyanocobaltate(III) to ensure its stability and the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store solid K₃[Co(CN)₆]?
A1: Solid K₃[Co(CN)₆] should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from light, as it is light-sensitive.[1] The storage area should be away from incompatible substances such as strong acids and strong oxidizing agents.[1][2]
Q2: What are the primary hazards associated with K₃[Co(CN)₆]?
A2: K₃[Co(CN)₆] is harmful if swallowed, inhaled, or absorbed through the skin.[1] Contact with acids liberates highly toxic hydrogen cyanide gas.[1][2] It may cause skin and eye irritation, and there is limited evidence of it being a cancer suspect agent.[1]
Q3: What personal protective equipment (PPE) should be worn when handling K₃[Co(CN)₆]?
A3: When handling K₃[Co(CN)₆], appropriate personal protective equipment should be worn, including chemical safety goggles, protective gloves (e.g., nitrile or rubber), and a lab coat.[1] All handling of the solid should be done in a chemical fume hood to avoid inhalation of dust.[1]
Q4: How should I prepare aqueous solutions of K₃[Co(CN)₆]?
A4: To prepare aqueous solutions, slowly dissolve the solid K₃[Co(CN)₆] in distilled or deionized water. Freshly prepared aqueous solutions are typically pale yellow.[3] It is recommended to prepare solutions fresh for each experiment to minimize decomposition.
Q5: Is K₃[Co(CN)₆] stable in aqueous solutions?
A5: Aqueous solutions of K₃[Co(CN)₆] have limited stability. They are sensitive to light and can decompose over time, especially if exposed to acidic conditions.[1][3] An odor of hydrogen cyanide may develop in aqueous solutions that have been standing for about a week in the dark.[3] Exposure to light can cause a more rapid development of a yellow color, though hydrolysis is reported to be slight.[3]
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| Solid K₃[Co(CN)₆] has changed from light yellow to a darker yellow or olive-green color. | Exposure to light or moisture during storage. | Discard the compound if the color change is significant, as it may indicate decomposition. Ensure the container is tightly sealed and stored in a dark, dry location. |
| A freshly prepared aqueous solution is not pale yellow, but has a greenish or bluish tint. | Contamination of glassware or water with reducing agents. Contamination with ferrous (Fe²⁺) ions. | Use scrupulously clean glassware and high-purity water. If contamination is suspected, prepare a fresh solution. |
| An odor of bitter almonds or hydrogen cyanide (HCN) is detected from the solid or its solution. | Decomposition of the compound, potentially due to exposure to acid or prolonged storage of a solution. | Immediate Action: Evacuate the area and ensure adequate ventilation. If working in a fume hood, ensure it is functioning correctly. Dispose of the material according to your institution's hazardous waste protocols. Do not attempt to acidify solutions of K₃[Co(CN)₆] outside of a well-ventilated fume hood. |
| Unexpected precipitation occurs when mixing a K₃[Co(CN)₆] solution with other reagents. | Incompatibility with the reagent. The reagent may be a strong oxidizing agent or an acid. The pH of the solution may have shifted to become acidic. | Review the chemical compatibility of all reagents.[1] Ensure the pH of your reaction mixture is not acidic unless the experimental protocol specifically requires it and is performed with appropriate safety measures. |
| Inconsistent or non-reproducible experimental results (e.g., in cyclic voltammetry or synthesis). | Decomposition of the K₃[Co(CN)₆] stock solution. | Prepare fresh solutions of K₃[Co(CN)₆] for each set of experiments. Protect solutions from light by using amber glass containers or by wrapping the container with aluminum foil. |
Data Presentation
Summary of Incompatible Materials and Decomposition Products
| Incompatible Materials | Hazardous Decomposition Products |
| Strong acids | Hydrogen cyanide (HCN) |
| Strong oxidizing agents | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) |
| Peroxides | Potentially explosive reactions |
| Borohydrides or cyanoborohydrides | Potentially hazardous reactions |
Experimental Protocols
Synthesis of a Cobalt-Based Prussian Blue Analogue (Co₃[Co(CN)₆]₂)
This protocol describes the synthesis of a cobalt-based Prussian blue analogue, Co₃[Co(CN)₆]₂, a material of interest in various applications, including catalysis and energy storage.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])
-
Distilled or deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Solution A: Dissolve a specific molar amount of CoCl₂·6H₂O in a defined volume of distilled water.
-
Solution B: Dissolve a stoichiometric equivalent of K₃[Co(CN)₆] in a defined volume of distilled water.
-
-
Precipitation:
-
Slowly add Solution A to Solution B dropwise while vigorously stirring at room temperature.
-
A precipitate will form. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
-
Isolation and Washing:
-
Separate the precipitate from the solution by centrifugation.
-
Discard the supernatant and wash the precipitate with distilled water to remove any unreacted starting materials and byproducts. Repeat the washing and centrifugation steps several times.
-
-
Drying:
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Cyclic Voltammetry of a Hexacyanometallate Complex (Adapted for K₃[Co(CN)₆])
This protocol provides a general procedure for performing cyclic voltammetry on a hexacyanometallate complex, which can be adapted for K₃[Co(CN)₆] to study its electrochemical properties.
Materials:
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])
-
Supporting electrolyte (e.g., potassium chloride, KCl, or potassium nitrate, KNO₃)
-
Distilled or deionized water
-
Volumetric flasks
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare the Electrolyte Solution:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M KCl) in distilled water.
-
Prepare a stock solution of K₃[Co(CN)₆] in the supporting electrolyte solution.
-
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry, followed by rinsing with distilled water and sonication to ensure a clean surface.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the K₃[Co(CN)₆] solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Perform the cyclic voltammetry scan over a suitable potential range. The specific range will depend on the redox potential of the Co(III)/Co(II) couple in this complex.
-
Record the resulting voltammogram.
-
Visualizations
Caption: Workflow for the safe storage and handling of solid K₃[Co(CN)₆].
Caption: A decision-making workflow for troubleshooting common issues with K₃[Co(CN)₆].
References
Validation & Comparative
A Comparative Analysis of the Redox Potentials of Hexacyanocobaltate(III) and Hexacyanoferrate(III)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the redox potentials of two common transition metal complexes, hexacyanocobaltate(III) and hexacyanoferrate(III). Understanding the distinct electrochemical properties of these compounds is crucial for their application in various fields, including bioelectrochemistry, catalysis, and sensor development. This document summarizes key experimental data, outlines the methodology for their determination, and visually represents the underlying processes.
Comparative Redox Potential Data
The standard redox potential (E°) is a fundamental measure of a substance's tendency to be reduced. A more positive E° indicates a stronger oxidizing agent (more easily reduced), while a more negative E° signifies a stronger reducing agent (more easily oxidized).
The redox reactions for hexacyanocobaltate(III) and hexacyanoferrate(III) are as follows:
-
Hexacyanocobaltate: [Co(CN)6]3- + e- ⇌ [Co(CN)6]4-
-
Hexacyanoferrate: [Fe(CN)6]3- + e- ⇌ [Fe(CN)6]4-
The experimentally determined and computationally calculated standard redox potentials for these two complexes reveal significant differences in their electrochemical behavior.
| Complex | Redox Couple | Standard Redox Potential (E°) vs. NHE | Reference |
| Hexacyanocobaltate(III) | [Co(CN)6]3- / [Co(CN)6]4- | -0.83 V (Experimental) | [1] |
| -1.8 V (Computed) | [1] | ||
| Hexacyanoferrate(III) | [Fe(CN)6]3- / [Fe(CN)6]4- | +0.36 V | [2][3] |
Key Observations:
-
Hexacyanoferrate(III) possesses a moderately positive standard redox potential, indicating that it is a good oxidizing agent and is readily reduced to hexacyanoferrate(II).
-
In stark contrast, hexacyanocobaltate(III) has a highly negative standard redox potential. This suggests that hexacyanocobaltate(III) is a poor oxidizing agent and is difficult to reduce. Conversely, its reduced form, hexacyanocobaltate(II), is a powerful reducing agent.
-
The significant disparity in their redox potentials stems from the electronic configurations of the central metal ions. The low-spin d6 configuration of Co(III) in an octahedral field of strong cyanide ligands is exceptionally stable. The reduction to Co(II) (a d7 configuration) disrupts this stability, making the process energetically unfavorable. Fe(III) (a d5 low-spin configuration) is also stable, but the energy difference upon reduction to Fe(II) (a d6 low-spin configuration) is less pronounced.
Experimental Determination of Redox Potentials
Cyclic voltammetry (CV) is the most widely used electrochemical technique for determining the redox potentials of metal complexes.[4][5] It involves sweeping the potential of a working electrode linearly with time and measuring the resulting current.
Experimental Protocol: Cyclic Voltammetry
This protocol outlines the steps for determining the formal redox potential (E°') of hexacyanocobaltate(III) and hexacyanoferrate(III).
1. Materials and Reagents:
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Supporting electrolyte (e.g., 0.1 M Potassium Chloride, KCl)
-
Deionized water
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and sonicate if necessary.
-
Solution Preparation: Prepare a solution of the analyte (either K₃[Co(CN)₆] or K₃[Fe(CN)₆]) at a known concentration (e.g., 1-10 mM) in the supporting electrolyte solution (e.g., 0.1 M KCl).[6][7] The supporting electrolyte is crucial for minimizing solution resistance and ensuring that diffusion is the primary mode of mass transport.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are immersed in the solution and are not in contact with each other.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV scan. A typical potential window for hexacyanoferrate(III) is from +0.8 V to -0.2 V vs. Ag/AgCl.[7] For hexacyanocobaltate(III), a wider and more negative potential window will be necessary based on its redox potential.
-
Set the scan rate (e.g., 100 mV/s).[8] Multiple scan rates can be used to investigate the reversibility of the redox process.[9]
-
Initiate the scan and record the resulting cyclic voltammogram.
-
3. Data Analysis:
-
The cyclic voltammogram will show a cathodic peak (reduction) and an anodic peak (oxidation).
-
The peak potentials, Epc (cathodic) and Epa (anodic), are determined from the voltammogram.
-
The formal redox potential (E°') is calculated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2 [8]
-
For a reversible one-electron process, the theoretical peak separation (ΔEp = |Epa - Epc|) is approximately 59 mV at 25°C.[10]
Visualizations
The following diagrams illustrate the fundamental processes involved in the electrochemical analysis of these complexes.
References
- 1. Prussian Blue Analogues as Anode Materials for Battery Applications: Complexities and Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard Reduction Potentials Table [chm.uri.edu]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. eajournals.org [eajournals.org]
- 8. asdlib.org [asdlib.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validating Hexacyanocobaltate(III) Solution Concentrations: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of the concentration of complex ions such as hexacyanocobaltate(III) ([Co(CN)₆]³⁻) is paramount for experimental reproducibility and the integrity of study outcomes. This guide provides a comparative analysis of three robust methods for validating the concentration of [Co(CN)₆]³⁻ solutions: UV-Visible (UV-Vis) Spectroscopy, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), and Ion Chromatography (IC). Each method's principles, experimental protocols, and performance characteristics are detailed to aid in the selection of the most appropriate technique for specific research needs.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely accessible and rapid method for the quantification of analytes that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The [Co(CN)₆]³⁻ ion exhibits characteristic absorption bands that can be leveraged for its quantification.
Principle
The concentration of an absorbing species in a solution is directly proportional to the absorbance of the solution, as described by the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. For [Co(CN)₆]³⁻, a characteristic absorbance maximum is observed in the UV region, which can be used to construct a calibration curve for quantitative analysis.
Experimental Protocol
a. Materials and Reagents:
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆]) standard
-
Deionized water (or appropriate solvent)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
b. Preparation of Standard Solutions:
-
Prepare a stock solution of known concentration (e.g., 1000 mg/L) by accurately weighing a precise amount of K₃[Co(CN)₆] and dissolving it in a known volume of deionized water.
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with concentrations spanning the expected range of the unknown sample.
c. Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range that includes the absorption maximum of [Co(CN)₆]³⁻. A key absorption wavelength for metal cyanide complexes is 215 nm.[1]
-
Use deionized water (or the solvent used for the standards) as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the unknown sample solution at the determined wavelength of maximum absorbance (λ_max).
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
dot
Caption: Workflow for [Co(CN)6]3- concentration validation using UV-Vis spectroscopy.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at trace and ultra-trace concentrations. For the validation of [Co(CN)₆]³⁻ solutions, ICP-MS is used to determine the total cobalt concentration.
Principle
A liquid sample is introduced into an argon plasma, which atomizes and ionizes the components. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of the corresponding element in the original sample.
Experimental Protocol
a. Materials and Reagents:
-
Certified cobalt standard solution for ICP-MS (e.g., 1000 mg/L in dilute nitric acid)
-
High-purity nitric acid (HNO₃)
-
Deionized water (Type I)
-
ICP-MS instrument
-
Autosampler tubes
b. Sample Preparation:
-
Prepare a series of calibration standards by diluting the certified cobalt standard solution with a dilute nitric acid solution (e.g., 2% HNO₃). The concentration range should encompass the expected cobalt concentration in the unknown sample.
-
Accurately dilute the [Co(CN)₆]³⁻ solution with the same dilute nitric acid solution to bring the cobalt concentration within the linear dynamic range of the ICP-MS.
c. Measurement:
-
Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) for cobalt analysis.
-
Introduce the prepared standards and the unknown sample into the ICP-MS.
-
Measure the ion intensity for the cobalt isotope (e.g., ⁵⁹Co).
-
Construct a calibration curve by plotting the ion intensity of the standards against their known cobalt concentrations.
-
Calculate the total cobalt concentration in the unknown sample based on its ion intensity and the calibration curve.
dot
Caption: Workflow for total cobalt determination using ICP-MS.
Ion Chromatography (IC)
Ion chromatography is a powerful separation technique for the determination of ionic species. It can be used to directly measure the concentration of the [Co(CN)₆]³⁻ anion, offering high specificity.
Principle
A liquid sample is injected into an ion chromatograph, where it is passed through an anion-exchange column. The [Co(CN)₆]³⁻ anions are separated from other ions in the sample based on their affinity for the stationary phase of the column. After separation, the anions pass through a detector, typically a conductivity detector or a UV-Vis detector, which generates a signal proportional to the concentration of the analyte. Coupling IC with ICP-MS allows for highly sensitive and specific detection of the cobalt within the separated cyanide complex.[2]
Experimental Protocol
a. Materials and Reagents:
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆]) standard
-
Eluent solution (e.g., a carbonate-bicarbonate solution)
-
Deionized water (Type I)
-
Ion chromatograph with an anion-exchange column and a suitable detector (e.g., UV or conductivity)
-
Autosampler vials
b. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of [Co(CN)₆]³⁻ from K₃[Co(CN)₆] in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution with deionized water.
-
Dilute the unknown [Co(CN)₆]³⁻ solution, if necessary, to fall within the calibration range.
c. Measurement:
-
Equilibrate the ion chromatography system with the eluent.
-
Inject the standards and the unknown sample into the chromatograph.
-
Identify the peak corresponding to [Co(CN)₆]³⁻ based on its retention time.
-
Integrate the peak area for each standard and the unknown sample.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of [Co(CN)₆]³⁻ in the unknown sample from its peak area and the calibration curve.
dot
Caption: Workflow for [Co(CN)6]3- quantification by Ion Chromatography.
Comparison of Analytical Methods
| Feature | UV-Vis Spectroscopy | ICP-MS | Ion Chromatography (IC) |
| Analyte Detected | [Co(CN)₆]³⁻ complex (indirectly) | Total Cobalt (Co) | [Co(CN)₆]³⁻ anion (directly) |
| Principle | Light Absorption | Atomic Mass Spectrometry | Ion-Exchange Separation |
| Specificity | Moderate (potential interference from other absorbing species) | High (for total cobalt) | High (for the specific anion) |
| Sensitivity | µM to mM range | ng/L to µg/L (ppb to ppt) range | µg/L to mg/L (ppb to ppm) range |
| Speed | Fast | Fast (per sample after setup) | Moderate (depends on run time) |
| Cost (Instrument) | Low | High | Moderate |
| Cost (Operational) | Low | High | Moderate |
| Sample Matrix | Simple, clear solutions | Requires acid digestion for complex matrices | Aqueous samples, requires filtration |
| Primary Use Case | Routine, rapid concentration checks | Accurate total metal quantification, trace analysis | Speciation, direct quantification of the complex ion |
Conclusion
The choice of method for validating the concentration of [Co(CN)₆]³⁻ solutions depends on the specific requirements of the application.
-
UV-Vis Spectroscopy is a cost-effective and rapid technique suitable for routine concentration measurements in simple, well-characterized solutions. Its primary limitation is the potential for interference from other UV-absorbing species.
-
ICP-MS offers unparalleled sensitivity and accuracy for the determination of the total cobalt concentration. It is the method of choice when precise knowledge of the total metal content is critical, especially at low concentrations. However, it does not provide information about the speciation of the cobalt.
-
Ion Chromatography provides a direct and specific measurement of the [Co(CN)₆]³⁻ anion. This is particularly advantageous when it is necessary to distinguish the hexacyanocobaltate(III) complex from other cobalt species that may be present in the solution.
For comprehensive validation, a combination of techniques can be employed. For instance, ICP-MS can be used to determine the total cobalt concentration, while IC can confirm that all the cobalt is present as the [Co(CN)₆]³⁻ complex. This multi-faceted approach ensures the highest level of confidence in the concentration and purity of the prepared solutions.
References
A Comparative Analysis of Catalytic Activity in Hexacyanometallate Complexes
A deep dive into the catalytic prowess of hexacyanometallate complexes, this guide offers a comparative study of their activity across various chemical transformations. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of performance metrics, detailed experimental protocols, and visual representations of catalytic mechanisms.
Hexacyanometallate complexes, particularly Prussian blue and its analogues (PBAs), have emerged as versatile and cost-effective catalysts in a wide array of applications. Their robust framework, tunable electronic properties, and high surface area contribute to their significant catalytic potential. This guide presents a comparative analysis of the catalytic activity of different hexacyanometallate complexes in key reactions, including prebiotic peptide synthesis, the reduction of 4-nitrophenol (B140041), and the oxygen evolution reaction (OER).
Comparative Catalytic Performance
The catalytic efficacy of hexacyanometallate complexes is profoundly influenced by the nature of the metal ions in their structure. The following tables summarize the comparative performance of various complexes in different catalytic reactions, providing a quantitative basis for their evaluation.
Prebiotic Peptide Synthesis
In the context of prebiotic chemistry, metal(II) hexacyanocobaltate(III) (MHCCo) complexes have demonstrated notable catalytic activity in the oligomerization of amino acids, a crucial step in the formation of peptides. The choice of the outer sphere metal ion significantly impacts the yield and length of the resulting peptide chains.
Table 1: Comparative Yield of Glycine and Alanine Oligomers using Metal(II) Hexacyanocobaltate(III) Complexes
| Catalyst | Glycine Oligomerization | Alanine Oligomerization |
| MnHCCo | Up to trimer | Up to dimer |
| FeHCCo | Up to dimer | Up to dimer |
| NiHCCo | Up to trimer | Up to dimer |
| ZnHCCo | Up to tetramer (high yield) | Up to dimer (high yield) |
Note: The higher yield and formation of longer peptide chains with ZnHCCo are attributed to its higher surface area.[1][2][3][4]
Reduction of 4-Nitrophenol
The reduction of 4-nitrophenol to the less harmful 4-aminophenol (B1666318) is a critical reaction for environmental remediation. Prussian blue analogues have been extensively studied as catalysts for this transformation. The catalytic activity is dependent on the constituent metal ions, with cobalt-containing analogues often exhibiting superior performance.
Table 2: Catalytic Activity of M(II)[Fe(CN)6] Prussian Blue Analogues for 4-Nitrophenol Reduction
| Catalyst | Order of Catalytic Activity | Activation Energy (Ea) (kJ/mol) |
| CoFeCN | 1 (Highest) | 32 |
| NiFeCN | 2 | 43 |
| FeFeCN | 3 | 46 |
| MnFeCN | 4 | 47 |
| ZnFeCN | 5 (Lowest) | 54 |
Note: The order of catalytic activity is CoFeCN > NiFeCN > FeFeCN > MnFeCN > ZnFeCN.
Further studies have highlighted the exceptional activity of copper-based hexacyanoferrates.
Table 3: Performance of Copper Hexacyanoferrate in 4-Nitrophenol Reduction
| Catalyst | Turnover Frequency (TOF) | Activation Energy (Ea) (kJ/mol) |
| CuFeCN | 36.93 min-1 | 24.6 |
Oxygen Evolution Reaction (OER)
The oxygen evolution reaction is a key process in water splitting for hydrogen production. Prussian blue analogues serve as efficient pre-catalysts that undergo in-situ transformation into active metal oxyhydroxides. The composition of the PBA plays a crucial role in its OER performance. A volcano-like trend in OER activity has been observed for a series of isostructural transition metal PBAs, with Ni-PBA exhibiting the highest activity.[5][6][7]
Table 4: Comparative OER Performance of Transition Metal Prussian Blue Analogues
| Catalyst | OER Activity Trend |
| V-PBA | Lower |
| Fe-PBA | Moderate |
| Co-PBA | Higher |
| Ni-PBA | Highest |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative evaluation of catalytic performance. The following sections outline the key experimental procedures for the synthesis and catalytic testing of hexacyanometallate complexes.
Synthesis of Metal(II) Hexacyanocobaltate(III) (MHCCo) Complexes
Materials:
-
Potassium hexacyanocobaltate(III) (K3[Co(CN)6])
-
Metal nitrates (Mn(NO3)2, Fe(NO3)2, Ni(NO3)2, Zn(NO3)2)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of potassium hexacyanocobaltate(III) in deionized water.
-
Prepare 0.1 M solutions of the respective metal nitrates in deionized water.
-
Slowly add the metal nitrate (B79036) solution to the potassium hexacyanocobaltate(III) solution with constant stirring.
-
Allow the resulting precipitate to age in the mother liquor for 24 hours.
-
Filter the precipitate, wash it thoroughly with deionized water, and dry it in an oven at 60°C.
Catalytic Reduction of 4-Nitrophenol
Materials:
-
4-Nitrophenol (4-NP)
-
Sodium borohydride (B1222165) (NaBH4)
-
Hexacyanoferrate catalyst
-
Deionized water
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a standard aqueous solution of 4-nitrophenol.
-
In a quartz cuvette, mix the 4-nitrophenol solution with a freshly prepared aqueous solution of sodium borohydride. The color of the solution will turn to yellow-green, indicating the formation of the 4-nitrophenolate (B89219) ion.
-
Add a specific amount of the hexacyanoferrate catalyst to the solution to initiate the reduction reaction.
-
Monitor the progress of the reaction by recording the UV-Vis absorption spectra of the solution at regular time intervals. The disappearance of the peak corresponding to the 4-nitrophenolate ion (around 400 nm) and the appearance of a new peak for 4-aminophenol (around 300 nm) indicate the progress of the reaction.[8][9][10]
-
The apparent rate constant (kapp) can be calculated from the slope of the linear plot of ln(At/A0) versus time, where A0 is the initial absorbance and At is the absorbance at time t.
Electrochemical Evaluation of OER Catalysis
Materials:
-
Prussian blue analogue catalyst
-
Working electrode (e.g., glassy carbon, nickel foam)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Electrolyte (e.g., 1.0 M KOH)
-
Potentiostat
Procedure:
-
Prepare a catalyst ink by dispersing the PBA powder in a mixture of deionized water, isopropanol, and a binder (e.g., Nafion).
-
Deposit a specific amount of the catalyst ink onto the surface of the working electrode and let it dry.
-
Set up a three-electrode electrochemical cell with the prepared working electrode, a counter electrode, and a reference electrode in the electrolyte solution.
-
Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to record the polarization curve.
-
The OER performance is evaluated by comparing the overpotential required to achieve a certain current density (e.g., 10 mA/cm2). The Tafel slope, derived from the polarization curve, provides insights into the reaction kinetics.[11][12]
Mechanistic Insights and Visualizations
Understanding the underlying catalytic mechanisms is essential for the rational design of more efficient catalysts. Graphviz diagrams are employed here to visualize the proposed pathways for different catalytic reactions.
Catalytic Cycle of Peptide Synthesis by MHCCo Complexes
The oligomerization of amino acids on the surface of MHCCo complexes is proposed to proceed through a series of steps involving the coordination of the amino acid to the metal center, followed by activation and subsequent peptide bond formation.[1]
Mechanism of 4-Nitrophenol Reduction
The catalytic reduction of 4-nitrophenol by hexacyanoferrates in the presence of NaBH4 is generally described by the Langmuir-Hinshelwood model. Both the 4-nitrophenolate ion and borohydride ions adsorb onto the catalyst surface, where the electron transfer and reduction reaction occur.
Oxygen Evolution Reaction (OER) on Prussian Blue Analogues
Prussian blue analogues act as pre-catalysts for the OER, undergoing an in-situ transformation into highly active metal oxyhydroxide species under anodic potentials. This transformation involves the leaching of the hexacyanoferrate groups and the formation of a layered double hydroxide-like structure.
References
- 1. Role of metal( ii ) hexacyanocobaltate( iii ) surface chemistry for prebiotic peptides synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00205B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of metal(ii) hexacyanocobaltate(iii) surface chemistry for prebiotic peptides synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prussian blue analogues as platform materials for understanding and developing oxygen evolution reaction electrocatalysts (Journal Article) | OSTI.GOV [osti.gov]
- 8. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Environmentally-Friendly Reduction of 4-Nitrophenol [mdpi.com]
- 10. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Experimental Spectra of [Co(CN)₆]³⁻ with DFT Calculations
For researchers, scientists, and professionals in drug development, the accurate characterization of coordination complexes is paramount. The hexacyanocobaltate(III) ion, [Co(CN)₆]³⁻, serves as a classic model system. This guide provides a comparative analysis of experimental spectroscopic data with theoretical results obtained from Density Functional Theory (DFT) calculations, a powerful tool for validating and interpreting experimental findings.
Unveiling the Electronic Structure: A UV-Vis Spectroscopy and TD-DFT Comparison
The electronic absorption spectrum of [Co(CN)₆]³⁻ is characterized by distinct bands in the ultraviolet-visible (UV-Vis) region. These transitions, primarily metal-centered d-d transitions and ligand-to-metal charge transfer (LMCT) bands, are sensitive to the electronic structure of the complex. Time-dependent DFT (TD-DFT) has emerged as a robust method for simulating these electronic spectra, offering insights into the nature of the transitions.
A recent study revisited the spectrum of [Co(CN)₆]³⁻ using modern quantum chemistry methods, highlighting the importance of including effects such as vibronic coupling, solvation, and spin-orbit coupling for accurate predictions.[1][2] The UV-Vis spectrum of [Co(CN)₆]³⁻ displays two well-defined bands corresponding to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions, and a more intense charge transfer band.[1][2] A small shoulder corresponding to a spin-forbidden singlet to triplet transition (¹A₁g → ³T₁g) is also observed, the intensity of which can only be explained by considering both vibronic and spin-orbit coupling.[1][2]
Experimental and Computational Data Comparison
Below is a comparison of experimental absorption maxima with values calculated using TD-DFT. The agreement between experimental and theoretical values is a key validation point for the computational model.
| Transition | Experimental λ_max (nm) | Calculated λ_max (nm) |
| ¹A₁g → ¹T₁g | ~313 | Varies with method |
| ¹A₁g → ¹T₂g | ~260 | Varies with method |
| Ligand-to-Metal Charge Transfer | <200 | Varies with method |
Note: The precise calculated values are highly dependent on the chosen functional, basis set, and solvent model.
Methodologies for UV-Vis Spectroscopy and TD-DFT Calculations
Experimental Protocol: UV-Visible Absorption Spectroscopy
A typical experimental setup for obtaining the UV-Vis spectrum of [Co(CN)₆]³⁻ involves the following steps:
-
Synthesis of K₃[Co(CN)₆]: The complex can be synthesized by reacting an aqueous solution of CoCl₂·6H₂O with a solution of KCN.[3] The resulting precipitate is then oxidized and recrystallized.
-
Sample Preparation: A dilute aqueous solution of the synthesized K₃[Co(CN)₆] is prepared.
-
Spectrophotometer Setup: A double-beam UV-Vis spectrophotometer is calibrated using a blank cuvette containing the solvent (e.g., distilled water).[3]
-
Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorbance (λ_max) are then determined.[3]
Computational Protocol: Time-Dependent DFT (TD-DFT) Calculations
Simulating the UV-Vis spectrum using TD-DFT requires a systematic approach:
-
Geometry Optimization: The ground-state geometry of the [Co(CN)₆]³⁻ anion is optimized using a selected DFT functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p), def2-TZVP).[4][5] The optimization should be performed in a simulated aqueous environment using a continuum solvent model like the Polarizable Continuum Model (PCM).
-
Excited State Calculations: Using the optimized geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths for a specified number of electronic transitions (roots).[6]
-
Spectrum Simulation: The calculated excitation energies and oscillator strengths are then convoluted with a broadening function (e.g., Gaussian or Lorentzian) to generate a simulated spectrum that can be directly compared with the experimental data.[7]
Probing Molecular Vibrations: A Comparison of IR/Raman Spectroscopy and DFT Calculations
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. For [Co(CN)₆]³⁻, these spectra are dominated by the C≡N stretching frequency, with other modes such as Co-C stretching and Co-C≡N bending appearing at lower frequencies. DFT calculations can accurately predict these vibrational frequencies, aiding in the assignment of experimental peaks.
Experimental and Computational Data Comparison
The table below compares the experimental and calculated vibrational frequencies for key modes in [Co(CN)₆]³⁻.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| C≡N Stretch (IR) | ~2129 | Varies with method |
| C≡N Stretch (Raman) | ~2144 | Varies with method |
| Co-C Stretch | ~416 | Varies with method |
Note: Calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.[4]
Methodologies for Vibrational Spectroscopy and DFT Calculations
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
The following outlines the general procedure for acquiring vibrational spectra:
-
Sample Preparation: For FT-IR, the solid K₃[Co(CN)₆] sample is typically prepared as a KBr pellet. For FT-Raman, the crystalline powder can be used directly.
-
Instrumentation:
-
Data Analysis: The positions of the vibrational bands are determined from the resulting spectra.
Computational Protocol: DFT Vibrational Frequency Calculations
The theoretical vibrational spectrum is obtained as follows:
-
Geometry Optimization: Similar to the TD-DFT protocol, the first step is to obtain the optimized ground-state geometry of the [Co(CN)₆]³⁻ ion.
-
Frequency Calculation: A frequency calculation is then performed on the optimized structure. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The output provides the vibrational frequencies, IR intensities, and Raman activities.
-
Frequency Scaling: It is a common practice to scale the calculated harmonic vibrational frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the computational method.[4]
Visualizing the Workflow
The following diagrams illustrate the logical flow for the comparison of experimental and theoretical spectra.
Caption: Workflow for comparing experimental UV-Vis spectra with TD-DFT calculations.
Caption: Workflow for comparing experimental IR/Raman spectra with DFT calculations.
References
- 1. Revisiting the Spectrum of Co(CN)63-: The Role of Correlation, Solvation, and Vibronic and Spin-Orbit Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. longdom.org [longdom.org]
- 5. Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Cyclic Voltammetry of Hexacyanocobaltate and Hexacyanochromate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical behavior of hexacyanocobaltate(III) and hexacyanochromate(III) using cyclic voltammetry. The information presented is supported by experimental data and established electrochemical principles, offering a valuable resource for those utilizing these compounds in areas such as biosensing, redox flow batteries, and as redox mediators.
Introduction
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆]) and potassium hexacyanochromate(III) (K₃[Cr(CN)₆]) are transition metal complexes that exhibit well-defined redox activity. Their electrochemical characteristics, particularly their formal potentials and electron transfer kinetics, are of significant interest in various scientific and technological applications. Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of these and other electroactive species. This guide will detail the experimental protocol for conducting CV on these complexes and present a comparative summary of their key electrochemical parameters.
Data Presentation
The following table summarizes the key quantitative data for the cyclic voltammetry of hexacyanocobaltate(III) and hexacyanochromate(III) in aqueous solutions. These values are essential for understanding their relative redox properties and the nature of their electron transfer processes.
| Parameter | Hexacyanocobaltate(III) | Hexacyanochromate(III) | Hexacyanoferrate(III) (for reference) |
| Redox Couple | [Co(CN)₆]³⁻/⁴⁻ | [Cr(CN)₆]³⁻/⁴⁻ | [Fe(CN)₆]³⁻/⁴⁻ |
| Formal Potential (E°') vs. SHE | ~ -0.8 V[1] | ~ -1.13 V[2] | ~ +0.36 V[1][3] |
| Electrochemical Reversibility | Generally considered reversible | Generally considered reversible | Reversible[4] |
| Peak Separation (ΔEp) | Expected to be close to 59/n mV (where n=1) for a reversible process | Expected to be close to 59/n mV (where n=1) for a reversible process | ~59 mV for a one-electron reversible process |
Note: The formal potential can be influenced by the choice of supporting electrolyte and its concentration. The values presented are approximate and serve as a comparative baseline. The hexacyanoferrate(III)/(II) couple is included as a well-characterized, classic example of a reversible one-electron redox process in aqueous media.[4][5]
Experimental Protocol
This section provides a detailed methodology for conducting cyclic voltammetry experiments on hexacyanocobaltate(III) and hexacyanochromate(III).
1. Materials and Reagents:
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])
-
Potassium hexacyanochromate(III) (K₃[Cr(CN)₆])
-
Supporting Electrolyte: 1.0 M Potassium Chloride (KCl) or Potassium Nitrate (KNO₃) solution in deionized water.
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or gauze.
-
Polishing materials: 0.05 µm alumina (B75360) slurry and polishing pads.
-
Inert gas: High-purity nitrogen or argon.
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
3. Electrode Preparation:
-
Polish the working electrode (GCE or Pt) with 0.05 µm alumina slurry on a polishing pad for approximately 2 minutes to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and sonicate in deionized water for 1-2 minutes to remove any polishing residues.
-
Dry the electrode surface with a stream of inert gas.
4. Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell.
-
Add the analyte solution (e.g., 5 mM K₃[Co(CN)₆] or K₃[Cr(CN)₆] in 1.0 M KCl) to the cell.
-
Immerse the working, reference, and counter electrodes in the solution. Ensure the reference electrode tip is placed close to the working electrode surface to minimize iR drop.
5. Experimental Procedure:
-
Deoxygenate the analyte solution by bubbling with high-purity nitrogen or argon for at least 10-15 minutes prior to the experiment. Maintain an inert atmosphere above the solution throughout the measurement.
-
Set the parameters on the potentiostat software. A typical potential window for these complexes would be from a potential where no faradaic current is observed to a potential sufficiently beyond the reduction peak, and then reversing the scan. For hexacyanocobaltate(III), a scan from 0 V to -1.2 V and back might be appropriate. For hexacyanochromate(III), a scan from 0 V to -1.5 V and back could be used.
-
Set the initial scan rate to 100 mV/s.
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
To investigate the electrochemical reversibility, perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).
Mandatory Visualization
The following diagram illustrates the general experimental workflow for a cyclic voltammetry measurement.
Caption: Experimental workflow for cyclic voltammetry.
Discussion of Signaling Pathways and Logical Relationships
The electrochemical "signaling pathway" in cyclic voltammetry involves the response of the analyte to a linearly swept potential. The logical relationship between the applied potential and the measured current provides insight into the thermodynamics and kinetics of the redox process.
Caption: Logical flow of a cyclic voltammetry experiment.
In a typical experiment for the hexacyanometalate complexes, the initial potential is set at a value where no reaction occurs. As the potential is scanned towards more negative values, the M(III) species ([Co(CN)₆]³⁻ or [Cr(CN)₆]³⁻) is reduced to the M(II) species ([Co(CN)₆]⁴⁻ or [Cr(CN)₆]⁴⁻) at the electrode surface, resulting in a cathodic current. After reaching a set vertex potential, the scan is reversed. As the potential becomes more positive, the accumulated M(II) species is oxidized back to the M(III) species, giving rise to an anodic current. The resulting plot of current versus potential is the cyclic voltammogram, from which the formal potential and peak separation can be determined. For a simple, reversible one-electron transfer process, the peak separation (ΔEp = Epa - Epc) is theoretically 59 mV at room temperature. A value close to this indicates fast electron transfer kinetics.
References
A Comparative Performance Analysis of Metal(II) Hexacyanocobaltate(III) Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of various Metal(II) Hexacyanocobaltate(III) (M(II)HCCo) complexes, where M(II) represents divalent metal ions such as Zinc (Zn), Manganese (Mn), Iron (Fe), Nickel (Ni), and Copper (Cu). These materials, a subclass of Prussian Blue analogues, have garnered significant interest as heterogeneous catalysts in a range of organic transformations due to their unique porous structure, high surface area, and the presence of Lewis acidic metal centers. This document summarizes key performance data, details experimental protocols for their synthesis and application, and visualizes essential workflows and reaction mechanisms.
Performance Comparison
The catalytic activity of M(II)HCCo complexes is significantly influenced by the nature of the outer sphere divalent metal ion. This section presents a comparative summary of their performance in two key catalytic applications: the oligomerization of amino acids and the aerobic oxidation of oximes.
Amino Acid Oligomerization
Metal(II) hexacyanocobaltates(III) have been demonstrated as effective catalysts for the prebiotic oligomerization of amino acids, a crucial step in the origin of life. The catalytic efficiency varies significantly with the external metal ion, with Zinc(II) hexacyanocobaltate(III) (ZnHCCo) generally exhibiting superior performance.[1][2][3][4] This enhanced activity is attributed to its higher surface area.[1][2][4]
| Catalyst | Reactant | Product(s) | Max. Oligomer Length | Yield (%) | Reference(s) |
| ZnHCCo | Glycine (B1666218) | (Gly)₂, Cyclic (Gly)₂, (Gly)₃, (Gly)₄ | Tetramer | (Gly)₂: 11.97, Cyclic (Gly)₂: 15.73, (Gly)₃: 1.19, (Gly)₄: 0.36 | [1] |
| Alanine (B10760859) | (Ala)₂, Cyclic (Ala)₂ | Dimer | (Ala)₂: 6.27, Cyclic (Ala)₂: 8.31 | [1] | |
| MnHCCo | Glycine | (Gly)₂, Cyclic (Gly)₂, (Gly)₃, (Gly)₄ | Tetramer | Data not specified | [1] |
| Alanine | (Ala)₂, Cyclic (Ala)₂ | Dimer | Data not specified | [1] | |
| NiHCCo | Glycine | (Gly)₂, Cyclic (Gly)₂, (Gly)₃ | Trimer | Data not specified | [1][2][3][4] |
| Alanine | (Ala)₂, Cyclic (Ala)₂ | Dimer | Data not specified | [1][2][3][4] | |
| FeHCCo | Glycine | (Gly)₂, Cyclic (Gly)₂ | Dimer | Data not specified | [1][2][3][4] |
| Alanine | (Ala)₂, Cyclic (Ala)₂ | Dimer | Data not specified | [1][2][3][4] |
Table 1: Comparative performance of M(II)HCCo catalysts in the oligomerization of glycine and alanine at 90°C after 35 days.[1]
Aerobic Oxidation of Oximes
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reaction Time (h) | Reference(s) |
| Fe(II)-Cu(II)HCCo | Acetophenone (B1666503) Oxime | Acetophenone | ~100 | High (not quantified) | 24 | [5] |
| ZnHCCo | Acetophenone Oxime | Acetophenone | Data not available | Data not available | Data not available | |
| NiHCCo | Acetophenone Oxime | Acetophenone | Data not available | Data not available | Data not available | |
| CoHCCo | Acetophenone Oxime | Acetophenone | Data not available | Data not available | Data not available |
Table 2: Performance of a mixed Fe(II)-Cu(II) hexacyanocobaltate(III) catalyst in the aerobic oxidation of acetophenone oxime. Comparative data for other M(II)HCCo catalysts is currently unavailable.
Ring-Opening Polymerization of Epoxides
Zinc hexacyanocobaltate(III) is a well-established, highly active catalyst for the ring-opening polymerization of epoxides, leading to the production of polyether polyols with low unsaturation and narrow molecular weight distribution.[6][7] While ZnHCCo is the most commonly cited catalyst for this application, some studies suggest that other mixed metal cyanide complexes can also be effective. For instance, a Zn-Fe double metal cyanide catalyst has been shown to produce polyether polyols with high molecular weight and narrow molecular distribution.[8] However, a direct, quantitative performance comparison of various M(II)HCCo catalysts under identical conditions for this specific application is limited in the available literature.
| Catalyst | Monomer | Resulting Polymer Properties | Reference(s) |
| ZnHCCo | Propylene (B89431) Oxide | High molecular weight, low unsaturation, narrow polydispersity index (PDI) | [6][9] |
| Zn-Fe DMC | Propylene Oxide | High molecular weight, narrow molecular distribution | [8] |
| Zn-Co-Fe MMC | Propylene Oxide | High catalytic activity | [10] |
Table 3: Overview of the use of different metal hexacyanometalate catalysts in the ring-opening polymerization of propylene oxide.
Experimental Protocols
This section provides detailed methodologies for the synthesis of M(II)HCCo catalysts and a general procedure for their application in amino acid oligomerization.
Synthesis of Metal(II) Hexacyanocobaltate(III) Catalysts
This protocol is adapted from the method described by Kaye and Long and has been successfully used for the synthesis of various M(II)HCCo complexes.[11]
Materials:
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])
-
Metal(II) nitrate (B79036) (e.g., Zn(NO₃)₂, Mn(NO₃)₂, Fe(NO₃)₂, Ni(NO₃)₂)
-
Millipore water
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve 10 mmol of potassium hexacyanocobaltate(III) in 100 mL of Millipore water.
-
In a separate beaker, dissolve 18 mmol of the respective metal(II) nitrate in 100 mL of Millipore water.
-
-
Precipitation:
-
Slowly add the potassium hexacyanocobaltate(III) solution dropwise to the metal(II) nitrate solution while stirring vigorously.
-
A precipitate will form immediately. The color of the precipitate will vary depending on the metal(II) ion used (e.g., white for Zn, brown for Mn, blue for Fe, sky blue for Ni).[2]
-
-
Aging and Filtration:
-
Allow the precipitate to age in the mother liquor for a period of time (e.g., 1 hour) to ensure complete precipitation and particle growth.
-
Filter the precipitate using a Buchner funnel.
-
-
Washing and Drying:
-
Wash the collected precipitate thoroughly with Millipore water to remove any unreacted salts.
-
Dry the precipitate in an oven at 60°C until a constant weight is achieved.
-
-
Post-synthesis Processing:
-
Grind the dried catalyst into a fine powder using a mortar and pestle.
-
Sieve the powdered catalyst through a 100-mesh sieve to ensure uniform particle size.[11]
-
Catalytic Oligomerization of Amino Acids
This procedure outlines a general method for studying the catalytic activity of M(II)HCCo complexes in the oligomerization of amino acids like glycine and alanine.[1]
Materials:
-
M(II)HCCo catalyst (synthesized as described above)
-
Amino acid (e.g., Glycine or Alanine)
-
Millipore water
-
Reaction vials
Procedure:
-
Reaction Setup:
-
In a typical experiment, add a specific amount of the M(II)HCCo catalyst (e.g., 50 mg) to a reaction vial.
-
Add a solution of the amino acid (e.g., 1 mL of a 0.1 M solution) to the vial.
-
-
Reaction Conditions:
-
Seal the vials and place them in an oven at a constant temperature (e.g., 90°C).
-
Allow the reaction to proceed for a designated period (e.g., up to 35 days).
-
-
Sample Analysis:
-
At specific time intervals, retrieve a vial and quench the reaction by cooling it to room temperature.
-
Centrifuge the sample to separate the catalyst from the supernatant.
-
Analyze the supernatant for the presence of oligomers using High-Performance Liquid Chromatography (HPLC) and Electrospray Ionization-Mass Spectrometry (ESI-MS).[1][2][3]
-
Quantify the yield of each oligomer by comparing the peak areas in the HPLC chromatogram to those of known standards.[11]
-
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Metal(II) Hexacyanocobaltate(III) catalysts.
Caption: General workflow for the synthesis of M(II)HCCo catalysts.
Proposed Mechanism for Amino Acid Dimerization
The following diagram illustrates a simplified proposed mechanism for the dimerization of an amino acid on the surface of a Metal(II) Hexacyanocobaltate(III) catalyst. The divalent metal ion (M²⁺) on the catalyst surface acts as a Lewis acid, coordinating to the amino acid.
Caption: Proposed mechanism for amino acid dimerization on an M(II)HCCo catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of metal(ii) hexacyanocobaltate(iii) surface chemistry for prebiotic peptides synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Engineering Second Sphere Interactions in a Host-Guest Multicomponent Catalyst System for the Hydrogenation of Carbon Dioxide to Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper catalysis for highly selective aerobic oxidation of alcohols to aldehydes/ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Analysis of propoxylation with zinc–cobalt double metal cyanide catalysts with different active surfaces and particle sizes - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Porous Hexacyanometallate(III) Complexes as Catalysts in the Ring-Opening Copolymerization of CO2 and Propylene Oxide [mdpi.com]
Comparative structural analysis of hexacyanocobaltate(III) versus other cobalt complexes
A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of key cobalt coordination complexes, supported by experimental data and detailed methodologies.
This guide provides an in-depth comparative analysis of the structural properties of potassium hexacyanocobaltate(III), K₃[Co(CN)₆], with other notable cobalt(II) and cobalt(III) complexes. By examining key structural parameters such as bond lengths, bond angles, and coordination geometries, this document aims to offer a clear and objective comparison supported by experimental data from X-ray crystallography and spectroscopic methods. Detailed experimental protocols for the synthesis and analysis of these complexes are also provided to aid in the replication and extension of these findings.
Structural Comparison of Cobalt Complexes
The geometry and electronic structure of cobalt complexes are highly dependent on the oxidation state of the cobalt ion and the nature of the coordinating ligands. Hexacyanocobaltate(III) features a cobalt(III) center (a d⁶ ion) coordinated to six cyanide ligands. The strong ligand field of the cyanide ions results in a low-spin, diamagnetic complex with a characteristic octahedral geometry.[1] For comparison, we will examine other common cobalt(III) and cobalt(II) complexes.
Data Presentation: Structural Parameters
The following tables summarize the key structural parameters for hexacyanocobaltate(III) and other selected cobalt complexes, as determined by X-ray crystallography.
| Complex | Cobalt Oxidation State | Coordination Geometry | Co-Ligand Bond Length (Å) | Ligand-Specific Bond Length (Å) | Reference(s) |
| K₃[Co(CN)₆] | +3 | Octahedral | Co-C: ~1.89 | C≡N: ~1.15 | [2] |
| [Co(NH₃)₆]Cl₃ | +3 | Octahedral | Co-N: ~1.96 | N-H: (typical) | [3] |
| [Co(en)₃]Cl₃ | +3 | Octahedral | Co-N: 1.947 - 1.981 | C-N: (typical), C-C: (typical) | [4][5] |
| [Co(H₂O)₆]²⁺ | +2 | Octahedral | Co-O: ~2.08 - 2.10 | O-H: (typical) | [6][7] |
Data Presentation: Spectroscopic Properties (UV-Vis)
The electronic transitions of these complexes, observed via UV-Vis spectroscopy, provide insight into their electronic structure and the ligand field strength.
| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference(s) |
| [Co(CN)₆]³⁻ | 311, 260 | - | ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g | [8] |
| [Co(NH₃)₆]³⁺ | 475, 340 | 60, 50 | ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g | [9] |
| [Co(en)₃]³⁺ | 467, 337 | 88, 77 | ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g | [10] |
| [Co(H₂O)₆]²⁺ | 510 | 4.8 | ⁴T₁g(F) → ⁴T₁g(P) | [11] |
Experimental Protocols
Detailed methodologies for the synthesis and structural characterization of the compared cobalt complexes are crucial for reproducible research.
2.1. Synthesis of Cobalt Complexes
Protocol 1: Synthesis of Potassium Hexacyanocobaltate(III), K₃[Co(CN)₆]
This protocol involves the reaction of a cobalt(II) salt with potassium cyanide in an aqueous solution, followed by oxidation.
-
Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Potassium cyanide (KCN), Distilled water.
-
Procedure:
-
Dissolve cobalt(II) chloride hexahydrate in distilled water.
-
In a separate flask, dissolve potassium cyanide in distilled water.
-
Slowly add the potassium cyanide solution to the cobalt(II) chloride solution with constant stirring in a fume hood. A precipitate of Co(CN)₂ will form.
-
Add an excess of the potassium cyanide solution to dissolve the precipitate, forming [Co(CN)₆]⁴⁻.
-
Bubble air through the solution or add a suitable oxidizing agent (e.g., hydrogen peroxide) to oxidize Co(II) to Co(III).
-
The color of the solution will change, indicating the formation of [Co(CN)₆]³⁻.
-
Concentrate the solution by gentle heating and then cool to induce crystallization.
-
Filter the resulting crystals, wash with cold ethanol (B145695), and dry in a desiccator.[12]
-
Protocol 2: Synthesis of Hexamminecobalt(III) Chloride, [Co(NH₃)₆]Cl₃
This synthesis involves the oxidation of a cobalt(II) salt in the presence of ammonia (B1221849) and an ammonium (B1175870) salt, often with a charcoal catalyst.[2][13][14][15][16]
-
Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Ammonium chloride (NH₄Cl), Concentrated ammonia solution, Activated charcoal, 30% Hydrogen peroxide (H₂O₂), Hydrochloric acid (HCl), Ethanol.
-
Procedure:
-
Dissolve CoCl₂·6H₂O and NH₄Cl in water.
-
Add activated charcoal and concentrated ammonia solution.
-
Slowly add H₂O₂ to the cooled solution to oxidize the cobalt.
-
Heat the mixture to complete the reaction and then cool to crystallize the product.
-
Filter the crude product and purify by recrystallization from hot, dilute HCl.
-
Protocol 3: Synthesis of Tris(ethylenediamine)cobalt(III) Chloride, [Co(en)₃]Cl₃
This procedure involves the oxidation of a cobalt(II) salt in the presence of ethylenediamine (B42938).[4][8][17][18][19]
-
Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Ethylenediamine (en), Hydrochloric acid (HCl), 30% Hydrogen peroxide (H₂O₂), Ethanol.
-
Procedure:
-
Dissolve CoCl₂·6H₂O in water.
-
Separately, partially neutralize ethylenediamine with HCl.
-
Add the cobalt solution to the ethylenediamine solution.
-
Add H₂O₂ to oxidize the cobalt(II) complex to the cobalt(III) complex.
-
Heat the solution to concentrate it, then add concentrated HCl and ethanol to precipitate the product.
-
Cool the mixture in an ice bath to complete crystallization.
-
Filter the product, wash with ethanol, and air dry.[8][17][19]
-
2.2. Structural Characterization Methods
Protocol 4: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[5][9][20][21][22][23][24][25][26]
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the cobalt complex, slow cooling, or vapor diffusion.
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[20]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted beams) is recorded by a detector.[21][25]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.[21][25]
Protocol 5: Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS provides information about the local atomic environment of the cobalt atom, including coordination number and bond distances, and is particularly useful for non-crystalline samples.[27][28][29][30][31]
-
Sample Preparation: The sample can be a solid or a solution. Solid samples are typically ground to a fine powder and pressed into a pellet. Liquid samples are contained in a suitable cell.
-
Data Acquisition: The sample is irradiated with X-rays of varying energy from a synchrotron source or a laboratory spectrometer. The X-ray absorption coefficient is measured as a function of energy, scanning through the cobalt K-edge.[27][28]
-
Data Analysis: The EXAFS signal is extracted from the absorption spectrum by removing the pre-edge and atomic background. The resulting signal is Fourier transformed to provide a radial distribution function, which shows peaks corresponding to shells of neighboring atoms. The data is then fitted to theoretical models to extract precise bond lengths and coordination numbers.[27][31]
Visualized Workflows and Concepts
3.1. Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and structural analysis of cobalt complexes.
3.2. Conceptual Diagram: Redox-Activated Drug Delivery
Cobalt(III) complexes are kinetically inert and can be used as carriers for cytotoxic ligands. In the hypoxic (low oxygen) environment of tumors, Co(III) can be reduced to the more labile Co(II), releasing the active drug.[6][32]
Discussion and Conclusion
The structural data clearly demonstrate the influence of both the oxidation state of cobalt and the nature of the coordinating ligands on the resulting complex. Hexacyanocobaltate(III) exhibits a classic low-spin d⁶ octahedral geometry with relatively short Co-C bonds, indicative of strong covalent character. In comparison, the Co-N bond lengths in [Co(NH₃)₆]³⁺ and [Co(en)₃]³⁺ are slightly longer, reflecting the different donor atoms and ligand field strengths. The Co(II) complex, [Co(H₂O)₆]²⁺, being a high-spin d⁷ species, displays significantly longer metal-ligand bonds due to the presence of electrons in the antibonding eg* orbitals.
The spectroscopic data corroborate these structural findings. The positions of the d-d electronic transitions in the UV-Vis spectra are directly related to the ligand field splitting energy (10Dq), which follows the spectrochemical series: CN⁻ > en > NH₃ > H₂O. This is consistent with the observed bond lengths, where stronger field ligands lead to shorter metal-ligand distances.
The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and characterize these and related cobalt complexes. The workflows for synthesis and structural analysis, visualized through diagrams, offer a clear and concise overview of the key experimental stages.
References
- 1. Harnessing the properties of cobalt coordination complexes for biological application | CoLab [colab.ws]
- 2. tutorsglobe.com [tutorsglobe.com]
- 3. Cobalt blocks postsynaptic responses induced by neurotransmitters in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selected aspects of the action of cobalt ions in the human body - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Effects of Cobalt on Membrane ATPases, Oxidant, and Antioxidant Values in the Cerebrum and Cerebellum of Suckling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scribd.com [scribd.com]
- 14. Synthesis of hexaammine cobalt (iii) chloride | PDF [slideshare.net]
- 15. labguider.com [labguider.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. web.williams.edu [web.williams.edu]
- 19. youtube.com [youtube.com]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 23. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 24. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 25. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 26. indianchemicalsociety.com [indianchemicalsociety.com]
- 27. Resolving structures of transition metal complex reaction intermediates with femtosecond EXAFS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP03483H [pubs.rsc.org]
- 28. Laboratory EXAFS determined structure of the stable complexes in the ternary Ni( ii )–EDTA–CN − system - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP00982E [pubs.rsc.org]
- 29. myneni.princeton.edu [myneni.princeton.edu]
- 30. researchgate.net [researchgate.net]
- 31. publications.polymtl.ca [publications.polymtl.ca]
- 32. benchchem.com [benchchem.com]
A Comparative Analysis of Hexacyanocobaltate(III) and Novel Cobalt Catalysts in Catalytic Efficiency
In the ever-evolving landscape of chemical synthesis and drug development, the quest for highly efficient, selective, and sustainable catalysts is paramount. This guide provides a comparative assessment of the catalytic performance of traditional hexacyanocobaltate(III) complexes against more recent, novel cobalt-based catalysts. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform catalyst selection and development.
Quantitative Performance Data
The catalytic activity of metal(II) hexacyanocobaltate(III) (MHCCo) complexes has been evaluated in the oligomerization of amino acids, a critical process in prebiotic peptide synthesis. The data below summarizes the percentage yield of glycine (B1666218) and alanine (B10760859) oligomers when catalyzed by different MHCCo complexes, highlighting the impact of the external metal ion on catalytic efficiency.[1]
Table 1: Catalytic Performance of Metal(II) Hexacyanocobaltate(III) in Glycine Oligomerization [1]
| Catalyst | Cyclic (Gly)₂ Yield (%) | Di-Glycine Yield (%) | Tri-Glycine Yield (%) | Tetra-Glycine Yield (%) |
| Manganese(II) Hexacyanocobaltate(III) (MnHCCo) | 0.012 | 0.025 | 0.009 | 0.003 |
| Iron(II) Hexacyanocobaltate(III) (FeHCCo) | 0.010 | 0.018 | - | - |
| Nickel(II) Hexacyanocobaltate(III) (NiHCCo) | 0.013 | 0.020 | 0.007 | - |
| Zinc(II) Hexacyanocobaltate(III) (ZnHCCo) | 0.015 | 0.030 | 0.012 | 0.005 |
Table 2: Catalytic Performance of Metal(II) Hexacyanocobaltate(III) in Alanine Oligomerization [1]
| Catalyst | Cyclic (Ala)₂ Yield (%) | Di-Alanine Yield (%) |
| Manganese(II) Hexacyanocobaltate(III) (MnHCCo) | 0.009 | 0.014 |
| Iron(II) Hexacyanocobaltate(III) (FeHCCo) | 0.007 | 0.011 |
| Nickel(II) Hexacyanocobaltate(III) (NiHCCo) | 0.008 | 0.012 |
| Zinc(II) Hexacyanocobaltate(III) (ZnHCCo) | 0.011 | 0.018 |
Among the tested hexacyanocobaltate(III) complexes, Zinc(II) hexacyanocobaltate(III) (ZnHCCo) demonstrated the highest catalytic activity for the oligomerization of both glycine and alanine.[1] This is attributed to its higher surface area compared to the other MHCCo complexes.[1] Specifically, ZnHCCo was capable of producing tetramers of glycine, while the other complexes only yielded up to trimers or dimers.[1]
In contrast to these traditional inorganic catalysts, novel cobalt catalysts are demonstrating significant promise in a variety of organic transformations. For instance, cobalt-based single-atom catalysts (Co-SACs) are emerging as highly efficient alternatives for liquid-phase selective oxidation reactions, often outperforming catalysts based on other transition metals like Mn, Ni, and Fe.[2] In the realm of asymmetric synthesis, novel chiral cobalt(III) complexes are being developed for enantioselective C-H functionalization, a key process in the synthesis of complex pharmaceutical molecules.[3][4] These modern catalysts are often designed to operate under milder conditions and can offer superior selectivity and efficiency.[5][6] For example, a novel cobalt(III) catalyst has been shown to be superior to conventional rhodium(III) catalysts for the synthesis of pyrroloindolone, highlighting the potential for more cost-effective and environmentally friendly pharmaceutical production.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Metal(II) Hexacyanocobaltate(III) (MHCCo) Catalysts:
A general procedure for the synthesis of MHCCo complexes involves the reaction of a soluble cobalt salt with an excess of potassium cyanide to form potassium hexacyanocobaltate(III).[8][9] Subsequently, an aqueous solution of the desired metal(II) salt (e.g., ZnCl₂, MnCl₂, FeCl₂, NiCl₂) is added to the potassium hexacyanocobaltate(III) solution to precipitate the corresponding metal(II) hexacyanocobaltate(III) complex. The resulting precipitate is then washed and dried before use.
Catalytic Oligomerization of Amino Acids:
-
A specific amount of the synthesized MHCCo catalyst is placed in a reaction vessel.
-
An aqueous solution of the amino acid (glycine or alanine) of a known concentration is added to the catalyst.
-
The reaction mixture is maintained at a specific temperature (e.g., 90 °C) for a set duration (e.g., four weeks).[1]
-
Samples are periodically taken from the reaction mixture for analysis.
-
The products of the oligomerization reaction are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) and confirmed by Electron Spray Ionization-Mass Spectroscopy (ESI-MS).[1]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, characterization, and performance evaluation of a novel catalyst.
References
- 1. Role of metal(ii) hexacyanocobaltate(iii) surface chemistry for prebiotic peptides synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances of Single‐Atomic Cobalt Catalysts in Liquid‐Phase Selective Oxidative Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cobalt(III)-Catalyzed Enantioselective C-H Functionalization: Ligand Innovation and Reaction Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The recent advances in cobalt-catalyzed C(sp3)–H functionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel Cobalt Catalyst Superior to Rhodium Catalysts - Highly Efficient, Low-Costing, and Environmentally-friendly Medicine Synthesis - [jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Hexacyanocobaltate (III): A Guide for Laboratory Professionals
The safe management and disposal of hexacyanocobaltate (III) and its associated waste are critical for ensuring laboratory safety and environmental protection. As a compound containing both cobalt and a stable cyanide complex, it is classified as hazardous waste and requires strict adherence to disposal protocols.[1][2] Contact with acids can liberate highly toxic hydrogen cyanide gas, and the compound itself is harmful if inhaled, swallowed, or absorbed through the skin.[1][3]
This guide provides essential, step-by-step procedures for the proper handling and disposal of hexacyanocobaltate (III) waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any work that will generate hexacyanocobaltate (III) waste, ensure all safety measures are in place.
-
Engineering Controls : All handling of solid hexacyanocobaltate (III) and its solutions must be conducted in a properly functioning chemical fume hood.[3][4][5] Facilities should be equipped with an eyewash station and a safety shower.[3]
-
Personal Protective Equipment (PPE) : A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection : Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations (29 CFR 1910.133).[3][6]
-
Hand Protection : Nitrile or neoprene gloves.[4][5] If contact is expected, consider double-gloving.[5]
-
Body Protection : A lab coat and closed-toe shoes are required.[2][5]
-
-
Handling Practices : Avoid generating dust.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly after handling.[3][7] Never work alone when handling cyanide compounds.[5]
Step-by-Step Disposal and Waste Management Plan
Under no circumstances should hexacyanocobaltate (III) waste be disposed of down the drain or in regular laboratory trash.[2][5] All waste, including empty containers and contaminated materials, must be treated as hazardous.[4][8]
Step 1: Waste Segregation and Collection
-
Dedicated Containers : Use separate, dedicated waste containers for hexacyanocobaltate (III) waste.[5] Do not mix it with other waste streams, especially acidic waste.[5]
-
Separate Solids and Liquids : Collect solid waste (e.g., contaminated gloves, wipes, and powders) and liquid waste in separate, clearly marked containers.[9]
-
Container Integrity : Ensure containers are made of a compatible material (e.g., polyethylene), are in good condition, and can be tightly sealed to prevent leaks or spills.[4][10] Some regulations may limit container size to one quart (0.94 liters) or less.[5]
Step 2: Proper Labeling
-
Immediately upon adding waste, label the container clearly.[11]
-
The label must include:
Step 3: Safe Storage
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[3][8]
-
Store away from incompatible materials, particularly strong acids and oxidizing agents.[3][12] The material is also light-sensitive.[3][12]
-
The storage area should be secure to prevent unauthorized access.[4]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][11]
-
Do not accumulate waste for more than 90 days.[11]
Emergency Spill Procedures
Minor Spill (Contained within a Chemical Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill.
-
For liquid spills, use chemical absorbent pads.[5]
-
For solid spills, carefully sweep or vacuum to avoid raising dust.[1] You may dampen the material with a pH 10 buffer solution to prevent dust from becoming airborne.[5][9]
-
Decontaminate the spill area. A recommended procedure is to first wipe the surface with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[9]
-
Place all cleanup materials into a sealed, heavy-duty plastic bag or a designated container, label it as hazardous cyanide waste, and dispose of it accordingly.[5][9]
Major Spill (Outside of a Fume Hood or Large Volume):
-
Evacuate the area immediately.[4]
-
Alert others and prohibit entry to the lab.[4]
-
Call your institution's emergency number or EHS office for assistance.[4]
Quantitative Data and Regulatory Information
The following table summarizes key quantitative data and regulatory classifications relevant to the disposal of hexacyanocobaltate (III).
| Parameter | Value / Information | Citation |
| EPA Hazardous Waste Code | D003 (Reactivity) may apply due to cyanide content. | [1] |
| OSHA Regulation | Considered a hazardous substance under 29 CFR 1910.1200. | [1] |
| Incompatible Materials | Strong acids, strong oxidizing agents. | [3][6] |
| Waste Container Size Limit | May be limited to ≤ 1 quart (0.94 liters) in some jurisdictions. | [5] |
| pH for Cobalt Precipitation | 7.5 - 8.5 (for precipitating as cobalt(II) hydroxide). | [2] |
| EPA Drinking Water Standard | 0.2 ppm for cyanide. | [13] |
Experimental Protocol: Example of Cyanide Waste Treatment
Disclaimer: The following protocol is an example for the chemical treatment of simple cyanide waste and should only be performed by trained personnel in a properly equipped facility . The high stability of the hexacyanocobaltate (III) complex may require more rigorous treatment methods. Always consult with your EHS department before attempting any chemical neutralization of hazardous waste.
Objective: To convert free cyanide ions into the more stable and less toxic ferrocyanide complex.[14]
Materials:
-
Cyanide-containing aqueous waste
-
Ferrous sulfate (B86663) (FeSO₄) solution
-
Sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂) solution
-
pH meter or pH paper
Procedure (performed entirely within a chemical fume hood):
-
Alkalinize the Waste: Slowly add a base (e.g., NaOH solution) to the cyanide waste solution while stirring. Adjust the pH to be between 10 and 11. This step is crucial to prevent the generation of hydrogen cyanide gas in the next step.
-
Add Ferrous Sulfate: While continuing to stir, slowly add a freshly prepared solution of ferrous sulfate. A typical approach is to add a stoichiometric excess of ferrous sulfate.
-
Formation of Precipitate: The formation of a blue precipitate (Prussian blue or similar iron-cyanide complexes) indicates the reaction is proceeding.
-
Precipitate Other Metals (if applicable): After the cyanide has been complexed, the pH can be adjusted to precipitate heavy metals. For cobalt, adjusting the pH to between 7.5 and 8.5 will precipitate cobalt(II) hydroxide.[2]
-
Separation and Disposal: Allow the solid precipitate to settle. Separate the solid from the liquid via filtration. The solid precipitate must still be collected, labeled, and disposed of as hazardous waste. The remaining liquid should be tested for residual contaminants before being neutralized and disposed of according to institutional guidelines.[2]
Logical Workflow for Hexacyanocobaltate (III) Disposal
Caption: Workflow for the safe disposal of Hexacyanocobaltate (III) waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. benchchem.com [benchchem.com]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. prochemonline.com [prochemonline.com]
- 13. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Safe disposal of cyanide - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
Essential Safety and Logistical Information for Handling Hexacyanocobaltate (III)
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Hexacyanocobaltate (III), ensuring a secure laboratory environment.
Chemical Identifier:
-
Name: Potassium Hexacyanocobaltate (III)
-
Synonyms: Potassium cobalticyanine, Cobalt potassium cyanine, Tripotassium hexacyanocobaltate[1][2]
Hazard Identification and Health Effects
Hexacyanocobaltate (III) is a hazardous substance that requires careful handling.[3] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][3][4] The material may cause irritation to the skin, eyes, and respiratory tract.[1] It is also classified as a cancer suspect agent and a skin sensitizer.[1][4] Contact with acids can liberate highly toxic hydrogen cyanide gas.[3]
Potential Health Effects:
-
Inhalation: Harmful if inhaled, may cause respiratory tract irritation.[1]
-
Skin Contact: Harmful if absorbed through the skin, may cause skin irritation and sensitization.[1][3][4]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: Harmful if swallowed, may cause irritation of the digestive tract.[1]
-
Chronic Exposure: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.[3]
Occupational Exposure Limits
Adherence to established occupational exposure limits is critical to minimize health risks.
| Jurisdiction | Component | Limit Value | Type |
| ACGIH | Cobalt and inorganic compounds, as Co | 0.02 mg/m³ | TWA |
| NIOSH | Cyanides, as CN | 5 mg/m³ | Ceiling |
| OSHA | Cyanides, as CN | 5 mg/m³ | TWA |
Source: PubChem CID 159709, Santa Cruz Biotechnology MSDS. TWA (Time-Weighted Average), Ceiling (should not be exceeded at any time).
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Hexacyanocobaltate (III) to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn where there is a potential for splashes or dust.[5][6][7]
-
Skin Protection:
-
Respiratory Protection: All handling of solid Hexacyanocobaltate (III) that may generate dust, and any reactions that could produce hydrogen cyanide gas, must be conducted in a certified chemical fume hood.[1][6][10] If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for cyanides and dusts should be used.
-
Footwear: Closed-toe shoes must be worn in the laboratory.[5]
Experimental Protocol: Safe Handling of Hexacyanocobaltate (III)
This protocol outlines the essential steps for the safe handling of Hexacyanocobaltate (III) in a laboratory setting.
1. Preparation and Planning:
- Review the Safety Data Sheet (SDS) for Potassium Hexacyanocobaltate (III) before starting any work.[8]
- Establish a designated work area within a certified chemical fume hood.[5][6] Clearly label the area with a warning sign for cyanide compounds.[5]
- Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[1][5]
- Never work alone when handling cyanide compounds. A "buddy system" ensures that someone is available to provide aid in case of an emergency.[6]
- Keep acids and strong oxidizing agents away from the designated work area to prevent the release of hydrogen cyanide gas.[1][2]
2. Handling and Use:
- Don the appropriate PPE as outlined above.
- When weighing the solid compound, perform this task within the chemical fume hood to minimize dust inhalation.[10] If the balance cannot be placed inside the hood, tare a sealed container, add the chemical inside the hood, seal the container, and then weigh it.[10]
- When preparing solutions, add the solid Hexacyanocobaltate (III) to the solvent slowly.
- Handle all transfers and manipulations of the compound and its solutions within the fume hood.
3. Spill and Emergency Procedures:
- Minor Spill (within fume hood):
- Wearing appropriate PPE, clean up the spill using absorbent pads for liquids or by carefully sweeping up solids to avoid generating dust.[10]
- Wipe the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[5][9]
- Collect all cleanup materials in a sealed, labeled hazardous waste container.[10]
- Major Spill (outside fume hood):
- Evacuate the area immediately and alert others.[6]
- Close the laboratory doors and prevent entry.
- Contact your institution's emergency response team (e.g., Environmental Health & Safety).
- Exposure:
- Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5]
- Eyes: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station.[1][5]
- Inhalation: Move the affected person to fresh air immediately.[1]
- Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cups of milk or water.[1]
- In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.[1][8]
4. Waste Disposal:
- All waste containing Hexacyanocobaltate (III), including contaminated PPE, glassware, and solutions, must be disposed of as hazardous waste.[3][5]
- Segregate cyanide-containing waste into dedicated, clearly labeled, and sealed containers.[5] Do not mix with other waste streams, especially acidic waste.
- Follow your institution's specific procedures for hazardous waste pickup and disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling of Hexacyanocobaltate (III).
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. honeywell-pmt.com [honeywell-pmt.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. prochemonline.com [prochemonline.com]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
